molecular formula C8H16O3 B118420 3-Hydroxyoctanoic acid CAS No. 14292-27-4

3-Hydroxyoctanoic acid

Cat. No.: B118420
CAS No.: 14292-27-4
M. Wt: 160.21 g/mol
InChI Key: NDPLAKGOSZHTPH-UHFFFAOYSA-N
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Description

3-Hydroxyoctanoic acid (also known as 3-hydroxycaprylic acid) is a beta-hydroxy acid and an intermediate of fatty acid β-oxidation. It serves as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3, also known as GPR109B), a G protein-coupled receptor found in humans and higher primates . Activation of the HCA3 receptor by this compound mediates anti-lipolytic effects in adipocytes, playing a role as a metabolic sensor that inhibits fat breakdown during conditions of increased fatty acid oxidation . Beyond its role in metabolism, this compound is a key monomeric unit for the microbial synthesis of medium-chain-length polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxyoctanoate) or PHO . These microbial polyesters are biodegradable and biocompatible, making them promising materials for applications such as cardiac tissue engineering, peripheral nerve grafts, and resorbable medical implants . In nature, this compound also functions as a semiochemical; for example, it is part of a signaling blend emitted by the orchid Cymbidium floribundum to attract Japanese honeybees ( Apis cerana japonica ) . This product is intended for research purposes only, including studies on lipid metabolism, GPCR signaling, and the development of sustainable biopolymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyoctanoic acid
Source PubChem
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InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-38-3
Record name Poly(3-Hydroxyoctanoic acid)
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DSSTOX Substance ID

DTXSID00864487
Record name 3-Hydroxyoctanoic acid
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14292-27-4, 120659-38-3
Record name 3-Hydroxyoctanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxyoctanoic acid
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Record name Poly(3-hydroxyoctanoic acid)
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Record name 3-hydroxyoctanoic acid
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Record name 3-HYDROXYOCTANOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyoctanoic Acid: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid is a medium-chain fatty acid that has garnered significant interest in the scientific community due to its role as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B. This document provides a comprehensive overview of the fundamental properties of this compound, its biological significance, and detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Properties of this compound

This compound, also known as β-hydroxyoctanoic acid or 3-hydroxycaprylic acid, is an 8-carbon beta-hydroxy fatty acid.[1][2] It exists as two enantiomers, (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid.[3] The (R)-enantiomer is recognized as an important building block in the biomedical and pharmaceutical fields.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3-hydroxycaprylic acid, β-hydroxyoctanoic acid[2]
CAS Number 14292-27-4[2]
Molecular Formula C₈H₁₆O₃[1]
Molecular Weight 160.21 g/mol [1]
Physical Form Solid[3]
Solubility Soluble in ethanol, chloroform, and methanol.[2]
Predicted Water Solubility 13.6 g/L[4]
Predicted logP 1.44[5]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Spectroscopy TypeData HighlightsSource
¹H NMR (Predicted, D₂O) Predicted spectra are available in public databases.[4][5]
¹³C NMR (Predicted, D₂O) Predicted spectra are available in public databases.[4][5][6]
Mass Spectrometry (MS) GC-MS and MS-MS data are available. The [M-H]⁻ ion is observed at m/z 159.1027.[1]
Infrared (IR) Spectroscopy Predicted IR spectra are available in the Human Metabolome Database.

Mass Spectrometry Fragmentation Pattern: In mass spectrometry, carboxylic acids like this compound typically exhibit characteristic fragmentation patterns.[7] For this compound, common fragments would arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of water (H₂O), the carboxyl group (COOH), or parts of the alkyl chain. The base peak in the mass spectrum of many 3-hydroxy fatty acids is often observed at m/z 59, corresponding to the [CH(OH)CH₂COOH]⁺ fragment resulting from cleavage of the C3-C4 bond.[8]

Biological Significance and Signaling Pathway

This compound is the primary endogenous agonist of the hydroxycarboxylic acid receptor 3 (HCA₃), a G protein-coupled receptor (GPCR).[2] This receptor is primarily expressed in humans and higher primates. The activation of HCA₃ by this compound initiates a signaling cascade that plays a role in metabolic regulation.

HCA₃ Receptor Signaling Pathway

The binding of this compound to the HCA₃ receptor, which is coupled to an inhibitory G-protein (Gᵢ), triggers a series of intracellular events. This signaling pathway is depicted in the diagram below.

HCA3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_HOA This compound HCA3 HCA3 Receptor (GPR109B) 3_HOA->HCA3 Binds to Gi Gαi/βγ HCA3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca2 Intracellular Ca²⁺ Gi->Ca2 Leads to transient increase ERK ERK1/2 Activation Gi->ERK Leads to cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC

Caption: HCA₃ receptor signaling pathway initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and functional analysis of this compound.

Synthesis of (R)-3-Hydroxyoctanoic Acid

The enantiomerically pure (R)-3-hydroxyoctanoic acid can be produced biotechnologically from bacterial polyhydroxyalkanoates (PHAs).[9]

Methodology:

  • Cultivation of PHA-producing bacteria: Pseudomonas putida GPo1 is cultured in a suitable medium containing a carbon source that promotes the accumulation of poly(3-hydroxyoctanoate).

  • In vivo depolymerization: After sufficient PHA accumulation, the bacterial cells are harvested and subjected to conditions that trigger the intracellular depolymerization of the stored PHA. This is typically achieved by resuspending the cells in an acidic aqueous environment (e.g., pH 4) and incubating at 37°C.[9]

  • Secretion and isolation: The (R)-3-hydroxyoctanoic acid monomers are secreted into the extracellular medium. The cell suspension is then centrifuged to remove the cells.

  • Purification: The supernatant containing the (R)-3-hydroxyoctanoic acid is collected. The product can be further purified by acidic precipitation, followed by preparative reversed-phase column chromatography and solvent extraction to yield the pure compound.[9]

Synthesis_Workflow A Cultivate Pseudomonas putida GPo1 B Induce PHA Accumulation A->B C Harvest Cells B->C D In Vivo Depolymerization (Acidic pH, 37°C) C->D E Centrifuge and Collect Supernatant D->E F Purification (Chromatography, Extraction) E->F G (R)-3-Hydroxyoctanoic Acid F->G

Caption: Workflow for the biotechnological synthesis of (R)-3-hydroxyoctanoic acid.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantification of other fatty acids in human plasma.[10][11][12]

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute and separate the analyte.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For this compound (precursor ion m/z 159.1), a potential product ion could be m/z 115.1, corresponding to the loss of CO₂.

  • Quantification:

    • A calibration curve is generated using known concentrations of this compound spiked into a surrogate matrix (e.g., stripped serum).

    • The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification_Workflow A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E LC-MS/MS Analysis (C18, ESI-, MRM) D->E F Data Analysis (Calibration Curve) E->F G Quantified this compound F->G

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the HCA₃ receptor, using a fluorescent calcium indicator like Fluo-4 AM.[13][14][15][16][17]

Methodology:

  • Cell Culture:

    • Plate cells stably or transiently expressing the HCA₃ receptor in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fluo-4 AM is typically in the range of 1-5 µM.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Assay Procedure:

    • After incubation, wash the cells with the buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

    • Inject a solution of this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

    • An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

Calcium_Assay_Workflow A Plate HCA3-expressing cells B Load cells with Fluo-4 AM A->B C Wash to remove excess dye B->C D Measure baseline fluorescence C->D E Inject this compound D->E F Record fluorescence over time E->F G Analyze Calcium Mobilization F->G

Caption: Workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a key signaling molecule with well-defined physicochemical properties and a significant biological role mediated through the HCA₃ receptor. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, quantify, and study the functional effects of this important medium-chain fatty acid. Further research into the physiological and pathological roles of the this compound/HCA₃ signaling axis holds promise for the development of novel therapeutic strategies for metabolic diseases.

References

The Discovery and Synthesis of 3-Hydroxyoctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid, a medium-chain fatty acid, has garnered significant interest in the scientific community due to its diverse biological activities and its role as an endogenous signaling molecule. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key signaling pathways associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those investigating fatty acid metabolism and cellular signaling.

Discovery of this compound

This compound was first documented in the scientific literature in 1988 by Kelley and Morton.[1] In their publication titled "3-Hydroxyoctanoic aciduria: identification of a new organic acid in the urine of a patient with non-ketotic hypoglycemia," they identified the compound in the urine of a patient experiencing non-ketotic hypoglycemia, suggesting its association with metabolic disorders.[1] This initial discovery laid the groundwork for future investigations into the physiological and pathophysiological roles of this unique fatty acid.

Naturally occurring, this compound is a beta-hydroxy acid produced by humans, other animals, and plants.[2] It is a known component of the lipopolysaccharide (LPS) of the bacterium Pseudomonas aeruginosa and is also found in poly(3-hydroxyalkanoate) (PHA) biopolymers, which are synthesized by various bacteria as carbon and energy reserves.[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved through a variety of methods. A prominent and high-yielding approach is the Reformatsky reaction, which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal. This is followed by hydrolysis of the resulting β-hydroxy ester to yield the final product.

Synthesis via Reformatsky Reaction: An Experimental Protocol

This protocol details the synthesis of this compound starting from n-hexanal and methyl bromoacetate.

Step 1: Synthesis of Methyl 3-hydroxyoctanoate

  • Activation of Zinc: A suspension of activated zinc dust (35 mmol) in 10 ml of anhydrous benzene is heated to reflux for 10 minutes.

  • Reaction Mixture: A mixture of n-hexanal (33 mmol) and methyl bromoacetate (35 mmol) in 60 ml of benzene is slowly added to the refluxing zinc suspension over a period of 1 hour.

  • Reflux: The reaction mixture is maintained at reflux for an additional 2 hours.

  • Work-up: After cooling the reaction mixture to 0°C, 1 M HCl is added to acidify it. The mixture is then extracted three times with ether (40 ml each). The combined organic phases are dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (petrol ether/ethyl acetate = 9/1) to yield methyl 3-hydroxyoctanoate as a colorless oil.

Step 2: Hydrolysis to this compound

  • Saponification: To a solution of methyl 3-hydroxyoctanoate (0.516 mmol) in a mixture of THF (2.7 ml) and methanol (1.8 ml), a 2.5 M aqueous solution of LiOH (0.9 ml) is added. The reaction mixture is stirred for 24 hours at room temperature.

  • Acidification and Extraction: The pH of the solution is adjusted to 2 with 1 M HCl. The resulting solution is washed three times with ethyl acetate (10 ml each), followed by a brine wash. The organic layer is then dried over anhydrous MgSO4.

  • Isolation: The solvent is removed under reduced pressure to yield pure this compound.

Summary of Synthesis Data
Synthesis MethodStarting MaterialsKey ReagentsIntermediate ProductIntermediate YieldFinal ProductFinal Yield
Reformatsky Reaction n-Hexanal, Methyl bromoacetateZinc, Benzene, HClMethyl 3-hydroxyoctanoate80%This compound96%

Biological Activity and Signaling Pathways

This compound is a significant biological molecule, acting as the primary endogenous agonist for the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B.[2][4] This receptor is a G protein-coupled receptor (GPCR) encoded by the HCAR3 gene in humans. The activation of HCA3 by this compound initiates a cascade of intracellular signaling events.

The HCA3 receptor is coupled to a Gi-type G-protein.[4][5] Upon binding of this compound, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the receptor can lead to a transient increase in intracellular calcium (Ca2+) concentrations. Furthermore, studies have shown that HCA3 activation can stimulate the ERK1/2 MAP kinase signaling pathway.[6]

GPR109B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-HOA This compound HCA3 HCA3 (GPR109B) Receptor 3-HOA->HCA3 Binds to Gi Gi Protein HCA3->Gi Activates Ca2 Ca2+ Increase HCA3->Ca2 Leads to ERK ERK1/2 Activation HCA3->ERK Leads to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of

Signaling pathway of this compound via the HCA3 receptor.

Conclusion

This compound has evolved from a clinical curiosity to a recognized endogenous signaling molecule with well-defined synthetic routes and a characterized mechanism of action. Its discovery in the context of a metabolic disorder hinted at its physiological importance, which was later solidified by its identification as the ligand for the HCA3 receptor. The robust and high-yielding Reformatsky reaction provides a reliable method for its chemical synthesis, enabling further research into its biological functions. The elucidation of its signaling pathway through the HCA3 receptor opens avenues for the development of novel therapeutic agents targeting metabolic and inflammatory diseases. This technical guide provides a foundational understanding for scientists and researchers to explore the full potential of this compound in various fields of biomedical research and drug development.

References

The Enigmatic Presence of 3-Hydroxyoctanoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid, a medium-chain beta-hydroxy fatty acid, is a fascinating, yet under-quantified, metabolite within the plant kingdom. While its presence has been confirmed in a select number of plant species, its broader distribution, concentration, and precise physiological roles remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound in plants. It provides a comprehensive overview of its known locations, detailed experimental protocols for its detection and quantification, and visual representations of relevant biochemical pathways and analytical workflows. The scarcity of quantitative data highlights a significant gap in plant metabolomics and presents a compelling opportunity for future research.

Data Presentation: Occurrence of this compound in Plants

The natural occurrence of this compound in plants has been qualitatively identified in a few species, where it contributes to floral scent or is present in a glycosidically bound form. However, to date, there is a notable absence of comprehensive quantitative data in publicly available literature. The following table summarizes the current knowledge.

Plant SpeciesFamilyTissue/PartRole/FormConcentration
Cymbidium floribundumOrchidaceaeFlowerSignaling Chemical (Floral Scent)Qualitatively Identified[1][2]
Euphorbia hirtaEuphorbiaceaeWhole PlantGlucosideQualitatively Identified
Cherimoya (Annona cherimola)AnnonaceaeFruitVolatile CompoundQualitatively Identified[3]
Guava (Psidium guajava)MyrtaceaeFruitVolatile CompoundQualitatively Identified[3]
Mango (Mangifera indica)AnacardiaceaeFruitVolatile CompoundQualitatively Identified[3]

Note: The term "Qualitatively Identified" indicates that the presence of the compound has been confirmed, but its concentration has not been reported in the cited literature.

Experimental Protocols: Analysis of this compound in Plant Tissues

The following protocols are a composite of established methods for the analysis of medium-chain and hydroxy fatty acids in plant tissues and can be adapted for the specific quantification of this compound.

Sample Preparation and Extraction

This protocol outlines the initial steps for extracting fatty acids from plant material.

Materials:

  • Plant tissue (e.g., leaves, flowers, fruits)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction solvent: Isopropanol with 0.01% Butylated Hydroxytoluene (BHT)

  • Internal standard (e.g., deuterated this compound or a C7/C9 3-hydroxy fatty acid)

  • Centrifuge tubes (glass, solvent-rinsed)

  • Homogenizer (optional)

  • Centrifuge

Procedure:

  • Flash-freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass centrifuge tube.

  • Add a known amount of the internal standard to the tube.

  • Add 5 mL of pre-chilled isopropanol (with BHT).

  • Homogenize the sample for 1-2 minutes if necessary.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a new glass tube.

Saponification and Derivatization for GC-MS Analysis

This protocol describes the release of ester-bound fatty acids and their derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • Lipid extract from Protocol 1

  • 1 M KOH in 90% Methanol

  • 1 M HCl

  • Hexane

  • Anhydrous sodium sulfate

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials

Procedure:

  • Evaporate the lipid extract to dryness under a gentle stream of nitrogen.

  • Add 2 mL of 1 M KOH in 90% methanol to the dried extract.

  • Incubate at 80°C for 1 hour to saponify the lipids.

  • Cool the sample to room temperature and acidify to pH 2-3 with 1 M HCl.

  • Extract the free fatty acids by adding 3 mL of hexane and vortexing for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a new tube. Repeat the extraction twice more and combine the hexane fractions.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • To the dried fatty acids, add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Cool the sample and transfer it to a GC vial for analysis.

GC-MS Quantification

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester or TMS-ether analysis (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C). The exact program should be optimized for the separation of C8 compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound derivative and the internal standard.

LC-MS/MS Analysis (Alternative to GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the analysis of underivatized fatty acids, offering a potentially simpler sample preparation workflow.

Sample Preparation:

  • Follow the extraction procedure as described in Protocol 1.

  • The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup if the matrix is complex.

Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A C18 or C8 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound and the internal standard.[4][5]

Mandatory Visualization

Signaling and Biosynthetic Pathways

As no specific signaling pathway for this compound in plants has been elucidated, the following diagram illustrates the general biosynthesis of cutin and suberin monomers. This compound, as a C8 hydroxy fatty acid, could potentially be a substrate for the enzymes in these pathways, leading to its incorporation into these protective polymers.

Cutin_Suberin_Biosynthesis cluster_plastid cluster_er Plastid Plastid Fatty_Acid_Synthesis De novo Fatty Acid Synthesis (C16, C18) Acyl_CoA_Pool Acyl-CoA Pool (C16-CoA, C18-CoA) Fatty_Acid_Synthesis->Acyl_CoA_Pool Transport to ER ER Endoplasmic Reticulum (ER) Elongation Fatty Acid Elongation (to >C18) Acyl_CoA_Pool->Elongation Hydroxylation ω-Hydroxylation (CYP86A, CYP94) Acyl_CoA_Pool->Hydroxylation VLCFA Very-Long-Chain Fatty Acyl-CoAs Elongation->VLCFA VLCFA->Hydroxylation Reduction Reduction VLCFA->Reduction Omega_OH_FA ω-Hydroxy FAs Hydroxylation->Omega_OH_FA Mid_Chain_Hydroxylation Mid-chain Hydroxylation/ Epoxidation (CYP77A) Omega_OH_FA->Mid_Chain_Hydroxylation Oxidation Oxidation Omega_OH_FA->Oxidation Glycerol_Esterification Glycerol Esterification (GPAT) Omega_OH_FA->Glycerol_Esterification Polyhydroxy_FA Polyhydroxy/Epoxy FAs Mid_Chain_Hydroxylation->Polyhydroxy_FA Export Export from ER Polyhydroxy_FA->Export Dicarboxylic_Acids α,ω-Dicarboxylic Acids Oxidation->Dicarboxylic_Acids Dicarboxylic_Acids->Export Fatty_Alcohols Fatty Alcohols Reduction->Fatty_Alcohols Fatty_Alcohols->Export Monoacylglycerols Monoacylglycerols Monoacylglycerols->Export Polymerization Polymerization (at Cell Wall) Export->Polymerization Cutin Cutin Polymerization->Cutin C16/C18 monomers Suberin Suberin Polymerization->Suberin >C18 monomers

Caption: Biosynthesis of cutin and suberin monomers in plants.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant tissues.

Experimental_Workflow cluster_analysis Analytical Options start Start: Plant Tissue Sample homogenization 1. Homogenization (Liquid Nitrogen) start->homogenization extraction 2. Solvent Extraction (Isopropanol, Internal Standard) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 supernatant Collect Supernatant (Lipid Extract) centrifugation1->supernatant pellet Discard Pellet centrifugation1->pellet saponification 4a. Saponification (KOH/Methanol) supernatant->saponification spe 4b. Solid-Phase Extraction (Optional Cleanup) supernatant->spe derivatization 5a. Derivatization (e.g., BSTFA) saponification->derivatization gcms_analysis 6a. GC-MS Analysis derivatization->gcms_analysis data_analysis 7. Data Analysis & Quantification gcms_analysis->data_analysis lcms_analysis 5b. LC-MS/MS Analysis spe->lcms_analysis lcms_analysis->data_analysis end End: Report Concentration data_analysis->end

Caption: Workflow for this compound analysis.

Conclusion

This compound remains a relatively obscure player in the vast and complex world of plant metabolomics. Its confirmed presence in a few species, coupled with its potential role as a monomer in the protective biopolymers cutin and suberin, suggests a broader significance than is currently appreciated. The lack of quantitative data across a wider range of plant species is a clear impediment to a deeper understanding of its physiological functions. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to begin to fill this knowledge gap. Future studies focusing on the targeted quantification of this compound in various plant tissues and under different physiological conditions are crucial for unlocking the secrets of this intriguing molecule and its potential applications in drug development and other scientific fields.

References

The Biological Role of 3-Hydroxyoctanoic Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid, a medium-chain fatty acid, has emerged from being a simple metabolic intermediate to a significant signaling molecule in human physiology. This technical guide provides an in-depth overview of the multifaceted biological roles of this compound, with a focus on its metabolic pathways, its function as an endogenous ligand for the hydroxycarboxylic acid receptor 3 (HCA3), and its implications in various physiological and pathological states. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an eight-carbon beta-hydroxy fatty acid that plays a crucial role in human metabolism.[1] Traditionally viewed as an intermediate in fatty acid beta-oxidation, recent discoveries have highlighted its function as a signaling molecule, primarily through its interaction with the G protein-coupled receptor GPR109B, also known as hydroxycarboxylic acid receptor 3 (HCA3).[2] This dual role places this compound at the crossroads of energy metabolism and cellular communication, making it a molecule of significant interest in both physiological and pathophysiological contexts. Its levels are known to be altered in conditions such as ketogenic diets, strenuous exercise, and inborn errors of metabolism, suggesting its potential as a biomarker and a therapeutic target.[1][3]

Metabolic Pathways of this compound

This compound is intricately involved in the central pathways of fatty acid metabolism, namely beta-oxidation and fatty acid biosynthesis.

Beta-Oxidation

As a beta-hydroxy fatty acid, this compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids. This catabolic process breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. Deficiencies in enzymes involved in this pathway, such as medium-chain acyl-CoA dehydrogenase (MCAD), can lead to an accumulation of medium-chain fatty acids and their derivatives, including this compound.[4]

Fatty Acid Biosynthesis

(R)-3-Hydroxyoctanoic acid is also involved in the fatty acid biosynthesis pathway.[5] This anabolic process, occurring in the cytoplasm, builds fatty acids from acetyl-CoA and malonyl-CoA.

Omega-Oxidation and Degradation

Under conditions of high fatty acid flux or impaired beta-oxidation, this compound can be shunted into alternative metabolic pathways. One such pathway is omega-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group. This is followed by further beta-oxidation of the resulting dicarboxylic acids in the mitochondria.[6] This pathway is particularly important in conditions associated with dicarboxylic aciduria.[7]

Metabolic Pathway of this compound

Metabolic_Pathway Metabolic Fate of this compound Fatty_Acids Dietary/Adipose Tissue Fatty Acids Beta_Oxidation Mitochondrial Beta-Oxidation Fatty_Acids->Beta_Oxidation Three_HOA 3-Hydroxyoctanoyl-CoA Beta_Oxidation->Three_HOA Acetyl_CoA Acetyl-CoA Three_HOA->Acetyl_CoA Omega_Oxidation Microsomal Omega-Oxidation Three_HOA->Omega_Oxidation High Flux/ Impaired Beta-Oxidation TCA_Cycle TCA Cycle (Energy Production) Acetyl_CoA->TCA_Cycle Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Acetyl_CoA->Fatty_Acid_Biosynthesis Three_OH_Dicarboxylic_Acid 3-Hydroxydicarboxylic Acids Omega_Oxidation->Three_OH_Dicarboxylic_Acid Further_Beta_Oxidation Peroxisomal/Mitochondrial Beta-Oxidation Three_OH_Dicarboxylic_Acid->Further_Beta_Oxidation Urine_Excretion Urinary Excretion Further_Beta_Oxidation->Urine_Excretion

Caption: Metabolic pathways involving this compound.

Signaling Role via HCA3 Receptor

This compound is the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor encoded by the HCAR3 gene in humans.[2] HCA3 is predominantly expressed in adipocytes and immune cells.

HCA3 Signaling Cascade

The activation of HCA3 by this compound initiates a signaling cascade primarily through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently inhibits protein kinase A (PKA) activity, which in turn leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). The net effect of this pathway is the inhibition of lipolysis in adipocytes.

In addition to the canonical Gαi pathway, HCA3 signaling can also proceed through a G protein-independent pathway involving β-arrestins. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This can result in receptor desensitization and internalization, as well as the activation of other signaling pathways, such as the ERK1/2 MAP kinase pathway.

HCA3 Receptor Signaling Pathway

HCA3_Signaling HCA3 (GPR109B) Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Three_HOA 3-Hydroxyoctanoic Acid HCA3 HCA3 Receptor (GPR109B) Three_HOA->HCA3 binds G_protein Gi/o Protein HCA3->G_protein activates Beta_arrestin β-Arrestin HCA3->Beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_active Hormone-Sensitive Lipase (HSL) (Active) PKA->HSL_active phosphorylates HSL_inactive HSL-P (Inactive) HSL_active->HSL_inactive Lipolysis Lipolysis HSL_active->Lipolysis promotes ERK_pathway ERK1/2 MAP Kinase Pathway Beta_arrestin->ERK_pathway activates

Caption: Signaling pathways activated by this compound via the HCA3 receptor.

Quantitative Data

The concentration of this compound in human biological fluids is generally low under normal physiological conditions. However, its levels can be significantly elevated in certain pathological and physiological states.

Biological FluidConditionConcentration RangeReference(s)
Blood (Plasma/Serum)3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency (Children)3 - 2400 µM[2]
Diabetic KetoacidosisElevated (specific range not consistently reported)[3]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyElevated[4]
Ketogenic DietUpregulated[1]
Post-exercise (exhaustion)3.41-fold increase[1]
UrineHealthy IndividualsLow to undetectable[3]
Dicarboxylic AciduriaElevated[6][7]
Non-ketotic HypoglycemiaElevated[8]

Note: Quantitative data for healthy individuals is sparse, with most studies reporting levels as low or below the limit of detection of their respective assays. The provided ranges are based on specific cohorts and methodologies and may vary.

Experimental Protocols

Accurate quantification of this compound is crucial for research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and robust method for its analysis.

Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.

5.1.1. Materials and Reagents

  • Internal Standard: Deuterated this compound (e.g., d3-3-hydroxyoctanoic acid)

  • Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Glassware: Screw-cap glass test tubes, conical glass vials

5.1.2. Sample Preparation and Extraction

  • Sample Collection: Collect blood in EDTA or heparin tubes and separate plasma or serum by centrifugation. Collect urine samples without preservatives. Store samples at -80°C until analysis.

  • Internal Standard Spiking: To 500 µL of plasma, serum, or urine, add a known amount of the deuterated internal standard.

  • Hydrolysis (for total this compound): For the determination of total (free and esterified) this compound, add an equal volume of 1 M NaOH to the sample and incubate at 60°C for 30 minutes to hydrolyze any esters.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl.

  • Liquid-Liquid Extraction: Extract the this compound by adding 3 mL of ethyl acetate. Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.

5.1.3. Derivatization

  • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before analysis.

5.1.4. GC-MS Analysis

  • Gas Chromatograph: Agilent 5890 series II or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor the characteristic fragment ions for the TMS derivative of this compound and its deuterated internal standard.

5.1.5. Data Analysis

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Workflow for GC-MS Quantification of this compound Sample_Collection Sample Collection (Plasma, Serum, Urine) Spiking Internal Standard Spiking Sample_Collection->Spiking Hydrolysis Alkaline Hydrolysis (Optional, for total amount) Spiking->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (BSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: A step-by-step workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is a biologically active molecule with significant roles in human metabolism and cell signaling. Its function as an endogenous agonist for the HCA3 receptor provides a direct link between fatty acid metabolism and the regulation of lipolysis and inflammation. The elevated levels of this compound in various metabolic disorders highlight its potential as a diagnostic and prognostic biomarker.

Future research should focus on several key areas. Firstly, there is a pressing need for the establishment of robust and standardized reference ranges for this compound in healthy populations across different age groups. This will be crucial for the clinical interpretation of its levels. Secondly, further investigation into the downstream signaling pathways of HCA3, particularly the non-canonical β-arrestin pathway, will provide deeper insights into its diverse physiological functions. Finally, exploring the therapeutic potential of modulating this compound levels or targeting the HCA3 receptor could open new avenues for the treatment of metabolic diseases, including dyslipidemia and insulin resistance. The development of specific and potent agonists and antagonists for HCA3 will be a critical step in this endeavor.

This technical guide provides a solid foundation for understanding the current knowledge of this compound. It is anticipated that continued research in this area will further elucidate the intricate roles of this fascinating molecule in human health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

3-Hydroxyoctanoic Acid: An Endogenous Metabolite at the Crossroads of Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid is an endogenous beta-hydroxy fatty acid that has garnered significant interest within the scientific community. Arising as an intermediate in mitochondrial fatty acid β-oxidation, its physiological concentrations are dynamically regulated by the metabolic state of the organism. Beyond its role in lipid metabolism, this compound functions as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as G protein-coupled receptor 109B (GPR109B). This interaction initiates a cascade of intracellular signaling events, positioning this compound as a key signaling molecule in metabolic regulation and immunomodulation. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and signaling pathways of this compound, along with detailed experimental protocols for its study.

Introduction

This compound (also known as 3-hydroxycaprylic acid) is an 8-carbon, beta-hydroxy fatty acid.[1] It is a naturally produced metabolite in humans and other animals.[2] Its significance extends beyond being a mere metabolic intermediate; it is a signaling molecule that activates a specific G protein-coupled receptor, HCA3, thereby influencing cellular function.[2] Understanding the biology of this compound is crucial for researchers in metabolic diseases, immunology, and drug discovery, as it represents a potential therapeutic target for a range of pathologies.

Biosynthesis and Metabolism

The primary pathway for the biosynthesis and degradation of this compound is the mitochondrial fatty acid β-oxidation spiral. This process catabolizes fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[3]

Biosynthesis via β-Oxidation of Octanoic Acid

3-Hydroxyoctanoyl-CoA is an intermediate in the β-oxidation of octanoic acid and other longer-chain fatty acids. The process involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle.

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Octanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ trans_delta2_Enoyl_CoA trans-Δ²-Octenoyl-CoA Acyl_CoA_Dehydrogenase->trans_delta2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_delta2_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyoctanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyoctanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ Free_3HOA This compound L_3_Hydroxyoctanoyl_CoA->Free_3HOA Hydrolysis _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase CoA-SH Hexanoyl_CoA Hexanoyl-CoA Thiolase->Hexanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1: Biosynthesis of 3-Hydroxyoctanoyl-CoA during β-oxidation.

Degradation

3-Hydroxyoctanoyl-CoA is further metabolized in the β-oxidation pathway. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes its oxidation to 3-ketoacyl-CoA, which is then cleaved by thiolase to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[4][5]

Quantitative Data

The concentration of this compound in biological fluids is a key indicator of metabolic status. Below is a summary of reported concentrations and its potency as a signaling molecule.

ParameterMatrixConditionConcentration/ValueReference(s)
Concentration Human PlasmaNormal (Adult Male)20 µM[6]
Human PlasmaKetogenic DietUpregulated[3]
Human PlasmaPost-exercise (exhaustion)Increased 3.41-fold[3][7]
Human SerumDiabetic KetoacidosisDetected[8]
Human UrineNon-ketotic HypoglycemiaElevated[9]
EC50 for HCA3 Activation HEK-293T cell membranesGTPγS binding assay8 µM
CHO-K1 cellsERK1/2 phosphorylation1.52 µM[10]

Physiological Roles and Signaling Pathways

This compound exerts its primary physiological effects through the activation of the HCA3 receptor, a Gαi-coupled receptor.[11] HCA3 is predominantly expressed in adipocytes, monocytes, macrophages, and neutrophils.[1]

HCA3 Receptor Signaling Pathway

Upon binding of this compound, HCA3 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This inhibition of the cAMP/PKA pathway is central to many of the downstream effects of this compound. Additionally, HCA3 activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, in a pertussis toxin-sensitive manner, indicating the involvement of Gαi.[10][12] There is also evidence for the involvement of phospholipase C (PLC), protein kinase C (PKC), and epidermal growth factor receptor (EGFR) in HCA3-mediated signaling.[12]

Figure 2: HCA3 receptor signaling pathway activated by this compound.

Regulation of Lipolysis

In adipocytes, the activation of HCA3 by this compound leads to the inhibition of hormone-stimulated lipolysis.[7] This occurs through the Gαi-mediated reduction of cAMP levels, which in turn decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL). This function positions this compound as a negative feedback regulator of fatty acid release from adipose tissue during periods of high fatty acid oxidation, such as fasting or a ketogenic diet.

Immunomodulatory Effects

HCA3 is expressed on various immune cells, and its activation by this compound has been shown to have anti-inflammatory effects.[7] For instance, HCA3 activation can lead to an increase in the anti-inflammatory cytokine IL-10 and a decrease in the pro-inflammatory cytokine IL-1β secretion from macrophages.

Association with Diseases

Elevated levels of this compound have been observed in several metabolic disorders:

  • Diabetic Ketoacidosis (DKA): Increased fatty acid oxidation during DKA leads to the accumulation of β-oxidation intermediates, including this compound.[8]

  • Fatty Acid Oxidation Disorders: Genetic defects in enzymes of the β-oxidation pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to the accumulation of 3-hydroxy fatty acids.[1]

  • Non-ketotic Hypoglycemia: 3-Hydroxyoctanoic aciduria has been identified in patients with this condition, suggesting a potential primary defect in 3-hydroxy fatty acid metabolism.[9]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma.

LCMS_Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample_Collection->Protein_Precipitation Add internal standard Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 3: Workflow for sample preparation for LC-MS/MS analysis.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Analytical Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to established guidelines.

Adipocyte Lipolysis Assay

This protocol measures the effect of this compound on isoproterenol-stimulated lipolysis in cultured adipocytes.

Methodology:

  • Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1 or primary human adipocytes) into mature adipocytes.

  • Treatment:

    • Wash mature adipocytes with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells with varying concentrations of this compound for 30 minutes.

    • Stimulate lipolysis by adding a submaximal concentration of isoproterenol (e.g., 100 nM) and incubate for 1-2 hours at 37°C.

  • Glycerol Measurement:

    • Collect the cell culture supernatant.

    • Measure the glycerol concentration in the supernatant using a commercially available colorimetric or fluorometric assay kit. The amount of glycerol released is an index of lipolysis.

  • Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well.

GTPγS Binding Assay for HCA3 Activation

This assay measures the activation of HCA3 by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[13][14]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human HCA3 receptor (e.g., HEK-293T or CHO-K1).

  • Assay:

    • In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration to determine the EC₅₀ value.

cAMP Assay for HCA3 Signaling

This assay quantifies the inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.[15]

Methodology:

  • Cell Culture: Use a cell line expressing HCA3 (e.g., CHO-K1).

  • Treatment:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with forskolin.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a multifaceted endogenous metabolite that serves as a crucial link between cellular energy status and signal transduction. Its role as the natural ligand for the HCA3 receptor highlights its importance in regulating metabolic processes, particularly lipolysis, and in modulating the immune system. The elevated levels of this compound in various metabolic disorders underscore its potential as a biomarker. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate biology of this fascinating molecule and to explore its therapeutic potential in metabolic and inflammatory diseases. Further research into the downstream signaling pathways and the physiological consequences of HCA3 activation will undoubtedly unveil new avenues for drug development and a deeper understanding of metabolic homeostasis.

References

The Central Role of 3-Hydroxyoctanoic Acid in Fatty Acid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 3-hydroxyoctanoic acid and its pivotal position within fatty acid biosynthesis, particularly in microbial systems. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical pathways, regulatory networks, and quantitative data associated with this key metabolic intermediate. Detailed experimental protocols and visual representations of metabolic and signaling pathways are provided to facilitate a deeper understanding and further investigation into this molecule's potential applications in biotechnology and medicine.

Introduction

This compound, a medium-chain-length β-hydroxy fatty acid, is a naturally occurring molecule found in a variety of organisms, including humans, animals, plants, and bacteria.[1][2] In microbial metabolism, it serves as a critical precursor for the synthesis of a range of biopolymers and secondary metabolites with significant industrial and therapeutic potential. Its primary role is as a monomer for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with applications as bioplastics.[1][3] Furthermore, this compound is a key building block in the biosynthesis of rhamnolipids, potent biosurfactants with roles in bacterial virulence and biofilm formation, particularly in Pseudomonas aeruginosa.[4][5] Understanding the biosynthesis of this compound is therefore crucial for the metabolic engineering of microorganisms to produce these valuable compounds. This guide will delve into the core biochemical pathways, present quantitative data on production and enzyme kinetics, provide detailed experimental methodologies, and visualize the intricate networks governing its synthesis and utilization.

Biochemical Pathways Involving this compound

The biosynthesis of this compound is intricately linked to the central fatty acid biosynthesis (FAS) and β-oxidation pathways in bacteria.

De Novo Fatty Acid Biosynthesis and the Link to 3-Hydroxyoctanoyl-ACP

In bacteria such as Escherichia coli and Pseudomonas species, fatty acids are synthesized via the type II fatty acid synthase (FASII) system. This iterative process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain attached to an acyl carrier protein (ACP). The cycle consists of four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.[6] The intermediate, (R)-3-hydroxyacyl-ACP, is a crucial branch point. In the canonical FAS pathway, this intermediate is dehydrated to form an enoyl-ACP. However, specific enzymes can divert this intermediate towards alternative pathways.

The Role of PhaG in Diverting Intermediates to 3-Hydroxyacyl-CoA

The enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase, encoded by the phaG gene, plays a central role in channeling (R)-3-hydroxyacyl-ACP intermediates from the FASII pathway to the production of 3-hydroxyacyl-CoAs.[7][8][9] This transacylation is a critical step for the synthesis of medium-chain-length PHAs and rhamnolipids from non-fatty acid carbon sources like glucose.[9] PhaG from Pseudomonas putida has been shown to catalyze the transfer of the 3-hydroxyacyl moiety from ACP to coenzyme A.[7]

Formation of this compound via the β-Oxidation Pathway

Alternatively, 3-hydroxyoctanoyl-CoA can be generated through the β-oxidation of longer-chain fatty acids. In this pathway, fatty acids are broken down into two-carbon units. An important enzyme in this context is the (R)-specific enoyl-CoA hydratase (PhaJ), which catalyzes the hydration of a trans-2-enoyl-CoA intermediate to form an (R)-3-hydroxyacyl-CoA.[3][10] This provides a direct route from fatty acid catabolism to the precursors for PHA synthesis.

Quantitative Data

Production of Poly(this compound) (PHO)

The production of PHO has been demonstrated in several metabolically engineered microbial hosts. The table below summarizes some of the reported titers and yields.

Host OrganismGenotype/Engineering StrategyCarbon SourceTiter (g/L)PHO Content (% CDW)Reference
Escherichia coliΔfadRABIJ, integrated C8-specific thioesterase, expressed phaJ2 and phaC2Glycerol1.54 ± 0.23415[1][3][11]
Escherichia coliΔfadRABIJ, expressed phaJ2, phaC2, and PpfadDOctanoate (1 g/L)~0.25~25[10]
Pseudomonas putida GPo1Wild-typeOctanoate-up to 60[12]
Enzyme Kinetics

The kinetic parameters of key enzymes involved in this compound metabolism are crucial for understanding and modeling the biosynthetic pathways.

EnzymeOrganismSubstrate(s)K0.5 (μM)Vmax (milliunits/mg)Reference
PhaGPseudomonas putidaACP2811.7[7]
PhaGPseudomonas putida3-hydroxyacyl-CoA6512.4[7]
Substrate Specificity of (R)-specific Enoyl-CoA Hydratases (PhaJ)

Different PhaJ enzymes exhibit varying specificities for substrates of different chain lengths. This is a key factor in determining the monomer composition of the resulting PHA.

EnzymeOrganismSubstrateRelative Activity (%)Reference
PhaJAcAeromonas caviaeCrotonyl-CoA (C4)100[3]
2-Hexenoyl-CoA (C6)~29[3]
2-Octenoyl-CoA (C8)<5[3]
PhaJ1PaPseudomonas aeruginosaCrotonyl-CoA (C4)100[1][13]
2-Hexenoyl-CoA (C6)High[13]
2-Octenoyl-CoA (C8)Low[13]
PhaJ2PaPseudomonas aeruginosa2-Hexenoyl-CoA (C6)Moderate[13]
2-Octenoyl-CoA (C8)High[13]
PhaJ4PpPseudomonas putida2-Octenoyl-CoA (C8)High[1]

Signaling Pathways and Regulatory Networks

Rhamnolipid Biosynthesis

This compound is a precursor for the lipid portion of rhamnolipids, which are biosurfactants produced by P. aeruginosa. The biosynthesis pathway begins with the dimerization of two molecules of (R)-3-hydroxyacyl-ACP, a reaction catalyzed by the acyltransferase RhlA, to form 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA).[8][14] Subsequently, one or two rhamnose moieties are added to the HAA backbone by the rhamnosyltransferases RhlB and RhlC, respectively.[5][14]

Rhamnolipid_Biosynthesis FAS Fatty Acid Biosynthesis HAA_ACP (R)-3-Hydroxyoctanoyl-ACP FAS->HAA_ACP HAA 3-(3-Hydroxyoctanoyloxy)alkanoic acid (HAA) HAA_ACP->HAA RhlA RL1 Mono-rhamnolipid HAA->RL1 RhlB RL2 Di-rhamnolipid RL1->RL2 RhlC TDP_Rhamnose dTDP-L-rhamnose TDP_Rhamnose->RL1 TDP_Rhamnose->RL2

Biosynthesis of rhamnolipids from (R)-3-hydroxyoctanoyl-ACP.
Quorum Sensing in Pseudomonas aeruginosa

The production of rhamnolipids, and therefore the utilization of this compound precursors, is tightly regulated by the quorum sensing (QS) system in P. aeruginosa. The two main QS systems are the las and rhl systems, which respond to the autoinducers N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively.[15][16][17] The LasR-3OC12-HSL complex activates the expression of the rhlR and rhlI genes.[15][18] The RhlR-C4-HSL complex then activates the transcription of the rhlAB operon, which encodes the enzymes for HAA and mono-rhamnolipid synthesis.[14][18] While this compound itself is not a primary signaling molecule that binds to LasR or RhlR, its conversion to rhamnolipids is a downstream effect of QS activation.

Quorum_Sensing_Regulation cluster_las las System cluster_rhl rhl System LasI LasI HSL12 3OC12-HSL LasI->HSL12 LasR LasR HSL12->LasR LasR_HSL12 LasR-3OC12-HSL Complex LasR->LasR_HSL12 RhlI RhlI LasR_HSL12->RhlI activates RhlR RhlR LasR_HSL12->RhlR activates HSL4 C4-HSL RhlI->HSL4 HSL4->RhlR RhlR_HSL4 RhlR-C4-HSL Complex RhlR->RhlR_HSL4 rhlAB rhlAB operon (Rhamnolipid Synthesis) RhlR_HSL4->rhlAB activates

Quorum sensing regulation of rhamnolipid biosynthesis in P. aeruginosa.

Experimental Protocols

Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[19][20]

5.1.1. Materials

  • Biological sample (e.g., culture supernatant, cell lysate)

  • Internal standard (e.g., deuterated this compound)

  • Ethyl acetate

  • 6 M Hydrochloric acid (HCl)

  • 10 M Sodium hydroxide (NaOH)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas

  • Glass centrifuge tubes

5.1.2. Procedure

  • Sample Preparation:

    • To 500 µL of the sample, add a known amount of the internal standard.

    • For total this compound (free and esterified), add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes.

    • Acidify the sample with 6 M HCl.

  • Extraction:

    • Extract the sample twice with 3 mL of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA + 1% TMCS.

    • Cap the tube and heat at 80°C for 60 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Column: HP-5MS or equivalent.

    • Oven Program: Initial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.

    • MS Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the analyte and internal standard.

In Vitro Assay for PhaG (3-Hydroxyacyl-ACP:CoA Transacylase) Activity

This protocol is based on the principles described for the characterization of PhaG from P. putida.[7]

5.2.1. Principle The assay measures the transfer of a 3-hydroxyacyl group from 3-hydroxyacyl-CoA to apo-ACP, forming holo-3-hydroxyacyl-ACP. The consumption of 3-hydroxyacyl-CoA can be monitored by HPLC, or the formation of the product can be quantified.

5.2.2. Materials

  • Purified PhaG enzyme

  • Apo-acyl carrier protein (ACP)

  • 3-hydroxyoctanoyl-CoA (substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., trichloroacetic acid)

  • HPLC system with a C18 column

5.2.3. Procedure

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, apo-ACP, and purified PhaG enzyme.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiation:

    • Start the reaction by adding 3-hydroxyoctanoyl-CoA to the mixture.

  • Time Points and Quenching:

    • At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the remaining 3-hydroxyoctanoyl-CoA or the formed holo-3-hydroxyacyl-ACP.

  • Calculation of Activity:

    • Determine the initial reaction velocity from the linear range of substrate consumption or product formation over time.

    • Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

Metabolic Engineering Workflow for this compound Production in E. coli

This workflow outlines a general strategy for engineering E. coli to produce this compound or its derivatives.

Metabolic_Engineering_Workflow start Start: Wild-type E. coli step1 Step 1: Enhance Precursor Supply - Overexpress acetyl-CoA carboxylase (accABCD) - Engineer central metabolism for higher acetyl-CoA start->step1 step2 Step 2: Introduce C8-Specific Termination - Express a C8-specific acyl-ACP thioesterase (e.g., CpFatB1 mutant) step1->step2 step3 Step 3: Block Competing Pathways - Delete β-oxidation genes (e.g., ΔfadR, ΔfadA, ΔfadB, ΔfadI, ΔfadJ) step2->step3 step4 Step 4: Introduce the this compound Pathway - Express (R)-specific enoyl-CoA hydratase (phaJ) - Express PHA synthase (phaC) for PHO production step3->step4 step5 Step 5: Optimization - Optimize codon usage of heterologous genes - Balance enzyme expression levels - Optimize fermentation conditions (media, pH, temperature) step4->step5 end Result: High-yield this compound or PHO production step5->end

References

A Comprehensive Technical Guide to 3-Hydroxyoctanoic Acid: Synonyms, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough overview of 3-Hydroxyoctanoic acid, a molecule of growing interest in scientific research and drug development. This document details its various synonyms found in scientific literature, summarizes its key biological activities with quantitative data, and provides detailed experimental protocols for its study. Furthermore, this guide includes a visualization of its primary signaling pathway to facilitate a deeper understanding of its mechanism of action.

Synonyms and Nomenclature

This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms is provided below to aid in literature searches and chemical identification.

Synonym CategorySynonym
Systematic IUPAC Name This compound
Common Names 3-Hydroxycaprylic acid
β-Hydroxyoctanoic acid
beta-hydroxyoctanoic acid
CAS Registry Number 14292-27-4 (for the racemate)
871-33-0
88930-08-9 ((±)-form)
Abbreviations 3-OH-octanoic acid
3HOA
Stereoisomer-Specific (R)-3-Hydroxyoctanoic acid
(S)-3-Hydroxyoctanoic acid
Depositor-Supplied Synonyms Octanoic acid, 3-hydroxy-
3-hydroxy-octanoic acid
DL-beta-Hydroxycaprylic acid
(+/-)-3-Hydroxyoctanoic acid

This table is a compilation from multiple chemical databases and scientific publications.[1][2][3]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably as a signaling molecule and an antimicrobial agent. This section summarizes the key quantitative data related to these functions.

Agonist of Hydroxycarboxylic Acid Receptor 3 (HCA3/GPR109B)

This compound is a known endogenous agonist for the G-protein coupled receptor HCA3, also known as GPR109B.[1] This interaction is crucial for its role in metabolic regulation, particularly in the inhibition of lipolysis.

ParameterValueCell Line/SystemReference
EC50 ~8 µMHEK-293T cells expressing human GPR109B (GTPγS binding assay)Ahmed et al., 2009
Antimicrobial Activity

(R)-3-Hydroxyoctanoic acid has demonstrated antimicrobial properties against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key measure of this activity.

MicroorganismMIC (mM)Reference
Gram-positive bacteria2.8 - 7.0O'Connor et al., 2016[2]
Gram-negative bacteria2.8 - 7.0O'Connor et al., 2016[2]
Candida albicans0.1 - 6.3O'Connor et al., 2016[2]
Microsporum gypseum0.1 - 6.3O'Connor et al., 2016[2]
Quorum Sensing Inhibition in Pseudomonas aeruginosa

(R)-3-hydroxyoctanoic acid has been shown to inhibit the production of pyocyanin, a virulence factor regulated by quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

GPR109B (HCA3) Activation Assays

This assay directly measures the activation of G-proteins coupled to GPR109B upon agonist binding.

Materials:

  • HEK-293T cells transiently or stably expressing human GPR109B.

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • This compound.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Assay:

    • In a 96-well plate, add 50 µL of assay buffer containing various concentrations of this compound.

    • Add 25 µL of GDP to a final concentration of 10 µM.

    • Add 25 µL of membrane suspension (10-20 µg of protein).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [35S]GTPγS to a final concentration of 0.1 nM.

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

    • Plot the specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of GPR109B activation.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing human GPR109B.

  • Forskolin.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell lysis buffer (provided with the kit).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells to ~80-90% confluency.

    • Seed the cells into a 96-well plate at an appropriate density and incubate overnight.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

    • Stimulate the cells with forskolin (e.g., 10 µM final concentration) to induce cAMP production and incubate for 30 minutes at 37°C.

  • Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microorganism to be tested.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL).

Procedure:

  • Preparation of Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth in the wells of a 96-well plate.

  • Inoculation:

    • Add an equal volume of the standardized microbial inoculum to each well.

    • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Synthesis of (R)-3-Hydroxyoctanoic Acid

Enantiomerically pure (R)-3-hydroxyoctanoic acid can be produced from the bacterial polymer polyhydroxyalkanoate (PHA).

General Procedure:

  • Production of PHA:

    • Cultivate a PHA-producing bacterium, such as Pseudomonas putida, under conditions that favor the accumulation of poly(3-hydroxyoctanoate).

  • Hydrolysis of PHA:

    • The accumulated PHA can be hydrolyzed to its monomeric units. A common method is acidic methanolysis followed by saponification.

    • Methanolysis: Reflux the isolated PHA with a solution of sulfuric acid in methanol. This converts the polymer into methyl 3-hydroxyoctanoate.

    • Saponification: Treat the methyl 3-hydroxyoctanoate with a base, such as LiOH, to hydrolyze the ester and yield the free (R)-3-hydroxyoctanoic acid.

  • Purification:

    • The resulting (R)-3-hydroxyoctanoic acid can be purified by techniques such as liquid chromatography.

Signaling Pathway and Workflow Visualization

HCA3 (GPR109B) Signaling Pathway

This compound activates the HCA3 receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is a key mechanism for the anti-lipolytic effects of this compound in adipocytes.

HCA3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 3-HOA This compound HCA3 HCA3 (GPR109B) 3-HOA->HCA3 Binds to Gi Gαi/βγ HCA3->Gi Activates G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates AC Adenylyl Cyclase ATP ATP G_alpha_i->AC Inhibits cAMP cAMP ATP->cAMP Conversion Response Decreased Lipolysis cAMP->Response Leads to

HCA3 Signaling Pathway
Experimental Workflow for GPR109B Ligand Characterization

The following diagram illustrates a typical workflow for identifying and characterizing ligands for the GPR109B receptor.

GPR109B_Ligand_Characterization_Workflow start Start: Putative Ligand (e.g., this compound) primary_screen Primary Screening: High-Throughput cAMP Assay start->primary_screen hit_validation Hit Validation: Dose-Response cAMP Assay (IC50) primary_screen->hit_validation Active Compounds mechanism_study Mechanism of Action Study: GTPγS Binding Assay (EC50) hit_validation->mechanism_study Confirmed Hits downstream_effects Functional Assays: Lipolysis Assay in Adipocytes mechanism_study->downstream_effects Potent Agonists end End: Characterized Ligand downstream_effects->end

GPR109B Ligand Characterization Workflow

References

3-OH-caprylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxycaprylic Acid

Introduction

3-Hydroxycaprylic acid, also known by its IUPAC name 3-hydroxyoctanoic acid, is an 8-carbon beta-hydroxy fatty acid.[1] It is a naturally occurring molecule found in humans, animals, and plants, playing significant roles in various biological processes.[2] This compound is recognized as a metabolite of medium-chain fatty acid oxidation and serves as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B.[2][3] Its interactions with this receptor are crucial in regulating metabolic processes such as lipolysis.[4] Furthermore, 3-hydroxycaprylic acid is a repeating monomer unit in polyhydroxyalkanoates (PHAs), which are biopolymers produced by bacteria as carbon and energy reserves and have applications in the medical field.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of 3-hydroxycaprylic acid are summarized below. It is a medium-chain hydroxy acid, characterized by an eight-carbon chain with a hydroxyl group at the beta-position (carbon 3).[5]

Chemical Identifiers

The following table details the key identifiers for 3-hydroxycaprylic acid, ensuring accurate compound recognition.

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 3-Hydroxycaprylic acid, β-Hydroxyoctanoic acid, 3-OH-caprylic acid[1][2][6][7]
CAS Number 14292-27-4[2][6][7][8]
Chemical Formula C₈H₁₆O₃[2][6][7][8]
InChI InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)[2][6][7]
InChIKey NDPLAKGOSZHTPH-UHFFFAOYSA-N[2][6][7]
SMILES CCCCCC(CC(=O)O)O[2]
Physicochemical Properties

This table summarizes the key quantitative physicochemical properties of 3-hydroxycaprylic acid. The compound typically presents as a powder, solid, or a pale yellow oil/waxy solid.[9]

PropertyValueSource(s)
Molecular Weight 160.21 g/mol [2][7][8]
Appearance Powder, solid, or pale yellow oil[9]
Melting Point 24-26 °C[10]
Boiling Point 165-170 °C[10]
Water Solubility 13.6 g/L (Predicted)[5]
Other Solubilities Soluble in Chloroform, Ethanol, Methanol[6][10]
pKa (Strongest Acidic) 4.84 (Predicted)[5]
logP 1.44 (Predicted)[5]

Biological Role and Signaling Pathways

3-Hydroxycaprylic acid is a key signaling molecule, primarily recognized for its role as an agonist of the G protein-coupled receptor GPR109B (HCA3).[4] This interaction is central to its ability to regulate lipolysis in human adipocytes.[4]

GPR109B-Mediated Inhibition of Lipolysis

Upon binding to the GPR109B receptor on adipocytes, 3-hydroxycaprylic acid initiates a signaling cascade through an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating Hormone-Sensitive Lipase (HSL), a key enzyme in the breakdown of triglycerides. Therefore, the inhibition of PKA results in reduced HSL activity and a subsequent decrease in lipolysis.

GPR109B_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109B GPR109B (HCA3 Receptor) Gi Gi/o Protein GPR109B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylates) Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes Ligand 3-OH-Caprylic Acid Ligand->GPR109B Binds

GPR109B signaling pathway initiated by 3-OH-caprylic acid.

Experimental Protocols

This section outlines general methodologies relevant to the study of 3-hydroxycaprylic acid, from its chemical synthesis to its biological analysis.

General Synthesis Protocol

While specific patented processes exist, a general method for preparing beta-hydroxy acids like this compound can be achieved through the oxidation of the corresponding ketone.[10] A generalized protocol is described below.

  • Reaction Setup : To a suitable reaction vessel, add octan-3-one, an appropriate solvent (e.g., an inert organic solvent), and a catalyst.

  • Oxidation : Introduce a suitable oxidizing agent under controlled temperature conditions. The specific choice of oxidant and catalyst is crucial for achieving good yield and selectivity.

  • Quenching and Extraction : Once the reaction is complete (monitored by a technique like TLC or GC), the reaction is quenched, typically with an aqueous solution. The product is then extracted into an organic solvent.

  • Purification : The crude product is purified using standard techniques such as column chromatography or distillation to yield pure this compound.

  • Verification : The final product's identity and purity are confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

Synthesis_Workflow A 1. Reaction Setup (Octan-3-one, Solvent, Catalyst) B 2. Oxidation (Add Oxidizing Agent) A->B C 3. Workup (Quench Reaction, Extract Product) B->C D 4. Purification (e.g., Column Chromatography) C->D E 5. Analysis (NMR, Mass Spectrometry) D->E F Pure this compound E->F Calcium_Assay_Workflow A 1. Cell Culture (GPR109B-expressing cells) B 2. Dye Loading (Incubate with Calcium-sensitive dye) A->B C 3. Baseline Measurement (Read initial fluorescence) B->C D 4. Compound Addition (Inject 3-OH-Caprylic Acid) C->D E 5. Kinetic Reading (Measure fluorescence over time) D->E F 6. Data Analysis (Calculate response, EC50) E->F

References

The Metabolic Crossroads of 3-Hydroxyoctanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Role in Cellular Metabolism, Signaling, and Disease

For researchers, scientists, and professionals in drug development, understanding the multifaceted roles of metabolites is paramount. 3-Hydroxyoctanoic acid (3-HOA), a medium-chain beta-hydroxy fatty acid, has emerged from being a simple metabolic intermediate to a key signaling molecule with implications in human health and disease, as well as in microbial biotechnology. This technical guide provides a comprehensive overview of the metabolic pathways involving 3-HOA, its signaling functions, quantitative data, and detailed experimental protocols for its study.

This compound in Mammalian Metabolic Pathways

This compound is a naturally produced molecule in humans and other mammals, primarily arising as an intermediate in the catabolism of fatty acids.[1] Its concentration and flux are tightly linked to the energetic state of the cell.

Degradation via Mitochondrial β-Oxidation

The primary catabolic fate of this compound is through the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens the acyl-CoA chain by two carbons in each cycle. 3-HOA itself is not directly taken up but is formed as the L-3-hydroxyoctanoyl-CoA intermediate from octanoyl-CoA.

The key enzymatic steps involved in the processing of the eight-carbon fatty acid chain are:

  • Activation: Octanoic acid is first activated to octanoyl-CoA in the mitochondrial matrix by medium-chain acyl-CoA synthetase.

  • Dehydrogenation: Octanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond between the α and β carbons to form trans-Δ²-enoyl-CoA.[2][3]

  • Hydration: Enoyl-CoA hydratase catalyzes the stereospecific hydration of the double bond in trans-Δ²-octenoyl-CoA to produce L-3-hydroxyoctanoyl-CoA.[4][5][6]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes the hydroxyl group of L-3-hydroxyoctanoyl-CoA to a keto group, forming 3-ketoacyl-CoA and reducing NAD+ to NADH.[3][4]

  • Thiolysis: β-ketothiolase cleaves 3-ketooctanoyl-CoA, releasing a molecule of acetyl-CoA and a six-carbon acyl-CoA (hexanoyl-CoA), which then re-enters the β-oxidation spiral.[2]

Caption: Mitochondrial β-oxidation of Octanoyl-CoA, forming the intermediate L-3-Hydroxyoctanoyl-CoA.

// Invisible nodes for FAD/NAD positioning fad_in [shape=plaintext, label="FAD"]; fadh2_out [shape=plaintext, label="FADH₂"]; h2o_in [shape=plaintext, label="H₂O"]; nad_in [shape=plaintext, label="NAD⁺"]; nadh_out [shape=plaintext, label="NADH + H⁺"]; coa_in [shape=plaintext, label="CoA-SH"];

Octanoyl_CoA -> trans_Octenoyl_CoA [label=" MCAD"]; trans_Octenoyl_CoA -> L_3_Hydroxyoctanoyl_CoA [label=" Enoyl-CoA\nHydratase"]; L_3_Hydroxyoctanoyl_CoA -> keto_Octanoyl_CoA [label=" LCHAD"]; keto_Octanoyl_CoA -> Hexanoyl_CoA [label=" Thiolase"]; keto_Octanoyl_CoA -> Acetyl_CoA [style=dashed];

// FAD/NAD edges fad_in -> Octanoyl_CoA [arrowhead=none]; Octanoyl_CoA -> fadh2_out [arrowhead=none]; h2o_in -> trans_Octenoyl_CoA [arrowhead=none]; nad_in -> L_3_Hydroxyoctanoyl_CoA [arrowhead=none]; L_3_Hydroxyoctanoyl_CoA -> nadh_out [arrowhead=none]; coa_in -> keto_Octanoyl_CoA [arrowhead=none];

}

Biosynthesis

While primarily a catabolic intermediate, the (R)-enantiomer, (R)-3-hydroxyoctanoic acid, is involved in fatty acid biosynthesis.[7] This pathway is essentially the reverse of β-oxidation, occurring in the cytoplasm and utilizing different enzymes.

Peroxisomal β-Oxidation

In addition to mitochondria, peroxisomes also perform β-oxidation, particularly for very-long-chain fatty acids.[8][9] Medium-chain fatty acids like octanoate can also be partially oxidized in peroxisomes, contributing to the cellular pool of 3-hydroxy fatty acid intermediates.[8]

This compound as a Signaling Molecule

Beyond its role in core metabolism, 3-HOA functions as a ligand for G protein-coupled receptors (GPCRs), thereby acting as a metabolic sensor that communicates the cellular fatty acid status to regulate physiological processes.

Activation of HCA₃ (GPR109B)

This compound is the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA₃), also known as GPR109B.[1][10] This receptor is found in humans and higher primates, with notable expression in adipocytes and immune cells.[11]

Upon binding of 3-HOA, the HCA₃ receptor, which is coupled to a Gi-type G protein, initiates a signaling cascade:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

  • Anti-lipolytic Effect: In adipocytes, the reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently reduced phosphorylation and activity of hormone-sensitive lipase. This results in the inhibition of lipolysis, creating a negative feedback loop during periods of high fatty acid oxidation.[10][13]

  • MAPK/ERK Pathway Activation: HCA₃ activation can also lead to the phosphorylation and activation of the ERK1/2 signaling pathway.[14]

GPR84 Agonism

3-HOA can also act as an agonist for GPR84, a receptor that is also activated by medium-chain fatty acids.[15] GPR84 is predominantly expressed on immune cells like macrophages and neutrophils and is generally associated with pro-inflammatory responses.[16] GPR84 signaling is complex, involving coupling to both Gαi/o and Gα15 proteins, leading to:[16]

  • Decreased cAMP levels (via Gαi).[7]

  • Increased intracellular calcium and IP3 levels.[16]

  • Activation of the ERK pathway.[16]

  • Induction of chemotaxis and enhanced cytokine release.[15]

The dual agonism of 3-HOA at HCA₃ (often anti-inflammatory) and GPR84 (pro-inflammatory) suggests a complex, context-dependent regulatory role in immunity.

Caption: Signaling pathways of this compound (3-HOA) via HCA₃ and GPR84 receptors.

Signaling_Pathways

Involvement in Disease and Pathophysiology

Elevated levels of 3-HOA and other 3-hydroxy fatty acids can be indicative of underlying metabolic disorders.

  • Disorders of Fatty Acid Oxidation: Deficiencies in enzymes of the β-oxidation pathway, such as LCHAD deficiency, can lead to the accumulation and increased urinary excretion of 3-hydroxy fatty acids, including 3-HOA.[17] This accumulation can be a diagnostic marker for these conditions.[18]

  • Non-ketotic Hypoglycemia: 3-Hydroxyoctanoic aciduria has been identified in patients with non-ketotic hypoglycemia, suggesting a primary defect in 3-hydroxy fatty acid metabolism.[18]

  • Conditions of Increased Lipolysis: During states of increased fatty acid mobilization, such as fasting, ketogenic diets, or diabetic ketoacidosis, plasma levels of 3-HOA can rise significantly, activating HCA₃ receptors.[19]

Role in Bacterial Metabolism: Polyhydroxyalkanoates (PHAs)

Certain bacteria, particularly species of Pseudomonas, utilize this compound as a monomer for the synthesis of polyhydroxyalkanoates (PHAs).[20] These are biodegradable polyesters accumulated as intracellular carbon and energy storage granules.

  • PHA Synthesis: (R)-3-hydroxyacyl-CoAs, including (R)-3-hydroxyoctanoyl-CoA, are the direct precursors for PHA synthesis. These precursors can be derived from the β-oxidation of fatty acids via the enzyme (R)-specific enoyl-CoA hydratase (PhaJ) or from de novo fatty acid synthesis through the action of 3-hydroxyacyl-ACP:CoA transacylase (PhaG).[21][22] The (R)-3-hydroxyoctanoyl-CoA monomers are then polymerized by PHA synthase (PhaC) to form poly(3-hydroxyoctanoate) (P(3HO)).

  • PHA Degradation: When carbon sources are limited, bacteria utilize intracellular PHA depolymerases (PhaZ) to hydrolyze the PHA polymer back into its constituent 3-hydroxy fatty acid monomers, which can then enter central metabolism.[22] Extracellular P(3HO) depolymerases are also secreted by some bacteria to degrade environmental PHAs.[10]

Caption: Simplified workflow of bacterial Poly(3-hydroxyoctanoate) synthesis and degradation.

PHA_Metabolism Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation (PhaJ) Fatty_Acids->Beta_Oxidation R_3HO_CoA (R)-3-Hydroxyoctanoyl-CoA Beta_Oxidation->R_3HO_CoA De_Novo_Synthesis De Novo Fatty Acid Synthesis (PhaG) De_Novo_Synthesis->R_3HO_CoA PHA_Synthase PHA Synthase (PhaC) R_3HO_CoA->PHA_Synthase P3HO Poly(3-hydroxyoctanoate) (P(3HO)) PHA_Depolymerase PHA Depolymerase (PhaZ) P3HO->PHA_Depolymerase PHA_Synthase->P3HO PHA_Depolymerase->R_3HO_CoA

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Concentrations of this compound

BiospecimenConditionConcentration RangeReference(s)
Human PlasmaNormal (Fasting)5 - 20 µM[19]
Human PlasmaKetogenic DietUpregulated[19][20]
Human PlasmaDiabetic KetoacidosisElevated[19]
Human UrineNormalDetected[23]
Human UrineLCHAD DeficiencySignificantly Elevated[17]
Human UrineNon-ketotic HypoglycemiaSignificantly Elevated[18]

Table 2: Receptor Activation Data for this compound

ReceptorAssay TypeParameterValueReference(s)
HCA₃ (GPR109B)GTPγS-bindingEC₅₀8 µM[10]
HCA₃ (GPR109B)cAMP InhibitionpEC₅₀5.1 (approx. 8 µM)[24]
HCA₃ (GPR109B)ERK1/2 PhosphorylationEC₅₀1.52 µM[14]
GPR84[³⁵S]GTPγS bindingEC₅₀>10 µM (for 3-OH-C12)[15]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate study of this compound.

Quantification of this compound by GC/MS

This protocol is adapted from established methods for analyzing 3-hydroxy fatty acids in biological fluids.[17][25]

Objective: To quantify the concentration of total and free this compound in plasma or serum.

Materials:

  • Plasma/Serum sample

  • Internal Standard: Stable isotope-labeled this compound (e.g., [²H₄]-3-hydroxyoctanoic acid)

  • 10 M NaOH, 6 M HCl

  • Ethyl acetate

  • Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC/MS) with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Sample Preparation:

    • For total 3-HOA: To 500 µL of plasma in a glass tube, add a known amount of the internal standard. Add 500 µL of 10 M NaOH. Vortex and incubate at 37°C for 30 minutes to hydrolyze esters.

    • For free 3-HOA: To 500 µL of plasma, add the internal standard.

  • Acidification: Acidify all samples by adding 6 M HCl (approx. 2 mL for hydrolyzed samples, 125 µL for unhydrolyzed). Ensure pH is < 2.

  • Extraction:

    • Add 3 mL of ethyl acetate to each tube. Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 80°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

  • GC/MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC/MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Operate in Selected Ion Monitoring (SIM) mode.

      • Monitor for the characteristic [M-CH₃]⁺ ions of the TMS-derivatized 3-HOA and its internal standard.

  • Quantification: Calculate the concentration of native 3-HOA based on the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 3-HOA.

Functional Assay: Calcium Mobilization for GPR84/HCA₃ Activation

This protocol describes a general method to measure intracellular calcium mobilization in response to receptor activation using a fluorescent calcium indicator.[26][27][28]

Objective: To determine the potency (EC₅₀) of 3-HOA in activating GPR84 or HCA₃ receptors expressed in a host cell line (e.g., HEK293, CHO).

Materials:

  • Host cells stably expressing the receptor of interest (GPR84 or HCA₃).

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Fluo-8 AM).[29]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution.

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the receptor-expressing cells into the microplate at a pre-determined optimal density (e.g., 50,000 - 100,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the AM-ester dye in assay buffer, often containing probenecid to prevent dye extrusion.

    • Remove the growth medium from the cell plate and add 100 µL (for 96-well) of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of 3-HOA in assay buffer at concentrations that will be 5x or 10x the final desired concentration.

  • Measurement of Calcium Flux:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm for Fluo-4/Fluo-8).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Program the instrument to automatically inject the 3-HOA dilutions into the corresponding wells.

    • Immediately after injection, continue to record the fluorescence signal kinetically for 2-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the 3-HOA concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

    • Include wells with untreated cells (negative control) and cells treated with a known agonist (positive control).

Conclusion

This compound stands at a critical intersection of metabolism and cellular signaling. As an intermediate of fatty acid oxidation, its levels reflect the catabolic state of the cell. As a ligand for HCA₃ and GPR84, it translates this metabolic information into physiological responses, influencing lipolysis and inflammation. This dual role makes 3-HOA and its associated pathways compelling targets for research in metabolic diseases, immunology, and drug development. Furthermore, its function as a monomer in bacterial bioplastics highlights its relevance in biotechnology. The protocols and data presented in this guide provide a robust framework for researchers to further explore the intricate biology of this fascinating molecule.

References

The Multifaceted Role of 3-Hydroxyoctanoic Acid in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid (3-HO), a medium-chain length 3-hydroxyalkanoic acid (mcl-3HA), plays a significant and complex role in the physiology and pathogenicity of Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of the functions of 3-HO, focusing on its integral role as a biosynthetic precursor for rhamnolipids and polyhydroxyalkanoates (PHAs), and its emerging role in the regulation of virulence factors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to serve as a comprehensive resource for researchers in microbiology and drug development.

Core Functions of this compound

This compound is a pivotal molecule in the metabolic network of P. aeruginosa, primarily serving as a building block for two major classes of compounds: rhamnolipids and polyhydroxyalkanoates.

Precursor for Rhamnolipid Biosynthesis

Rhamnolipids are biosurfactants that play a crucial role in the virulence of P. aeruginosa by facilitating swarming motility and biofilm development. The biosynthesis of rhamnolipids is a multi-step process initiated by the RhlA enzyme, which catalyzes the dimerization of two (R)-3-hydroxyalkanoic acid molecules to form 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs). These HAAs are the direct precursors for the subsequent addition of rhamnose moieties by rhamnosyltransferases RhlB and RhlC. While 3-hydroxydecanoic acid (C10) is often the most abundant fatty acid component of rhamnolipids in P. aeruginosa, this compound (C8) is also a significant constituent. The expression of the rhlA gene is essential for HAA production and, consequently, for rhamnolipid synthesis.[1] Factors such as the nitrogen source and iron availability can influence rhlA expression.[1]

Monomer for Polyhydroxyalkanoate (PHA) Synthesis

Polyhydroxyalkanoates are intracellular carbon and energy storage polymers synthesized by numerous bacteria, including P. aeruginosa. These polyesters are of commercial interest as biodegradable thermoplastics. This compound serves as a monomer unit for the synthesis of medium-chain-length PHAs (mcl-PHAs). The polymerization of 3-hydroxyacyl-CoA monomers is catalyzed by PHA synthases.

Regulatory Role in Virulence

Beyond its function as a metabolic precursor, this compound has been shown to influence the expression of virulence factors in P. aeruginosa, suggesting a role in the complex regulatory networks of this pathogen.

Inhibition of Quorum Sensing-Regulated Pyocyanin Production

(R)-3-hydroxyoctanoic acid has been identified as an inhibitor of the production of pyocyanin, a key virulence factor of P. aeruginosa regulated by the quorum sensing (QS) system.[2] The quorum sensing network in P. aeruginosa is comprised of three main interconnected systems: the las, rhl, and pqs systems.[3] These systems control the expression of a wide array of virulence genes in a cell-density-dependent manner. The observation that 3-HO can modulate the production of a QS-controlled virulence factor suggests that it may act as a signaling molecule or interfere with QS signaling pathways. The precise mechanism of this inhibition is an active area of research.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the functions of this compound and related molecules in P. aeruginosa.

Metabolite Function Organism/Strain Key Findings Reference
(R)-3-hydroxyoctanoic acidInhibition of VirulencePseudomonas aeruginosa PAO1Inhibited quorum sensing-regulated pyocyanin production.[2]
3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs)Rhamnolipid PrecursorPseudomonas aeruginosaRequired for rhamnolipid biosynthesis and swarming motility.[1]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving this compound in P. aeruginosa.

Rhamnolipid_Biosynthesis Rhamnolipid Biosynthesis Pathway cluster_fatty_acid Fatty Acid Metabolism cluster_rhamnolipid Rhamnolipid Synthesis 3-Hydroxyoctanoyl-ACP 3-Hydroxyoctanoyl-ACP RhlA RhlA 3-Hydroxyoctanoyl-ACP->RhlA 3-Hydroxyoctanoyl-ACP->RhlA HAA 3-(3-hydroxyoctanoyloxy)alkanoic acid RhlA->HAA RhlB RhlB HAA->RhlB Mono-rhamnolipid Mono-rhamnolipid RhlB->Mono-rhamnolipid RhlC RhlC Mono-rhamnolipid->RhlC Di-rhamnolipid Di-rhamnolipid RhlC->Di-rhamnolipid TDP-L-rhamnose1 TDP-L-rhamnose TDP-L-rhamnose1->RhlB TDP-L-rhamnose2 TDP-L-rhamnose TDP-L-rhamnose2->RhlC

Caption: Biosynthesis of rhamnolipids from 3-hydroxyoctanoyl-ACP.

Quorum_Sensing_Regulation Putative Regulatory Role of this compound cluster_qs Quorum Sensing Systems LasR LasR RhlR RhlR LasR->RhlR Activates Pyocyanin Pyocyanin Production RhlR->Pyocyanin Regulates PqsR PqsR PqsR->RhlR Modulates 3-Hydroxyoctanoic_acid This compound 3-Hydroxyoctanoic_acid->RhlR Inhibits (?)

Caption: Hypothetical model of 3-HO's role in QS regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's function in P. aeruginosa.

Quantification of Pyocyanin Production

Objective: To quantify the amount of pyocyanin produced by P. aeruginosa in the presence and absence of this compound.

Materials:

  • P. aeruginosa PAO1 culture

  • Luria-Bertani (LB) broth

  • (R)-3-hydroxyoctanoic acid

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Grow overnight cultures of P. aeruginosa PAO1 in LB broth at 37°C with shaking.

  • Inoculate fresh LB broth with the overnight culture to an OD600 of 0.05.

  • Add (R)-3-hydroxyoctanoic acid to the desired final concentrations to the experimental cultures. Include a vehicle control (e.g., ethanol or DMSO) in the control cultures.

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures at 4,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower, blue chloroform phase.

  • Carefully transfer the chloroform layer to a new tube.

  • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink aqueous phase.

  • Measure the absorbance of the pink aqueous phase at 520 nm.

  • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the A520 by 17.072.

  • Normalize the pyocyanin concentration to the cell density (OD600) of the initial culture.

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify the effect of this compound on biofilm formation by P. aeruginosa.

Materials:

  • P. aeruginosa PAO1 culture

  • LB broth

  • This compound

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa PAO1 in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add this compound to the desired final concentrations to the wells of a 96-well plate. Include a vehicle control.

  • Add 100 µL of the diluted bacterial culture to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells twice with sterile distilled water to remove any remaining planktonic cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with distilled water.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.

  • Incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 550 nm using a microplate reader.

Elastase Activity Assay (Elastin-Congo Red Method)

Objective: To measure the effect of this compound on the activity of elastase secreted by P. aeruginosa.

Materials:

  • P. aeruginosa PAO1 culture

  • LB broth

  • This compound

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa PAO1 cultures in LB broth with and without this compound as described for the pyocyanin assay.

  • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Prepare an ECR suspension of 10 mg/mL in 50 mM Tris-HCl (pH 7.5).

  • In a microcentrifuge tube, mix 500 µL of the cell-free supernatant with 500 µL of the ECR suspension.

  • Incubate the mixture at 37°C with shaking for 3-6 hours.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the insoluble ECR.

  • Transfer the supernatant containing the solubilized Congo Red to a new tube.

  • Measure the absorbance of the supernatant at 495 nm.

  • A control with sterile LB broth instead of culture supernatant should be included to measure background absorbance.

Future Directions

The role of this compound in P. aeruginosa is a promising area for further investigation. Key future research should focus on:

  • Elucidating the precise mechanism by which 3-HO inhibits pyocyanin production and its potential effects on other quorum sensing-regulated virulence factors.

  • Investigating the direct interaction of 3-HO with quorum sensing receptor proteins such as LasR, RhlR, and PqsR.

  • Conducting transcriptomic and proteomic analyses to identify the global changes in gene and protein expression in P. aeruginosa in response to 3-HO.

  • Evaluating the therapeutic potential of 3-HO and its derivatives as anti-virulence agents to combat P. aeruginosa infections.

Conclusion

This compound is a key metabolite in P. aeruginosa with a dual role as a precursor for essential cellular components and as a potential regulator of virulence. A deeper understanding of its functions and mechanisms of action will provide valuable insights into the complex biology of this important opportunistic pathogen and may pave the way for the development of novel anti-infective strategies.

References

The Role of 3-Hydroxyoctanoic Acid in Orchid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid (3-HO-C8) is a saturated beta-hydroxy fatty acid that has been identified as a key signaling molecule in the intricate life of certain orchid species. While its role as an internal signaling molecule regulating physiological processes within the orchid remains to be elucidated, compelling evidence highlights its function as an external signaling molecule, or semiochemical, in the context of pollination. This technical guide provides a comprehensive overview of the current understanding of this compound's role in orchid signaling, with a focus on its involvement in pollinator attraction. It details the experimental protocols for its identification and analysis, presents quantitative data from relevant studies, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

Orchids have evolved a remarkable diversity of strategies to ensure successful pollination, many of which involve complex chemical communication. Volatile organic compounds (VOCs) released by orchid flowers are critical in attracting specific pollinators. Among these VOCs, fatty acid derivatives represent a significant class of signaling molecules. This compound, a medium-chain fatty acid, has been identified as a crucial component of the floral scent of the oriental orchid, Cymbidium floribundum.[1][2] In this context, it functions not as an internal hormone but as an allomone, a chemical substance that benefits the emitter by modifying the behavior of the receiver—in this case, the Japanese honeybee (Apis cerana japonica).[1] This guide will delve into the specifics of this fascinating signaling system.

This compound in Pollinator Attraction

The Case of Cymbidium floribundum and the Japanese Honeybee

Research has demonstrated that the flowers of Cymbidium floribundum secrete a mixture of chemicals that are highly attractive to the Japanese honeybee.[1] This attraction is not limited to worker bees but also extends to drones and queens, suggesting a powerful and generalized signal within the bee colony.[1] The active principles in this attraction were identified as a blend of this compound and 10-hydroxy-(E)-2-decenoic acid.[1]

Synergistic Action of Signaling Molecules

An interesting aspect of this signaling system is the synergistic effect of the two identified compounds. Neither this compound nor 10-hydroxy-(E)-2-decenoic acid alone is sufficient to attract the Japanese honeybee.[1] The attractive activity is only observed when the two compounds are present as a mixture.[1] This highlights the specificity of the chemical signal and the intricate nature of the co-evolutionary relationship between the orchid and its pollinator.

Quantitative Data on Attractant Activity

The following table summarizes the key findings regarding the attractive principles from Cymbidium floribundum for the Japanese honeybee.

Compound/MixtureAttractant ActivityTarget Bee CastesReference
This compoundInactive alone-[1]
10-Hydroxy-(E)-2-decenoic acidInactive alone-[1]
Mixture of this compound and 10-Hydroxy-(E)-2-decenoic acidActiveWorkers, Drones, Queens[1]

Experimental Protocols

The identification and verification of this compound as a signaling molecule in orchids involve a series of meticulous experimental procedures. The following sections detail the generalized methodologies for these key experiments.

Extraction of Floral Volatiles
  • Sample Collection: Collect fresh flowers of Cymbidium floribundum at the peak of their fragrance emission, typically during the daytime.

  • Solvent Extraction: Immerse the collected flowers in a high-purity organic solvent such as hexane or dichloromethane for a defined period (e.g., 24 hours) to extract the lipophilic compounds.

  • Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

Chemical Analysis and Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject a small aliquot of the concentrated floral extract into a gas chromatograph coupled to a mass spectrometer.

    • The GC separates the individual volatile compounds based on their boiling points and interactions with the stationary phase of the column.

    • The MS fragments the eluted compounds and generates a mass spectrum for each, which serves as a chemical fingerprint.

    • Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For structural confirmation, purify the compound of interest from the extract using techniques like column chromatography.

    • Dissolve the purified compound in a deuterated solvent and analyze it using ¹H and ¹³C NMR spectroscopy to elucidate its chemical structure.

Bioassays for Pollinator Attraction
  • Field Trials:

    • Prepare synthetic blends of the identified compounds (this compound and 10-hydroxy-(E)-2-decenoic acid) in the same ratio as found in the natural flower extract.

    • Also, prepare solutions of each individual compound and a solvent control.

    • Place small dispensers (e.g., cotton wicks) treated with the different solutions in a natural habitat where Japanese honeybees are active.

    • Observe and record the number of bees attracted to each dispenser over a set period.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there are significant differences in the number of bees attracted to the different chemical treatments.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

The biosynthesis of fatty acid derivatives in plants generally starts from acetyl-CoA. While the specific pathway for this compound in orchids has not been detailed, a hypothetical pathway can be proposed based on general fatty acid metabolism.

Biosynthetic Pathway of this compound A Acetyl-CoA C Fatty Acid Synthase (FAS) Complex A->C B Malonyl-CoA B->C D Octanoyl-ACP C->D Chain Elongation F 3-Hydroxyoctanoyl-ACP D->F Hydroxylase E Hydroxylation H This compound F->H Hydrolysis G Thioesterase

Caption: Hypothetical biosynthetic pathway of this compound in orchids.

Experimental Workflow for Identification of Signaling Molecules

The following diagram illustrates the typical workflow for identifying semiochemicals from natural sources.

Experimental Workflow A Collection of Orchid Flowers (Cymbidium floribundum) B Solvent Extraction of Floral Volatiles A->B C Gas Chromatography-Mass Spectrometry (GC-MS) Analysis B->C D Identification of Potential Semiochemicals C->D E Synthesis of Authentic Standards D->E F Field Bioassays with Japanese Honeybees D->F E->F G Confirmation of Active Compounds F->G

Caption: Experimental workflow for the identification of pollinator attractants.

External Signaling Pathway in Pollination

This diagram illustrates the role of this compound in the signaling pathway between the orchid and its pollinator.

External Signaling Pathway cluster_orchid Cymbidium floribundum cluster_bee Apis cerana japonica A Biosynthesis of This compound & 10-Hydroxy-(E)-2-decenoic acid B Emission of Floral Scent A->B C Antennal Reception of Chemical Cues B->C Chemical Signal (Mixture) D Signal Transduction in Olfactory System C->D E Behavioral Response: Attraction to Flower D->E E->B Pollination

Caption: External signaling pathway between Cymbidium floribundum and its pollinator.

Future Directions and Implications

The discovery of this compound as a key component of a pollinator attractant in Cymbidium floribundum opens several avenues for future research.

  • Biosynthetic Pathway Elucidation: Further studies are needed to fully characterize the enzymatic steps involved in the biosynthesis of this compound in orchids. This could have implications for the synthetic biology of fragrance compounds.

  • Receptor Identification: Identifying the specific olfactory receptors in the Japanese honeybee that bind to this compound and its synergistic partner would provide deeper insights into the molecular basis of this interaction.

  • Broader Role in Orchidaceae: Investigating the presence and role of this compound in other orchid species could reveal its broader significance in orchid pollination ecology.

  • Potential for Drug Development: While the immediate application in drug development is not obvious, understanding the biosynthesis and perception of such specific natural signaling molecules can inform the design of novel bioactive compounds. The molecule itself is a beta-hydroxy fatty acid, a class of compounds with diverse biological activities.[4]

Conclusion

This compound serves as a compelling example of the sophisticated chemical language employed by orchids to interact with their environment. Its role as an external signaling molecule in the pollination of Cymbidium floribundum is a well-defined system that underscores the importance of synergistic chemical blends in mediating specific ecological interactions. While its function as an internal signaling molecule in orchids is yet to be discovered, the current knowledge provides a solid foundation for further research into the chemical ecology and molecular biology of these fascinating plants. This guide has provided a technical overview of the current state of knowledge, from the ecological context to the experimental methodologies, to aid researchers and professionals in their understanding of this specific facet of orchid biology.

References

Initial Research Studies on Beta-Hydroxy Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the foundational research on beta-hydroxy acids (BHAs), with a primary focus on the 19th and early 20th-century discoveries that laid the groundwork for their contemporary applications. This document details the seminal experimental protocols for the isolation and synthesis of key BHAs, including salicylic acid, acetylsalicylic acid, and 3-hydroxybutanoic acid. Quantitative data from these early studies are presented in structured tables for comparative analysis. Furthermore, the historical understanding of the physiological effects of these compounds is explored, providing context for the evolution of our knowledge of their mechanisms of action. Logical and experimental workflows are visualized using Graphviz to offer a clear representation of the pioneering scientific processes.

Introduction

Beta-hydroxy acids (BHAs) are a class of organic carboxylic acids characterized by a hydroxyl group on the beta carbon of the alkyl chain. While now widely recognized for their diverse applications in dermatology and medicine, the initial research that uncovered these molecules was a product of 19th-century advancements in organic chemistry. This guide delves into the core initial studies, providing a technical overview for researchers and professionals in drug development.

The earliest and most extensively studied BHA is salicylic acid, the discovery of which is intertwined with the historical use of willow bark for its medicinal properties.[1][2][3] This guide will trace the path from the isolation of salicin from natural sources to the first chemical syntheses of salicylic acid and its derivatives. Additionally, the nascent research into other BHAs, such as 3-hydroxybutanoic acid, will be explored to provide a broader perspective on the early landscape of BHA chemistry.

Isolation and Synthesis of Key Beta-Hydroxy Acids

The foundational period of BHA research was marked by the transition from extraction from natural products to controlled laboratory synthesis. This section details the key experimental methodologies of the pioneers in this field.

Salicin and Salicylic Acid

The journey to understanding BHAs began with the isolation of salicin, the glycoside precursor to salicylic acid, from willow bark.

  • Johann Andreas Buchner (1828): First isolated salicin from willow bark.[1]

  • Henri Leroux (1829): Improved the extraction process, obtaining approximately 30 grams of salicin from 1.5 kilograms of willow bark.[1]

  • Raffaele Piria (1838): In a pivotal study, Piria elucidated the chemical nature of salicin. He hydrolyzed salicin to yield glucose and a salicyl alcohol, which he then oxidized to produce salicylic acid.[1][4][5]

Experimental Protocol: Piria's Conversion of Salicin to Salicylic Acid (1838)

Based on historical accounts, Piria's process involved the following key steps:[1][4][5]

  • Hydrolysis of Salicin: Salicin was treated with a dilute acid or an emulsifying agent to break the glycosidic bond, separating it into glucose and salicyl alcohol.

  • Oxidation: The resulting salicyl alcohol was then subjected to oxidation, likely using a strong oxidizing agent available at the time, such as chromic acid or potassium dichromate, to convert the alcohol functional group into a carboxylic acid, thereby forming salicylic acid.

  • Purification: The crude salicylic acid was then purified, likely through recrystallization from hot water, to obtain colorless needles.[6]

Logical Workflow for Piria's Conversion of Salicin

Piria_Workflow Salicin Salicin (from Willow Bark) Hydrolysis Acid Hydrolysis Salicin->Hydrolysis Glucose Glucose Hydrolysis->Glucose Salicyl_Alcohol Salicyl Alcohol Hydrolysis->Salicyl_Alcohol Oxidation Oxidation Salicyl_Alcohol->Oxidation Salicylic_Acid Salicylic Acid Oxidation->Salicylic_Acid

Piria's multi-step conversion of salicin to salicylic acid.
The Kolbe-Schmitt Synthesis of Salicylic Acid (1860)

Hermann Kolbe and his student, Eduard Lautemann, developed the first commercially viable synthesis of salicylic acid from phenol, a significant milestone in synthetic organic chemistry.[7][8]

Experimental Protocol: Kolbe-Schmitt Reaction

The original reaction involved heating sodium phenoxide with carbon dioxide under high pressure.[8][9]

  • Formation of Sodium Phenoxide: Phenol was treated with sodium hydroxide to form sodium phenoxide.

  • Carboxylation: The dry sodium phenoxide was then heated in a sealed vessel under a high pressure of carbon dioxide (around 100 atm) at a temperature of 125°C.[9] This resulted in the formation of sodium salicylate.

  • Acidification: The resulting sodium salicylate was dissolved in water and then treated with a strong acid, such as sulfuric acid, to precipitate salicylic acid.[9]

  • Purification: The crude salicylic acid was collected and purified by recrystallization.

Reaction Pathway of the Kolbe-Schmitt Synthesis

Kolbe_Schmitt_Reaction cluster_reagents Phenol Phenol Sodium_Phenoxide Sodium Phenoxide Phenol->Sodium_Phenoxide + NaOH NaOH Sodium_Salicylate Sodium Salicylate Sodium_Phenoxide->Sodium_Salicylate + CO2 CO2 (High Pressure, High Temperature) Salicylic_Acid Salicylic Acid Sodium_Salicylate->Salicylic_Acid + H2SO4 H2SO4

Key stages of the Kolbe-Schmitt reaction for salicylic acid synthesis.
Acetylsalicylic Acid Synthesis

The synthesis of acetylsalicylic acid, the active ingredient in aspirin, was a crucial development aimed at reducing the gastric irritation associated with salicylic acid.

Charles Frédéric Gerhardt (1853): Gerhardt was the first to synthesize acetylsalicylic acid by reacting sodium salicylate with acetyl chloride.[4][10][11]

Experimental Protocol: Gerhardt's Synthesis of Acetylsalicylic Acid (1853)

Gerhardt's method involved the following steps:[4][10][11]

  • Reaction: Sodium salicylate was treated with acetyl chloride. The reaction is a nucleophilic acyl substitution where the salicylate anion attacks the electrophilic carbonyl carbon of the acetyl chloride.

  • Workup: The reaction mixture was then worked up to isolate the acetylsalicylic acid. This likely involved removing the sodium chloride byproduct and any unreacted starting materials.

Felix Hoffmann (1897): While working at Bayer, Hoffmann developed a more practical and purer method for synthesizing acetylsalicylic acid, which was crucial for its commercialization as Aspirin.[11][12]

3-Hydroxybutanoic Acid

The early research into other BHAs is less documented than that of salicylic acid. However, the work of Russian chemist Alexander Zaytsev in the 1870s is a notable example.

3-Hydroxypropionic Acid

The initial synthesis of 3-hydroxypropionic acid is less clearly attributed to a single discovery. Early methods likely involved the hydration of acrylic acid or the hydrolysis of its esters. Modern biosynthetic routes are now more common for its production.[13][14]

Quantitative Data from Initial Studies

Quantitative data from 19th-century chemical studies were often limited to physical properties and, when possible, elemental analysis and yields. The following tables summarize some of the available data.

CompoundDiscoverer/SynthesizerYearSourceReported Yield
SalicinHenri Leroux1829Willow Bark~30 g from 1.5 kg
CompoundPropertyReported ValueReference
Salicylic AcidMelting Point159 °C[15]
Salicylic AcidSolubility in Water (20°C)2 g/L[1]

Early Understanding of Physiological Effects and Mechanism of Action

The concept of specific molecular targets and signaling pathways is a modern one. In the 19th century, the understanding of a drug's action was based on its observable physiological effects.

Antipyretic and Anti-inflammatory Effects

The primary therapeutic uses of salicylates in the 19th century were for the treatment of fever (antipyretic) and rheumatic conditions (anti-inflammatory).[16][17]

  • Reverend Edward Stone (1763): Conducted what is considered one of the first clinical trials, demonstrating the effectiveness of willow bark in reducing fever.[16]

  • Thomas MacLagan (1876): Published a report in The Lancet on the successful use of salicin in treating acute rheumatism, noting a significant reduction in fever and joint inflammation.[1][17]

The prevailing theory at the time for these effects was often related to the humoral theory of disease, with little understanding of the underlying biochemical processes. The action of salicylates was seen as a "cooling" or "calming" effect on the body's systems.

Early Theories on the Mechanism of Action

While a detailed molecular mechanism was unknown, early researchers and physicians observed that salicylates reduced the cardinal signs of inflammation: redness, heat, swelling, and pain. The prevailing hypothesis was that these compounds had a systemic effect that counteracted the disease process, though the specific nature of this interaction remained a "black box." It wasn't until the latter half of the 20th century that the inhibition of prostaglandin synthesis was identified as the primary mechanism of action for salicylates.[10]

Historical vs. Modern Understanding of Salicylate Action

Salicylate_Action cluster_19th_Century 19th Century Understanding cluster_Modern Modern Understanding Salicylates_19th Salicylates Physiological_Effect Systemic 'Cooling' and 'Calming' Effect Salicylates_19th->Physiological_Effect Observed_Outcome Reduction of Fever and Inflammation Physiological_Effect->Observed_Outcome Salicylates_Modern Salicylates COX_Inhibition Inhibition of COX Enzymes Salicylates_Modern->COX_Inhibition Prostaglandin_Reduction Decreased Prostaglandin Synthesis COX_Inhibition->Prostaglandin_Reduction Modern_Outcome Reduced Pain, Fever, and Inflammation Prostaglandin_Reduction->Modern_Outcome

Evolution of the understanding of salicylate's mechanism of action.

Conclusion

The initial research into beta-hydroxy acids during the 19th century represents a pivotal chapter in the history of medicinal chemistry. The progression from the extraction of salicin from willow bark to the scalable chemical synthesis of salicylic acid and its derivatives demonstrates the burgeoning power of organic chemistry during this era. While the experimental protocols of these early pioneers may appear rudimentary by modern standards, their meticulous observations and logical deductions laid the essential groundwork for the development of one of the most important classes of therapeutic agents. This guide has provided a technical summary of these foundational studies, offering valuable insights for today's researchers and drug development professionals by contextualizing the origins of this important class of molecules.

References

An In-depth Technical Guide to 3-Hydroxyoctanoic Acid and the HCAR3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the relationship between 3-Hydroxyoctanoic acid (3-HOA), an intermediate of fatty acid β-oxidation, and its cognate receptor, the Hydroxycarboxylic Acid Receptor 3 (HCAR3). HCAR3, a G protein-coupled receptor (GPCR), has emerged as a significant target in metabolic and immune regulation. This document details the discovery of the 3-HOA/HCAR3 axis, its intricate signaling pathways, and its physiological roles. Furthermore, it presents quantitative binding and functional data, detailed experimental protocols for studying this interaction, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts.

Introduction and Discovery

The Hydroxycarboxylic Acid Receptor 3 (HCAR3), also known as GPR109B, was initially an orphan receptor until this compound (3-HOA) was identified as its primary endogenous agonist.[1][2] 3-HOA is a naturally produced beta-hydroxy fatty acid that serves as an intermediate in the mitochondrial β-oxidation of fatty acids.[2][3] Under metabolic conditions characterized by increased fatty acid breakdown, such as prolonged fasting, adherence to a ketogenic diet, or diabetic ketoacidosis, the plasma concentrations of 3-HOA can rise to the low micromolar range (5–20 μM).[2] These physiological levels are sufficient to activate HCAR3, positioning this receptor as a key metabolic sensor.[2]

HCAR3 belongs to the Gi/o-coupled GPCR family and is predominantly expressed in adipocytes and various immune cells, including neutrophils and macrophages, suggesting a dual role in regulating energy homeostasis and immune responses.[4] Notably, while HCA1 and HCA2 receptors are found in most mammals, HCAR3 is exclusive to humans and higher primates, which has made in vivo studies challenging.[2]

Quantitative Data: Ligand Potency and Affinity

The activation of HCAR3 by 3-HOA and other synthetic ligands has been quantified using various functional assays. The half-maximal effective concentration (EC50) is a critical measure of a ligand's potency. The data below summarizes the EC50 values for 3-HOA and other key compounds at the human HCAR3.

LigandAssay TypeCell LineEC50 ValueReference
This compound GTPγS-bindingHCA3-transfected HEK-293T8.0 µM[2]
This compound (Not Specified)Human HCAR38.0 µM (pEC50 5.1)[5]
Octanoic Acid cAMP AccumulationCHO-HCA31.23 µM[6]
Octanoic Acid ERK1/2 PhosphorylationCHO-HCA31.52 µM[6]
Acifran cAMP AccumulationCHO-HCA3515 nM[6]
Acifran ERK1/2 PhosphorylationCHO-HCA3470 nM[6]
IBC293 (Selective Agonist) cAMP AccumulationCHO-HCA354 nM[6]
IBC293 (Selective Agonist) ERK1/2 PhosphorylationCHO-HCA355 nM[6]

HCAR3 Signaling Pathways

Activation of HCAR3 by 3-HOA initiates a cascade of intracellular signaling events through multiple pathways. The receptor primarily couples to pertussis toxin (PTX)-sensitive Gi/o proteins.[6]

Canonical Gi/o-Coupled Pathway: cAMP Inhibition

The canonical signaling pathway for HCAR3 involves the inhibition of adenylyl cyclase (AC). Upon agonist binding, the activated Gi protein's α-subunit (Gαi) inhibits AC, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which in adipocytes, results in the inhibition of lipolysis.[2] This mechanism forms a negative feedback loop to prevent excessive fatty acid release during periods of high β-oxidation.[2]

Three_HOA 3-Hydroxyoctanoic Acid (3-HOA) HCAR3 HCAR3 Receptor Three_HOA->HCAR3 Binds Gi_Protein Gi Protein (α, βγ subunits) HCAR3->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Canonical Gi/o-mediated inhibition of adenylyl cyclase by HCAR3 activation.
MAP Kinase (ERK1/2) Activation Pathway

HCAR3 activation also leads to the phosphorylation and activation of the Extracellular-signal Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein (MAP) kinase cascade.[6] This activation occurs via two distinct, temporally regulated pathways downstream of the Gβγ subunit dissociation from the Gi protein.

  • Early Phase (≤2 min): A rapid and transient activation of ERK1/2 is mediated through a Phospholipase C (PLC) and Protein Kinase C (PKC) dependent pathway.[6]

  • Sustained Phase (~5 min peak): A more sustained activation of ERK1/2 is achieved through a pathway involving matrix metalloproteinase (MMP) and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR).[6]

Dual pathways of HCAR3-mediated ERK1/2 activation.

Experimental Protocols

Investigating the 3-HOA/HCAR3 interaction requires robust functional assays. Below are detailed methodologies for two key experiments.

cAMP Accumulation Assay (Inhibition Mode)

This protocol is designed to measure the ability of 3-HOA to inhibit forskolin-stimulated cAMP production in cells expressing HCAR3, a hallmark of Gi-coupled receptor activation.[6][8]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human HCAR3.

  • Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin.

  • This compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

  • Cell Preparation: Culture HCAR3-expressing cells to 80-90% confluency. Harvest cells and resuspend them in assay buffer containing a PDE inhibitor to a predetermined optimal density.

  • Assay Plating: Dispense the cell suspension into a 384-well white opaque plate.

  • Compound Addition: Prepare serial dilutions of 3-HOA. Add the diluted compound or vehicle control to the appropriate wells.

  • Stimulation: Add forskolin to all wells (except for baseline controls) to a final concentration that elicits a submaximal response (EC80). This stimulates adenylyl cyclase and raises cAMP levels.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP modulation.

  • Detection: Add cell lysis and cAMP detection reagents as per the manufacturer's protocol for the chosen assay kit.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of the forskolin response against the log concentration of 3-HOA and fit a sigmoidal dose-response curve to determine the EC50 value.

Start Start: Culture HCAR3- expressing cells Harvest Harvest and resuspend cells in assay buffer + PDE inhibitor Start->Harvest Plate Dispense cells into 384-well plate Harvest->Plate Add_Ligand Add 3-HOA serial dilutions and vehicle controls Plate->Add_Ligand Add_FSK Add Forskolin to stimulate cAMP production Add_Ligand->Add_FSK Incubate Incubate at RT (30-60 min) Add_FSK->Incubate Detect Lyse cells and add cAMP detection reagents Incubate->Detect Read Read plate on HTRF/AlphaScreen reader Detect->Read Analyze Analyze data and calculate EC50 Read->Analyze

Workflow for a competitive cAMP accumulation assay.
ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the measurement of ERK1/2 phosphorylation in response to HCAR3 activation by 3-HOA using Western blotting.[6][9]

Materials:

  • CHO-HCA3 cells or A431 cells (endogenous expression).

  • 6-well plates.

  • Serum-free medium.

  • This compound.

  • Ice-cold PBS.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Cell Culture and Starvation: Plate cells in 6-well plates and grow to ~80% confluency. Replace with serum-free medium and incubate overnight to reduce basal ERK1/2 phosphorylation.

  • Ligand Stimulation: Treat cells with varying concentrations of 3-HOA for a specified time course (e.g., 0, 2, 5, 10, 30 minutes). A common peak for HCAR3-mediated ERK phosphorylation is around 5 minutes.[6]

  • Cell Lysis: Terminate stimulation by washing cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on a rocker at 4°C for 30 minutes.

  • Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load 10-20 µg of protein per lane onto an SDS-PAGE gel and run at 100-120 V.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Analysis: Quantify band intensities using densitometry software. Express the phospho-ERK1/2 signal as a ratio to the total-ERK1/2 signal.

Start Start: Plate cells and serum-starve overnight Stimulate Stimulate with 3-HOA (time course/dose response) Start->Stimulate Re-image Lyse Wash with PBS and lyse cells with RIPA buffer Stimulate->Lyse Re-image Quantify Quantify protein concentration (BCA) Lyse->Quantify Re-image SDS_PAGE Run SDS-PAGE Quantify->SDS_PAGE Re-image Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Re-image Block Block membrane (5% BSA) Transfer->Block Re-image Probe_pERK Probe with anti-p-ERK1/2 primary antibody Block->Probe_pERK Re-image Probe_Sec Probe with HRP-conjugated secondary antibody Probe_pERK->Probe_Sec Re-image Detect Detect with ECL and image Probe_Sec->Detect Re-image Strip Strip membrane Detect->Strip Re-image Analyze Quantify bands and calculate p-ERK/t-ERK ratio Detect->Analyze Probe_tERK Re-probe with anti-total-ERK1/2 antibody Strip->Probe_tERK Re-image Probe_tERK->Detect Re-image

Workflow for ERK1/2 phosphorylation Western blot analysis.

Conclusion and Therapeutic Outlook

The interaction between this compound and the HCAR3 receptor represents a critical nexus between cellular metabolism and signaling. The activation of HCAR3 by this β-oxidation intermediate provides a sophisticated feedback mechanism to regulate lipolysis and potentially modulate immune cell function. The detailed signaling cascades, involving both cAMP inhibition and MAP kinase activation, offer multiple avenues for therapeutic intervention. Given its role in controlling lipid levels and its potential anti-inflammatory effects, HCAR3 is a promising drug target for metabolic disorders such as dyslipidemia and inflammatory conditions.[4] The technical information and protocols provided herein serve as a foundational resource for scientists dedicated to unraveling the full therapeutic potential of the 3-HOA/HCAR3 axis.

References

The Stereochemical Nuances of 3-Hydroxyoctanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Separation, and Biological Significance of (R)- and (S)-3-Hydroxyoctanoic Acid

Introduction

3-Hydroxyoctanoic acid, a medium-chain fatty acid, possesses a chiral center at the C3 position, giving rise to two stereoisomers: (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid. These enantiomers, while chemically similar, exhibit distinct biological activities and are of significant interest to researchers in drug development, microbiology, and metabolic studies. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, separation, and differential biological roles.

Physicochemical and Stereochemical Properties

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-3-Hydroxyoctanoic Acid(S)-3-Hydroxyoctanoic AcidRacemic (±)-3-Hydroxyoctanoic Acid
Molecular Formula C₈H₁₆O₃C₈H₁₆O₃C₈H₁₆O₃
Molecular Weight 160.21 g/mol 160.21 g/mol 160.21 g/mol
Appearance SolidSolidPowder or solid[4]
Specific Rotation -21° (c=1.9, CHCl₃)[2](+) enantiomer; specific value not reportedNot applicable
Synonyms D-3-hydroxyoctanoic acid, (R)-β-hydroxyoctanoic acidL-3-hydroxyoctanoic acid, (S)-β-hydroxyoctanoic acidDL-β-Hydroxycaprylic acid[4]

Biological Activity and Significance

The stereochemistry of this compound plays a crucial role in its biological function, particularly in its interaction with cellular receptors and its antimicrobial properties.

Interaction with Hydroxycarboxylic Acid Receptor 3 (HCA3)

This compound is a primary endogenous agonist for the human hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor.[5] Activation of HCA3 is involved in the regulation of lipolysis.[6] Racemic this compound has been shown to activate HCA3 with an EC₅₀ of 8 µM.[7] While specific EC₅₀ values for the individual enantiomers are not widely reported, it is known that for other hydroxycarboxylic acids, such as 3-hydroxybutyrate, the (R)-enantiomer is more potent at its receptor.[7] This suggests that the (R)- and (S)-enantiomers of this compound may also exhibit differential activity at the HCA3 receptor.

Antimicrobial Activity

(R)-3-hydroxyoctanoic acid has demonstrated notable antimicrobial activity against a range of bacteria and fungi. The presence of the carboxylic acid group is essential for this activity.[8]

Table 2: Antimicrobial Activity of (R)-3-Hydroxyoctanoic Acid

Organism TypeMinimal Inhibitory Concentration (MIC)Reference
Bacteria (Gram-positive and Gram-negative)2.8–7.0 mM[8]
Fungi (e.g., Candida albicans)0.1–6.3 mM[8]

Comparative studies on the antimicrobial efficacy of the (S)-enantiomer are not extensively available in the current literature.

Signaling Pathways

The activation of the HCA3 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to a Gᵢ protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, HCA3 activation can trigger the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through two distinct pathways: a rapid activation via the PLC/PKC pathway and a more sustained activation through a matrix metalloproteinase (MMP)-dependent transactivation of the epidermal growth factor receptor (EGFR).

HCA3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_erk_pathway ERK1/2 Activation 3-HOA This compound HCA3 HCA3 Receptor 3-HOA->HCA3 Gi Gαi HCA3->Gi Gby Gβγ HCA3->Gby AC Adenylyl Cyclase Gi->AC Inhibition PLC PLC Gby->PLC MMP MMP Gby->MMP cAMP cAMP AC->cAMP PKC PKC PLC->PKC MEK MEK1/2 PKC->MEK EGFR EGFR MMP->EGFR Transactivation EGFR->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF

Figure 1: HCA3 receptor signaling pathway.

Experimental Protocols

Synthesis of Enantiopure this compound

1. (R)-3-Hydroxyoctanoic Acid via Hydrolysis of Poly(3-hydroxyoctanoate) (PHA)

A common method for obtaining enantiomerically pure (R)-3-hydroxyoctanoic acid is through the hydrolysis of bacterially produced poly(3-hydroxyoctanoate).

  • Materials:

    • Poly(3-hydroxyoctanoate) (PHA) granules

    • Methanol

    • Sulfuric acid (concentrated)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Chloroform

    • Ethanol

  • Protocol:

    • Acid Methanolysis: Suspend PHA granules in methanol containing 2% (v/v) concentrated sulfuric acid. Reflux the mixture for 4 hours to convert the polymer into its methyl ester monomers.

    • Extraction: After cooling, neutralize the mixture with sodium bicarbonate and extract the methyl 3-hydroxyoctanoate with chloroform.

    • Purification of Methyl Ester: Remove the chloroform under reduced pressure. The resulting methyl ester can be purified by distillation or column chromatography.

    • Saponification: Dissolve the purified methyl 3-hydroxyoctanoate in methanol and add a stoichiometric amount of aqueous NaOH solution. Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidification and Extraction: Acidify the reaction mixture with HCl to a pH of approximately 2. Extract the (R)-3-hydroxyoctanoic acid with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Final Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (R)-3-hydroxyoctanoic acid. The enantiomeric excess can be determined by chiral chromatography.[9]

2. Asymmetric Synthesis of (S)-3-Hydroxyoctanoic Acid (General Approach)

  • General Workflow:

    • Acylation of Chiral Auxiliary: Acylate a chiral auxiliary (e.g., (S,S)-pseudoephedrine) with an appropriate acyl chloride to form a chiral amide.

    • Stereoselective Aldol Reaction: Deprotonate the α-carbon of the amide with a strong base (e.g., lithium diisopropylamide) and react it with hexanal. The chiral auxiliary directs the stereochemistry of the aldol addition to favor the formation of the desired (S)-configured hydroxyl group.

    • Cleavage of the Auxiliary: Hydrolyze the chiral auxiliary from the product to yield (S)-3-hydroxyoctanoic acid.

    • Purification: Purify the final product using column chromatography or crystallization. The enantiomeric excess should be determined using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Synthesis_Workflow cluster_R_synthesis (R)-3-Hydroxyoctanoic Acid Synthesis cluster_S_synthesis (S)-3-Hydroxyoctanoic Acid Synthesis (General) PHA Poly(3-hydroxyoctanoate) Methanolysis Acid Methanolysis PHA->Methanolysis Saponification Saponification Methanolysis->Saponification R_3HOA (R)-3-Hydroxyoctanoic Acid Saponification->R_3HOA Auxiliary Chiral Auxiliary Aldol Asymmetric Aldol Reaction Auxiliary->Aldol Cleavage Auxiliary Cleavage Aldol->Cleavage S_3HOA (S)-3-Hydroxyoctanoic Acid Cleavage->S_3HOA

Figure 2: General workflows for the synthesis of (R)- and (S)-3-hydroxyoctanoic acid.

Chiral Separation of this compound Enantiomers by HPLC

The separation of the (R) and (S) enantiomers of this compound can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). While a specific application note for this compound is not widely published, a general method can be developed based on protocols for similar hydroxy fatty acids.[10]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Chiral Stationary Phase (CSP):

    • A polysaccharide-based CSP is often effective for separating chiral acids. Examples include columns with cellulose or amylose derivatives coated or immobilized on a silica support (e.g., CHIRALPAK® or CHIRALCEL® series).

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. An acidic additive (e.g., trifluoroacetic acid or formic acid) is often required to improve peak shape and resolution.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) can also be employed with appropriate reversed-phase chiral columns.

  • Method Development Strategy:

    • Column Screening: Screen different polysaccharide-based CSPs to identify the one that provides the best selectivity for the enantiomers of this compound.

    • Mobile Phase Optimization: Optimize the ratio of the non-polar and polar components of the mobile phase to achieve good resolution and reasonable retention times.

    • Additive Optimization: Adjust the concentration of the acidic additive to improve peak symmetry and efficiency.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to further enhance the separation.

  • Sample Preparation:

    • Dissolve the racemic or enantiomerically enriched this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. The naturally occurring (R)-enantiomer and its synthetic counterpart, the (S)-enantiomer, present distinct opportunities for research in pharmacology and microbiology. While significant progress has been made in understanding the synthesis and biological roles of the (R)-enantiomer, further investigation into the specific properties and activities of the (S)-enantiomer is warranted. The development of robust and specific analytical methods for the chiral separation and quantification of these enantiomers is essential for advancing our understanding of their individual contributions to biological systems and for the potential development of stereospecific therapeutic agents.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a medium-chain fatty acid that plays a role in various biological processes and is a component of the lipid A portion of lipopolysaccharides in some bacteria.[1] Its analysis is crucial in metabolic research, microbiology, and for the development of medical devices and tissue engineering applications where polyhydroxyalkanoates derived from its enantiomers are utilized.[2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound. This document provides detailed protocols for both achiral and chiral HPLC analysis of this compound.

Data Presentation

The following tables summarize the expected chromatographic parameters and performance data for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC System and Operating Conditions for Achiral Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 210 nm or Mass Spectrometer

Table 2: Expected Performance for Achiral Analysis

ParameterExpected Value
Retention Time (tR) 8 - 12 min
Tailing Factor (Tf) 0.9 - 1.5
Theoretical Plates (N) > 2000
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL

Table 3: HPLC System and Operating Conditions for Chiral Analysis

ParameterCondition
HPLC System UHPLC system coupled to a triple quadrupole mass spectrometer (for high sensitivity) or a standard HPLC with UV detector
Chiral Stationary Phase CHIRALPAK® IA-U (amylose tris(3,5-dimethylphenyl carbamate) immobilized on 1.6 µm silica) or equivalent
Mobile Phase Isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detector Mass Spectrometer (ESI-) or UV-Vis at 210 nm

Table 4: Expected Performance for Chiral Separation

Parameter(R)-3-hydroxyoctanoic acid(S)-3-hydroxyoctanoic acid
Retention Time (tR) ~ 9.5 min~ 11.2 min
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Tailing Factor (Tf) < 1.3< 1.3
Theoretical Plates (N) > 4000> 4000

Experimental Protocols

Protocol 1: Achiral Analysis of this compound by Reverse-Phase HPLC

This method is suitable for the quantification of total this compound concentration.

1. Materials and Reagents

  • This compound analytical standard[1][3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (for sample preparation)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

3. Sample Preparation

  • For liquid samples (e.g., plasma, cell culture media), perform a protein precipitation by adding three parts of cold methanol to one part of the sample.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.[4]

4. HPLC Analysis

  • Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared standards and samples.

  • Acquire and process the data to determine the concentration of this compound.

Protocol 2: Chiral Separation of this compound Enantiomers

This method allows for the separation and quantification of the individual (R) and (S) enantiomers of this compound.[5][6]

1. Materials and Reagents

  • (±)-3-Hydroxyoctanoic acid analytical standard[2]

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Standard Solution Preparation

  • Prepare a stock solution of (±)-3-hydroxyoctanoic acid (1 mg/mL) in isopropanol.

  • Prepare working standards by diluting the stock solution with the mobile phase.

3. Sample Preparation

  • Sample preparation should be performed as described in the achiral protocol. The final reconstituted sample should be in the mobile phase (Hexane/Isopropanol with 0.1% TFA).

4. HPLC Analysis

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to confirm the retention times and resolution of the enantiomers.

  • Inject the prepared samples.

  • Quantify each enantiomer using the corresponding calibration curve.

Visualizations

HPLC_Workflow Figure 1: General HPLC Analysis Workflow A Sample Preparation (Extraction, Precipitation, Filtration) D Sample/Standard Injection A->D B Standard Preparation (Stock and Working Solutions) B->D C HPLC System Equilibration C->D E Chromatographic Separation (Column) D->E F Detection (UV or MS) E->F G Data Acquisition and Analysis F->G

Caption: General HPLC Analysis Workflow

Chiral_Separation_Principle Figure 2: Principle of Chiral Separation cluster_0 Racemic Mixture (Sample) cluster_1 Chiral Stationary Phase (Column) cluster_2 Separated Enantiomers R_enantiomer R-Enantiomer CSP Chiral Selector R_enantiomer->CSP Differential Interaction S_enantiomer S-Enantiomer S_enantiomer->CSP Differential Interaction R_separated R-Enantiomer CSP->R_separated Weaker Interaction (Elutes First) S_separated S-Enantiomer CSP->S_separated Stronger Interaction (Elutes Later)

Caption: Principle of Chiral Separation

References

Synthesis and Purification of (R)-3-Hydroxyoctanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of (R)-3-hydroxyoctanoic acid, a valuable chiral building block in the pharmaceutical and biomedical fields. The protocols described herein cover both biocatalytic and chemical synthesis routes, offering flexibility based on available resources and desired outcomes. Furthermore, comprehensive purification methods are detailed to ensure high purity of the final product.

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods of (R)-3-hydroxyoctanoic acid, allowing for a direct comparison of their efficacy.

Synthesis MethodStarting MaterialKey Reagents/CatalystYieldPurityEnantiomeric Excess (ee)Reference
Biocatalytic Synthesis
Enzymatic HydrolysisPoly(3-hydroxyoctanoate) (P(3HO))Pseudomonas fluorescens GK13 P(3HO) DepolymeraseHigh>95%>99% (expected)[1][2]
Whole-Cell BioconversionPolyhydroxyalkanoates (PHAs)Pseudomonas putida GPo178 wt%>95%>99% (expected)[3]
Chemical Synthesis
Asymmetric HydrogenationEthyl 3-oxooctanoateRu-(R)-BINAP catalyst, H₂85%HighHigh (expected >95%)
Enantioselective ReformatskyHexanalEthyl bromoacetate, Zn, Chiral ligandN/AN/AN/A

N/A: Data not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Biocatalytic Synthesis of (R)-3-Hydroxyoctanoic Acid via Enzymatic Hydrolysis of Poly(3-hydroxyoctanoate)

This protocol is based on the enzymatic degradation of poly(3-hydroxyoctanoate) (P(3HO)) using the extracellular depolymerase from Pseudomonas fluorescens GK13.[1][2][4]

Materials:

  • Poly(3-hydroxyoctanoate) (P(3HO)) latex

  • Purified or immobilized Pseudomonas fluorescens GK13 P(3HO) depolymerase

  • 20 mM Phosphate buffer (pH 8.0)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Reaction vessel with stirring and temperature control

  • Centrifuge

  • Heating block or water bath

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a reaction mixture containing 8 mg of P(3HO) polymer latex in 20 mM phosphate buffer (pH 8.0).

    • Initiate the reaction by adding 160 µg of the purified soluble or immobilized P(3HO) depolymerase.

    • Incubate the reaction mixture at 30°C with stirring at 180 rpm for 24 hours.[1]

    • Terminate the reaction by heating the mixture at 100°C for 5 minutes.

    • Centrifuge the reaction mixture at 14,000 x g for 60 minutes at 4°C to remove any remaining polymer.[1]

  • Acidification and Extraction:

    • Transfer the supernatant to a clean vessel.

    • Adjust the pH of the supernatant to 2.0-3.0 with HCl to protonate the (R)-3-hydroxyoctanoic acid.

    • Extract the aqueous solution three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (R)-3-hydroxyoctanoic acid.

Protocol 2: Chemical Synthesis of (R)-3-Hydroxyoctanoic Acid via Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of ethyl 3-oxooctanoate to ethyl (R)-3-hydroxyoctanoate, followed by hydrolysis to the desired acid.

Materials:

  • Ethyl 3-oxooctanoate

  • Ru-(R)-BINAP catalyst

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Schlenk line and inert gas supply (Argon or Nitrogen)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Asymmetric Hydrogenation:

    • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with ethyl 3-oxooctanoate and the Ru-(R)-BINAP catalyst (substrate to catalyst ratio of 100:1 to 1000:1).

    • Add degassed methanol as the solvent.

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).[5]

    • Stir the reaction mixture at the specified temperature (e.g., 25-50°C) for the required time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

    • Remove the solvent under reduced pressure to obtain crude ethyl (R)-3-hydroxyoctanoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ethyl (R)-3-hydroxyoctanoate in a mixture of methanol and water.

    • Add an aqueous solution of LiOH or NaOH (1.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours or until the ester is completely hydrolyzed (monitored by TLC).

    • Remove the methanol under reduced pressure.

  • Work-up and Isolation:

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield crude (R)-3-hydroxyoctanoic acid.

Protocol 3: Purification of (R)-3-Hydroxyoctanoic Acid

This section details two common methods for the purification of (R)-3-hydroxyoctanoic acid: preparative HPLC and crystallization.

Materials:

  • Crude (R)-3-hydroxyoctanoic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

Equipment:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based) or a C18 reversed-phase column

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of (R)-3-hydroxyoctanoic acid from impurities.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile in water with 0.1% formic acid) and flow rate.

  • Scale-up to Preparative Scale:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Dissolve the crude (R)-3-hydroxyoctanoic acid in a minimal amount of the mobile phase.

    • Inject the sample onto the column.

    • Run the preparative HPLC using the scaled-up gradient and flow rate.

    • Monitor the separation using the UV detector and collect the fractions containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the mobile phase solvents using a rotary evaporator or by lyophilization to obtain the purified (R)-3-hydroxyoctanoic acid.

Materials:

  • Crude (R)-3-hydroxyoctanoic acid

  • Suitable solvent system (e.g., hexane/ethyl acetate, toluene, or water)

  • Seed crystals of pure (R)-3-hydroxyoctanoic acid (optional)

Equipment:

  • Crystallization dish or Erlenmeyer flask

  • Heating plate with stirring

  • Ice bath or refrigerator

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Dissolve the crude (R)-3-hydroxyoctanoic acid in a minimal amount of a suitable solvent at an elevated temperature.

  • Crystallization:

    • Slowly cool the solution to room temperature and then in an ice bath or refrigerator to induce crystallization.

    • If crystallization does not occur, try adding a seed crystal of the pure compound.

    • Allow the crystals to grow undisturbed for several hours or overnight.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_product Final Product biocatalytic Biocatalytic Synthesis (Enzymatic Hydrolysis) extraction Acidification & Extraction biocatalytic->extraction Crude Product chemical Chemical Synthesis (Asymmetric Hydrogenation) chemical->extraction Crude Product chromatography Preparative HPLC extraction->chromatography crystallization Crystallization chromatography->crystallization Optional Further Purification final_product (R)-3-Hydroxyoctanoic Acid chromatography->final_product crystallization->final_product Biocatalytic_Synthesis P3HO Poly(3-hydroxyoctanoate) (P(3HO)) hydrolysis Enzymatic Hydrolysis (pH 8.0, 30°C) P3HO->hydrolysis enzyme P(3HO) Depolymerase (from Pseudomonas sp.) enzyme->hydrolysis product (R)-3-Hydroxyoctanoic Acid Monomers hydrolysis->product Chemical_Synthesis start_material Ethyl 3-oxooctanoate hydrogenation Asymmetric Hydrogenation start_material->hydrogenation intermediate Ethyl (R)-3-hydroxyoctanoate hydrogenation->intermediate catalyst Ru-(R)-BINAP, H₂ catalyst->hydrogenation hydrolysis Saponification (LiOH or NaOH) intermediate->hydrolysis final_product (R)-3-Hydroxyoctanoic Acid hydrolysis->final_product

References

Application Notes and Protocols for 3-Hydroxyoctanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a naturally occurring medium-chain fatty acid that has garnered significant interest in cell biology and drug discovery. It is an endogenous agonist for G protein-coupled receptors (GPCRs), primarily targeting the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B, and has also been shown to activate GPR84.[1][2][3] These receptors are predominantly expressed in adipocytes and immune cells, such as neutrophils, making this compound a key molecule in the regulation of metabolic and inflammatory processes.[2][4] Its ability to modulate cellular signaling pathways, including those involved in lipolysis and immune cell activation, positions it as a valuable tool for in vitro studies and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including the preparation of stock solutions, assessment of its effects on cell viability and apoptosis, and functional assays to probe its impact on adipocyte lipolysis and neutrophil activation.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₈H₁₆O₃[5]
Molecular Weight 160.21 g/mol [5]
Appearance Solid[5]
Solubility Soluble in ethanol.[5]
Storage Store at -20°C under desiccating conditions. The product is stable for up to 12 months.[5]

Preparation of Stock Solutions

For cell culture experiments, it is crucial to prepare a concentrated stock solution of this compound that can be further diluted to the desired working concentration in the cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Solvent Selection: Due to its limited solubility in aqueous solutions, this compound should be dissolved in an organic solvent such as DMSO or ethanol.

  • Stock Solution Preparation:

    • To prepare a 100 mM stock solution, dissolve 16.02 mg of this compound in 1 mL of DMSO or ethanol.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note: The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same concentration of solvent) should always be included in experiments.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

It is essential to determine the cytotoxic potential of this compound on the cell line of interest to establish a suitable concentration range for functional assays.

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HEK293, HepG2, adipocytes, neutrophils)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Quantitative Data Summary: Cytotoxicity

Cell LineAssayIC₅₀ (µM)Exposure Time (h)Reference
HepG-2MTT~40.6 (as 3-hydroxyoctyl-5-trans-docosenoate)48[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer from the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Functional Assays

a) Adipocyte Lipolysis Assay (Glycerol Release)

This compound, through its action on HCA3 (GPR109B), inhibits lipolysis in adipocytes.[2] This can be measured by quantifying the amount of glycerol released into the culture medium.

Materials:

  • Differentiated human or murine adipocytes (e.g., 3T3-L1, primary human adipocytes)

  • Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • This compound stock solution

  • Isoproterenol (or other lipolytic agent like forskolin)

  • Glycerol Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Preparation: Use fully differentiated adipocytes. Wash the cells twice with PBS and pre-incubate with Assay Buffer for 1-2 hours.

  • Treatment: Replace the buffer with fresh Assay Buffer containing various concentrations of this compound. Include a vehicle control. Incubate for 30 minutes.

  • Stimulation of Lipolysis: Add a lipolytic agent (e.g., 10 µM isoproterenol) to the wells to stimulate lipolysis. Include a basal (unstimulated) control.

  • Incubation: Incubate for 1-3 hours at 37°C.

  • Sample Collection: Collect the culture supernatant for glycerol measurement.

  • Glycerol Measurement: Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well. Calculate the percentage of inhibition of stimulated lipolysis by this compound.

Quantitative Data Summary: Inhibition of Lipolysis

Cell TypeLipolytic StimulantThis compound Concentration% Inhibition of Stimulated LipolysisReference
Primary Human AdipocytesIsoproterenol10 µM~50%Inferred from[2][7]
Primary Human AdipocytesIsoproterenol100 µM~80%Inferred from[2][7]

b) Neutrophil Activation Assay (Intracellular Calcium Flux)

This compound can activate neutrophils, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[3][4]

Materials:

  • Isolated human neutrophils

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • This compound stock solution

  • Fluorometric plate reader or flow cytometer with a time-course function

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

  • Dye Loading: Resuspend the isolated neutrophils in HBSS without calcium and incubate with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) at 37°C for 30-45 minutes in the dark.

  • Washing: Wash the cells twice with HBSS without calcium to remove extracellular dye.

  • Cell Resuspension: Resuspend the dye-loaded cells in HBSS with calcium.

  • Calcium Flux Measurement:

    • Place the cell suspension in a 96-well plate suitable for fluorescence measurement.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as a fold change over baseline or as a ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2).

Quantitative Data Summary: Neutrophil Activation

Cell TypeParameterAgonistEC₅₀ / Effective ConcentrationResponseReference
Human Neutrophils[Ca²⁺]i increaseThis compound10-100 µMTransient increase in [Ca²⁺]i[3][4]

Signaling Pathways and Experimental Workflows

GPR109B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_HOA This compound GPR109B GPR109B (HCA3) 3_HOA->GPR109B Binds to G_protein Gi/o Protein Complex (α, β, γ) GPR109B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes Glycerol_FFA Glycerol + Free Fatty Acids Lipolysis->Glycerol_FFA Releases

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_HOA This compound GPR84 GPR84 3_HOA->GPR84 Binds to G_protein_i Gi/o Protein GPR84->G_protein_i Activates G_protein_q Gq/11 or Gα15 GPR84->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C (PLC) G_protein_q->PLC Activates cAMP cAMP AC->cAMP Reduces PIP2 PIP2 IP3_DAG IP3 + DAG ER Endoplasmic Reticulum IP3_DAG->ER IP3 binds to receptor on PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Inflammation Pro-inflammatory Responses Ca2_release->Inflammation Contributes to ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway Activates ERK_pathway->Inflammation Leads to

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation prep_stock Prepare 3-HOA Stock Solution viability Cell Viability/Cytotoxicity (MTT, LDH) prep_stock->viability Treat Cells apoptosis Apoptosis Assay (Annexin V/PI) prep_stock->apoptosis Treat Cells lipolysis Adipocyte Lipolysis (Glycerol Release) prep_stock->lipolysis Treat Cells neutrophil Neutrophil Activation (Calcium Flux) prep_stock->neutrophil Treat Cells cell_culture Culture and Seed Cells of Interest cell_culture->viability cell_culture->apoptosis cell_culture->lipolysis cell_culture->neutrophil data_analysis Quantitative Data Analysis viability->data_analysis apoptosis->data_analysis lipolysis->data_analysis neutrophil->data_analysis pathway Signaling Pathway Elucidation data_analysis->pathway conclusion Draw Conclusions pathway->conclusion

Conclusion

This compound is a versatile signaling molecule with significant effects on metabolic and inflammatory cells. The protocols outlined in these application notes provide a framework for researchers to investigate its biological functions in a controlled in vitro setting. By carefully selecting the appropriate cell models and assays, and by adhering to the detailed methodologies, scientists can further elucidate the mechanisms of action of this compound and explore its potential as a therapeutic agent for a range of diseases. It is recommended that for each new cell line or experimental condition, dose-response and time-course studies are performed to determine the optimal parameters.

References

Application Notes and Protocols: 3-Hydroxyoctanoic Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a medium-chain fatty acid that serves as an intermediate in mitochondrial β-oxidation.[1][2] Under normal physiological conditions, it is present at low levels in biological fluids. However, in several metabolic disorders, impairments in the fatty acid oxidation pathway lead to its accumulation, making it a valuable biomarker for diagnosis and monitoring of these conditions.[3] This document provides detailed application notes on the clinical significance of this compound and protocols for its quantification in biological samples.

Clinical Significance

Elevated levels of this compound in urine and plasma are indicative of underlying metabolic dysregulation. Its measurement can aid in the diagnosis and management of the following conditions:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is the most common inherited disorder of fatty acid β-oxidation.[4] A deficiency in the MCAD enzyme leads to the accumulation of medium-chain fatty acids, including this compound.[5][6]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency: These are rarer but severe disorders affecting the oxidation of long-chain fatty acids.[7][8] Deficiencies in these enzymes also result in the accumulation of 3-hydroxy fatty acids, including this compound, in plasma and culture media from patient fibroblasts.[9][10]

  • Diabetic Ketoacidosis (DKA): In this acute complication of diabetes, increased lipolysis and subsequent fatty acid oxidation lead to the overproduction of ketone bodies and their intermediates, including this compound.[11][12]

  • Peroxisomal Biogenesis Disorders (PBDs): In some PBDs, such as Zellweger syndrome, there is a general dysfunction of peroxisomal metabolic pathways, which can include fatty acid oxidation, leading to the accumulation of various fatty acid intermediates.[13][14][15]

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various biological fluids in healthy individuals and those with metabolic disorders. It is important to note that concentrations can vary depending on the analytical method used, and these values should be considered as indicative ranges.

ConditionAnalyteMatrixConcentration RangeReference
Healthy Individuals This compoundPlasmaTypically low or undetectable[16]
UrineLow or undetectable[12]
Diabetic Ketoacidosis This compoundPlasmaUpregulated[16]
3-Hydroxyhexanoic Acid (structurally similar)Serum & UrineDetected (absent in healthy controls)[12]
LCHAD/TFP Deficiency 3-Hydroxy FAs (C12, C14, C16)Fibroblast Culture Media5- to 14-fold increase[9]
Ketogenic Diet This compoundPlasmaUpregulated[16]

Signaling Pathway

This compound acts as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B.[16][17] This G-protein coupled receptor is primarily expressed in adipocytes and immune cells in humans and higher primates.[1][18] The activation of HCA3 by this compound initiates a signaling cascade with potential implications for metabolic regulation and inflammation.

HCA3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-HOA This compound HCA3 HCA3 Receptor (GPR109B) 3-HOA->HCA3 Binds and Activates G_protein Gi/o Protein HCA3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates Metabolic_Response Metabolic & Anti-lipolytic Responses PKA->Metabolic_Response Leads to IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca2+ IP3_DAG->Ca2 Increases PKC Protein Kinase C IP3_DAG->PKC Activates MMP MMP PKC->MMP Activates EGFR EGFR MMP->EGFR Transactivates MAPK MAPK Cascade (ERK1/2) EGFR->MAPK Activates MAPK->Metabolic_Response Leads to

Caption: HCA3 receptor signaling pathway activated by this compound.

Upon binding of this compound, the HCA3 receptor activates an inhibitory G-protein (Gi/o).[18] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity, which contributes to an anti-lipolytic effect in adipocytes.[1] Additionally, HCA3 activation can lead to a transient increase in intracellular calcium and the activation of the MAP kinase (ERK1/2) cascade through a pathway involving Phospholipase C (PLC), Protein Kinase C (PKC), matrix metalloproteinases (MMPs), and transactivation of the epidermal growth factor receptor (EGFR).[19]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in urine. Optimization of specific parameters may be required depending on the instrumentation and reagents used.

1. Sample Preparation and Extraction:

  • Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Samples should be stored frozen at -20°C or lower until analysis.[20]

  • Normalization: Determine the creatinine concentration of the urine sample to normalize the results. The volume of urine to be extracted is adjusted based on the creatinine concentration.[20]

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample) to the urine sample.[20]

  • Acidification: Acidify the urine sample to a pH of 1-2 with hydrochloric acid to protonate the organic acids.[21]

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate or diethyl ether) to the acidified urine. Vortex thoroughly and centrifuge to separate the layers. Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer and combine the organic extracts.[21]

  • Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.[22]

2. Derivatization:

To increase the volatility of this compound for GC analysis, a derivatization step is necessary. Trimethylsilylation is a common method.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common derivatizing agent.[23][24]

  • Procedure:

    • Add the derivatizing reagent to the dried extract.

    • Cap the vial tightly and heat at a specific temperature (e.g., 60-90°C) for a defined time (e.g., 15-60 minutes) to allow the reaction to complete.[23][25]

    • After cooling, the sample is ready for injection into the GC-MS.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[26]

    • Injection: Use a split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period.

    • Carrier Gas: Helium is commonly used.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron impact (EI) ionization is typically used.

    • Scan Mode: The mass spectrometer can be operated in full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions, which provides greater sensitivity.[20]

    • Quantifier and Qualifier Ions: For TMS-derivatized 2-hydroxyoctanoic acid methyl ester (a related compound), proposed quantifier and qualifier ions are m/z 175 and M-15, respectively.[26] Similar characteristic ions would be selected for this compound.

GCMS_Workflow Urine Urine Sample Spike Add Internal Standard Urine->Spike Acidify Acidify (pH 1-2) Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize (e.g., TMS) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: GC-MS workflow for this compound analysis in urine.
Protocol 2: Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of organic acids in complex matrices like plasma.

1. Sample Preparation:

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma. Store plasma at -80°C until analysis.

  • Internal Standard: Add an appropriate internal standard to the plasma sample.

  • Protein Precipitation: Add a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. Vortex and centrifuge at high speed.

  • Supernatant Collection: Carefully collect the supernatant for analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase column, such as a C18 column, is typically used for the separation of organic acids.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of carboxylic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

    • Optimization: The MS parameters, including declustering potential, collision energy, and precursor/product ion pairs, should be optimized for this compound and the internal standard to achieve maximum sensitivity and specificity.

LCMS_Workflow Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: LC-MS/MS workflow for this compound analysis in plasma.

Conclusion

This compound is a clinically relevant biomarker for several inherited and acquired metabolic disorders. Its accurate quantification in biological fluids can provide valuable diagnostic information and aid in monitoring disease progression and response to therapy. The protocols provided herein offer a foundation for the analysis of this compound using GC-MS and LC-MS/MS. Further investigation into its role in the HCA3 signaling pathway may open new avenues for therapeutic interventions in metabolic diseases.

References

Enantioselective Synthesis of 3-Hydroxyoctanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of 3-Hydroxyoctanoic acid, a valuable chiral building block, is of significant interest. This document provides detailed application notes and experimental protocols for two distinct and effective methods for preparing the (R)-enantiomer of this compound: a biocatalytic approach leveraging whole-cell catalysis with Pseudomonas putida and a chemoenzymatic synthesis commencing from the bio-derived platform chemical levoglucosenone.

Introduction

This compound is a chiral β-hydroxy acid with applications in the synthesis of bioactive molecules and biodegradable polymers. The stereochemistry at the C3 position is crucial for its biological activity and material properties, necessitating synthetic methods that provide high enantiomeric purity. This document outlines two robust strategies to access the enantiopure (R)-isomer, presenting detailed protocols, comparative data, and visual workflows to aid in laboratory implementation.

Method 1: Biocatalytic Production of (R)-3-Hydroxyoctanoic Acid via in vivo Depolymerization of Polyhydroxyalkanoates (PHAs) in Pseudomonas putida

This method utilizes the natural ability of Pseudomonas putida to accumulate polyhydroxyalkanoates (PHAs), which are polyesters of (R)-3-hydroxyalkanoic acids. By controlling the cultivation and subsequent treatment conditions, the intracellular PHA can be depolymerized in vivo to release the monomeric (R)-3-hydroxyoctanoic acid.

Quantitative Data Summary
ParameterValueReference
OrganismPseudomonas putida GPo1 or Bet001[1][2]
Carbon Source for PHA accumulationSodium octanoate or Lauric acid[1][2]
PHA content in biomass>50% of cell dry mass[2]
Depolymerization Conditions0.2 M Tris-HCl buffer, pH 9, 30 °C[2]
Overall Yield of (R)-3-Hydroxyoctanoic acid~78 wt% (based on released monomers)[3]
Purity of (R)-3-Hydroxyoctanoic acid>95 wt%[3]
Enantiomeric Excess>99% ee for (R)-isomer[3]
Experimental Protocol

1. Cultivation of Pseudomonas putida for PHA Accumulation:

  • Media Preparation: Prepare a mineral salts medium (MSM) containing a suitable carbon source such as sodium octanoate (20 mM) or lauric acid. The medium should also contain essential minerals and a nitrogen source (e.g., ammonium sulfate) at a concentration that will become limiting to promote PHA accumulation.[1][2]

  • Inoculation and Growth: Inoculate the sterile MSM with a fresh culture of Pseudomonas putida. Grow the culture in a fermenter at 30°C with controlled pH and aeration.[1][2]

  • Fed-Batch Cultivation: Employ a fed-batch strategy to achieve high cell densities. Feed a solution containing the carbon source and a limiting amount of the nitrogen source to maintain conditions favorable for PHA accumulation.[1]

  • Cell Harvesting: After a suitable cultivation period (e.g., 48 hours), when significant biomass and PHA accumulation are achieved, harvest the cells by centrifugation.[2]

2. In vivo Depolymerization of PHA:

  • Cell Resuspension: Wash the harvested cell pellet with a suitable buffer (e.g., phosphate buffer) and then resuspend the cells in a 0.2 M Tris-HCl buffer at pH 9.[2]

  • Incubation: Incubate the cell suspension at 30°C with gentle agitation. The alkaline pH triggers the activity of intracellular PHA depolymerases, leading to the hydrolysis of the polymer.[2]

  • Monitoring: Monitor the release of (R)-3-hydroxyoctanoic acid into the supernatant over time using appropriate analytical techniques such as HPLC or GC.

3. Purification of (R)-3-Hydroxyoctanoic Acid:

  • Cell Removal: Separate the cells from the supernatant containing the product by centrifugation or filtration.

  • Acidification and Extraction: Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl. This protonates the carboxylic acid, making it less water-soluble. Extract the (R)-3-hydroxyoctanoic acid into an organic solvent such as ethyl acetate.

  • Solvent Removal and Purification: Dry the organic extract over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure. Further purification can be achieved by chromatography if necessary.

Workflow Diagram

Biocatalytic_Synthesis cluster_fermentation PHA Accumulation cluster_depolymerization In vivo Depolymerization cluster_purification Purification Fermentation Cultivation of Pseudomonas putida Harvesting Cell Harvesting Fermentation->Harvesting Depolymerization Resuspend in Alkaline Buffer (pH 9) Harvesting->Depolymerization Incubation Incubation at 30°C Depolymerization->Incubation Separation Cell Separation Incubation->Separation Extraction Acidification & Extraction Separation->Extraction Purification Final Product: (R)-3-Hydroxyoctanoic Acid Extraction->Purification

Biocatalytic synthesis of (R)-3-Hydroxyoctanoic acid.

Method 2: Chemoenzymatic Synthesis of (R)-3-Hydroxyoctanoic Acid from Levoglucosenone

This multi-step chemical synthesis starts from levoglucosenone, a chiral building block derived from cellulose, and proceeds through a series of transformations to yield (R)-3-hydroxyalkanoic acids. By choosing the appropriate reagents in the cross-metathesis step, the chain length can be varied, allowing for the synthesis of (R)-3-hydroxyoctanoic acid.[4][5]

Quantitative Data Summary
ParameterValueReference
Starting MaterialLevoglucosenone[4][5]
Number of Steps7[4][5]
Key ReactionsMichael Addition, Baeyer-Villiger Oxidation, Bernet-Vasella Reaction, Cross-Metathesis[4][5]
Overall Yield24% - 36%[4][5]
Enantiomeric PurityHigh (derived from chiral pool starting material)[4][5]
Experimental Protocol

1. Oxa-Michael Addition to Levoglucosenone:

  • Perform an oxa-Michael addition of water or an alcohol (e.g., ethanol) to levoglucosenone to introduce a hydroxyl or alkoxy group. For example, the addition of ethanol can be achieved using triethylamine in ethanol.[4][5]

2. Baeyer-Villiger Oxidation:

  • Conduct a Baeyer-Villiger oxidation on the product from step 1. This can be achieved using hydrogen peroxide in the presence of a suitable catalyst.[4][5]

3. Activation of the Primary Alcohol:

  • The primary alcohol in the resulting lactone is activated for subsequent nucleophilic substitution, for instance, by tosylation.

4. Iodination:

  • The activated alcohol is then converted to an iodide through nucleophilic substitution.

5. Bernet-Vasella Reaction:

  • A Bernet-Vasella reaction is performed on the resulting intermediate to open the ring and form a double bond.

6. Cross-Metathesis for Chain Elongation:

  • To achieve the desired C8 chain length of this compound, a cross-metathesis reaction is carried out with a suitable olefin partner (e.g., 1-hexene) using a Grubbs catalyst.

7. Hydrogenation and Saponification:

  • The double bond introduced during the cross-metathesis is hydrogenated.

  • Finally, the ester is saponified to yield the target (R)-3-hydroxyoctanoic acid.

Workflow Diagram

Chemoenzymatic_Synthesis Start Levoglucosenone Step1 1. Oxa-Michael Addition Start->Step1 Step2 2. Baeyer-Villiger Oxidation Step1->Step2 Step3 3. Alcohol Activation Step2->Step3 Step4 4. Iodination Step3->Step4 Step5 5. Bernet-Vasella Reaction Step4->Step5 Step6 6. Cross- Metathesis Step5->Step6 Step7 7. Hydrogenation & Saponification Step6->Step7 End (R)-3-Hydroxyoctanoic Acid Step7->End

Chemoenzymatic synthesis of (R)-3-Hydroxyoctanoic acid.

Concluding Remarks

The two detailed protocols offer viable and distinct approaches for the enantioselective synthesis of (R)-3-hydroxyoctanoic acid. The biocatalytic method is characterized by its high enantioselectivity and potentially more environmentally benign process, leveraging whole-cell catalysis. The chemoenzymatic route, while involving multiple steps, provides a versatile platform for accessing various (R)-3-hydroxyalkanoic acids by modifying the cross-metathesis partner. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. Both protocols, with their accompanying data and workflows, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxyoctanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid that plays a significant role in various biological processes and is a key component of bacterial lipopolysaccharides. Accurate quantification of this compound is crucial for research in microbiology, metabolic disorders, and drug development. Due to its low volatility and polar nature, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization is a necessary sample preparation step to increase the volatility and thermal stability of this compound, making it amenable to GC analysis.

This document provides detailed application notes and protocols for the two most common derivatization methods for this compound: one-step silylation and a two-step esterification followed by silylation.

Derivatization Methods: A Comparative Overview

The choice of derivatization method depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

1. One-Step Silylation: This is a rapid and efficient method that targets both the carboxylic acid and hydroxyl functional groups of this compound simultaneously. The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[2][3]

2. Two-Step Esterification and Silylation: This method first converts the carboxylic acid group to a methyl ester, typically using boron trifluoride in methanol (BF3-Methanol).[1] The hydroxyl group is then derivatized using a silylating agent. This two-step process can be more robust and may be preferred for complex matrices.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different derivatization methods of this compound for GC-MS analysis. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterSilylation (BSTFA + 1% TMCS)Silylation (MSTFA)Esterification (BF3-Methanol) + Silylation (BSTFA)
Derivatization Yield > 95% (Estimated)> 97% (Estimated)> 98% (Estimated for Esterification)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL2 - 20 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Repeatability (%RSD) < 10%< 8%< 15%

Experimental Protocols

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This protocol describes the derivatization of this compound using BSTFA with a TMCS catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Esterification and Silylation

This protocol involves the formation of a fatty acid methyl ester (FAME) followed by silylation of the hydroxyl group.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • BSTFA + 1% TMCS

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Esterification:

    • Place the dried sample (1-5 mg) in a reaction vial.

    • Add 500 µL of 14% BF3-Methanol solution.[1]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[1]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 500 µL of saturated sodium chloride solution to the vial.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate. The top hexane layer contains the methyl ester.

  • Drying:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Silylation:

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

  • Cooling and Analysis:

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Characteristic Ions (TMS derivative) m/z 73, 175, M-15

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound (Standard or Extract) Dry Dry Sample Sample->Dry Deriv_reagent Add Silylating Agent (e.g., BSTFA + 1% TMCS) Dry->Deriv_reagent Heat Heat at 70°C Deriv_reagent->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition and Processing GCMS->Data

One-Step Silylation Workflow

two_step_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Silylation cluster_analysis Analysis start Dried Sample add_bf3 Add BF3-Methanol start->add_bf3 heat1 Heat at 60°C add_bf3->heat1 extract Extract with Hexane heat1->extract dry_hexane Dry Hexane Extract extract->dry_hexane add_bstfa Add BSTFA + 1% TMCS dry_hexane->add_bstfa heat2 Heat at 70°C add_bstfa->heat2 cool Cool to Room Temp heat2->cool gcms GC-MS Analysis cool->gcms

Two-Step Esterification and Silylation Workflow

signaling_pathway cluster_reagents Derivatization Reagents cluster_analyte Analyte cluster_products Derivatized Products BSTFA BSTFA / MSTFA (+ TMCS) Analyte This compound (-COOH, -OH) BSTFA->Analyte BF3 BF3-Methanol BF3->Analyte TMS_Ester TMS Ester & TMS Ether (Volatile) Analyte->TMS_Ester Silylation FAME_TMS FAME & TMS Ether (Volatile) Analyte->FAME_TMS Esterification + Silylation

Derivatization Reactions of this compound

References

Application Note: Quantification of 3-Hydroxyoctanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid that has been identified as a metabolite in human plasma.[1] It is involved in fatty acid metabolism and has been observed to be upregulated in plasma in response to ketogenic diets and strenuous exercise.[2] Furthermore, this compound acts as an agonist for the GPR109B orphan receptor, suggesting its potential role in cellular signaling pathways.[2] Accurate and reliable quantification of this compound in plasma is crucial for understanding its physiological roles and for its potential as a biomarker in various metabolic and disease states.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Principle

This method employs a protein precipitation step to extract this compound from the plasma matrix, followed by analysis using LC-MS/MS. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.

Materials and Reagents
  • This compound standard

  • Stable isotope-labeled this compound (e.g., d3-3-hydroxyoctanoic acid) as an internal standard (IS)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA)

  • Human plasma (sourced ethically)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 5 µL of the internal standard solution (concentration to be optimized during method development).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC)

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18) is suitable for separation.[5]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A gradient program should be optimized to ensure separation from other plasma components. A representative gradient is shown in the table below.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS)

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for ionizing carboxylic acids.[5]

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The specific precursor-to-product ion transitions for this compound and its internal standard will need to be determined by direct infusion of the standards into the mass spectrometer.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is protein_precipitation 3. Add Acetonitrile with 0.1% FA (300 µL) add_is->protein_precipitation vortex 4. Vortex (1 min) protein_precipitation->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lc_separation 7. LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection 8. MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis 9. Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for the extraction and analysis of this compound from plasma.

Data Presentation

The following tables present representative quantitative data that would be expected from a validated method for a similar hydroxy fatty acid, 3-hydroxypentanoic acid, in human plasma.[5] These values should be established specifically for this compound during method validation.

Table 1: Representative LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 2: Representative Method Validation Parameters

ParameterRepresentative Value
Linearity Range0.05 - 10 µg/mL
LLOQ0.05 µg/mL
Accuracy (%RE)-5.0% to 5.0%
Precision (%RSD)< 10%
Recovery> 85%
Matrix Effect< 15%

Potential Signaling Pathway Involvement

This compound has been identified as an agonist for the GPR109B receptor.[2] Activation of this G-protein coupled receptor can lead to downstream signaling events. The following diagram illustrates a potential signaling cascade following GPR109B activation.

G cluster_pathway Potential Signaling Pathway of this compound node_3hoa This compound node_gpr109b GPR109B Receptor node_3hoa->node_gpr109b Binds to node_gi Gi Protein Activation node_gpr109b->node_gi node_ac Adenylyl Cyclase Inhibition node_gi->node_ac Inhibits node_camp Decreased cAMP node_ac->node_camp node_pka Reduced PKA Activity node_camp->node_pka node_response Cellular Response (e.g., anti-lipolytic effect) node_pka->node_response

Caption: Potential signaling pathway of this compound via the GPR109B receptor.

Alternative and Complementary Protocols

While LC-MS/MS is the preferred method for its sensitivity and specificity, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound. However, GC-MS analysis requires a derivatization step to increase the volatility of the analyte.

GC-MS Derivatization Protocol: Silylation
  • After the protein precipitation and collection of the supernatant as described above, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6][7]

  • After cooling, the sample is ready for GC-MS analysis.

This derivatization process converts the carboxylic acid and hydroxyl groups into their trimethylsilyl (TMS) esters and ethers, respectively, making them amenable to GC analysis.[6][8]

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis. This method can be a valuable tool for researchers investigating the role of this compound in metabolic regulation and disease. For laboratories equipped with GC-MS, the described derivatization protocol offers a viable alternative. It is essential to perform a full method validation to ensure the accuracy, precision, and reliability of the data for any specific application.

References

Application of 3-Hydroxyoctanoic Acid in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid (3HO) is a medium-chain-length (mcl) beta-hydroxy acid that serves as a key monomer for the synthesis of a class of biodegradable and biocompatible polymers known as polyhydroxyalkanoates (PHAs).[1] Specifically, it is the repeating unit in the homopolymer poly(3-hydroxyoctanoate) (P(3HO)) and can be incorporated into various copolymers.[2] These polymers exhibit thermoplastic or elastomeric properties, making them highly attractive for a range of biomedical applications, including tissue engineering, drug delivery, and the fabrication of medical devices.[3][4][5][6][7][8] This document provides detailed application notes and protocols for the synthesis of polymers using this compound.

Application Notes

The primary application of this compound in polymer synthesis is in the production of P(3HO) and its copolymers. These mcl-PHAs are noted for their flexibility and elasticity, contrasting with the more brittle nature of short-chain-length (scl) PHAs like poly(3-hydroxybutyrate) (PHB).[4][9]

Key Applications:

  • Tissue Engineering: The elastomeric properties of P(3HO) and its copolymers make them excellent candidates for scaffolding in soft tissue engineering, such as for cardiac patches, nerve conduits, and skin regeneration.[3][4][8] They have also been investigated for cartilage and bone tissue engineering.[3][5] Blends of P(3HO) with other PHAs, like PHB, allow for the tuning of mechanical properties to suit specific applications.[8][9]

  • Medical Devices: P(3HO)-based polymers are utilized in the manufacturing of various medical devices, including sutures, repair patches, stents, and orthopedic pins.[3][6][7] Their biodegradability ensures that they do not require surgical removal after serving their purpose.

  • Drug Delivery: The lower crystallinity and melting point of mcl-PHAs like P(3HO) make them effective for drug delivery systems, including transdermal patches and implantable rods for controlled release of therapeutics.[5]

Properties of P(3HO):

The properties of P(3HO) can be tailored through the synthesis method and by forming copolymers with other hydroxyalkanoates. A summary of typical properties for microbially produced P(3HO) is presented below.

PropertyValueSource Organism
Polymer Accumulation Up to 31.38% of dry cell weightPseudomonas mendocina
Crystallinity 37.5%Pseudomonas mendocina
Young's Modulus 11.6 MPaPseudomonas mendocina
Contact Angle 77.3°Pseudomonas mendocina
Surface Roughness (RMS) 0.238 µmPseudomonas mendocina

Experimental Protocols

Protocol 1: Microbial Synthesis of Poly(3-hydroxyoctanoate) (P(3HO))

This protocol describes the production of P(3HO) homopolymer using Pseudomonas mendocina.

1. Materials and Equipment:

  • Pseudomonas mendocina culture

  • Mineral Salt Medium (MSM)

  • Sodium octanoate (sole carbon source)

  • Fermenter/bioreactor

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • Soxhlet extraction apparatus

  • Chloroform

  • Methanol

  • Standard analytical equipment (FTIR, GC-MS, NMR, DSC)

2. Procedure:

a. Inoculum Preparation:

  • Prepare a seed culture of Pseudomonas mendocina in a suitable nutrient-rich medium.
  • Incubate at 30°C with shaking until a desired cell density is reached.

b. Fermentation:

  • Prepare the Mineral Salt Medium (MSM) in the fermenter.
  • Add sodium octanoate as the sole carbon source to the MSM. The concentration may need to be optimized.
  • Inoculate the fermenter with the seed culture.
  • Maintain the fermentation at 30°C with controlled pH and aeration for 48-72 hours. Growth under nutrient-limiting conditions (e.g., nitrogen limitation) with an excess carbon source promotes PHA accumulation.[10]

c. Biomass Harvesting:

  • After the fermentation period, harvest the bacterial cells by centrifugation.
  • Wash the cell pellet with distilled water to remove residual medium components.
  • Lyophilize the washed cell pellet to obtain dry cell mass.

d. P(3HO) Extraction and Purification:

  • Place the dried cell mass in a cellulose thimble.
  • Perform Soxhlet extraction with chloroform for 24 hours to extract the P(3HO).
  • After extraction, concentrate the chloroform solution containing the polymer.
  • Precipitate the P(3HO) by adding the concentrated solution to cold methanol (typically in a 1:10 volume ratio of chloroform to methanol).
  • Collect the precipitated polymer by filtration and dry it under vacuum.

3. Characterization:

  • Confirm the structure of the P(3HO) monomer and polymer using FTIR, GC-MS, and NMR spectroscopy.[2][11]

  • Determine the molecular weight using Gel Permeation Chromatography (GPC).

  • Analyze the thermal properties (melting temperature, glass transition temperature, crystallinity) using Differential Scanning Calorimetry (DSC).[2]

Protocol 2: Chemical Synthesis of P(3HO)-based Block Copolymers

This protocol outlines a general approach for synthesizing block copolymers using telechelic hydroxylated P(3HO) and a diisocyanate linker.[12]

1. Materials and Equipment:

  • Telechelic hydroxylated poly[(R)-3-hydroxyoctanoate] (PHO-diol)

  • Telechelic hydroxylated poly[(R)-3-hydroxybutyrate] (P3HB-diol) (or other diol polymer)

  • Diisocyanate linker (e.g., L-lysine methyl ester diisocyanate - LDI)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware

  • Analytical equipment (GPC, NMR, DSC)

2. Procedure:

a. Preparation of Reactants:

  • Ensure all reactants (PHO-diol, P3HB-diol, diisocyanate) and the solvent are anhydrous. Dry them using standard laboratory procedures if necessary.
  • Dissolve the PHO-diol and P3HB-diol in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).

b. Polymerization:

  • Add the diisocyanate linker to the solution of diol polymers. The stoichiometry should be carefully controlled to achieve the desired block copolymer structure and molecular weight.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures with stirring.
  • Monitor the reaction progress by techniques such as GPC to observe the increase in molecular weight.

c. Purification:

  • Once the reaction is complete, precipitate the block copolymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
  • Filter the precipitate and wash it with the non-solvent to remove unreacted monomers and oligomers.
  • Dry the purified block copolymer under vacuum.

3. Characterization:

  • Confirm the formation of the block copolymer and the urethane linkages using NMR and FTIR spectroscopy.

  • Determine the molecular weight and molecular weight distribution of the final polymer using GPC.

  • Analyze the thermal properties (e.g., melting temperature, glass transition temperature) using DSC to observe the properties of the different blocks.[12]

Visualizations

Polymer_Structure cluster_monomer This compound Monomer Unit start O2 O start->O2 [ end O1 O C1 C C1->end C1->O1 // C2 CH C1->C2 CH2_1 CH₂ C2->CH2_1 C_side CH₂(CH₂)₃CH₃ C2->C_side C2->O2 CH2_1->C1 ]n

Caption: General structure of Poly(3-hydroxyoctanoate) (P(3HO)).

Microbial_Production_Workflow cluster_fermentation Fermentation Stage cluster_extraction Extraction & Purification Stage A Inoculum Preparation (Pseudomonas mendocina) B Fermentation (Sodium Octanoate as Carbon Source) A->B C Biomass Harvesting (Centrifugation) B->C D Cell Lysis & Drying C->D E Soxhlet Extraction (Chloroform) D->E F Precipitation (Methanol) E->F G Drying F->G H H G->H P(3HO) Polymer

Caption: Workflow for microbial production of P(3HO).

Chemical_Synthesis_Workflow A PHO-diol (HO-P(3HO)-OH) D Polymerization (in anhydrous solvent) A->D B Other Polymer-diol (e.g., HO-P3HB-OH) B->D C Diisocyanate (OCN-R-NCO) C->D E Block Copolymer (-P(3HO)-urethane-P3HB-)n D->E

References

Application Notes and Protocols: 3-Hydroxyoctanoic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid, a medium-chain hydroxy fatty acid, is an endogenous metabolite involved in fatty acid biosynthesis and β-oxidation.[1][2] It has garnered significant interest as a biomarker for certain metabolic disorders and as a ligand for the G protein-coupled receptor GPR109B, which is involved in the regulation of lipolysis.[3][4] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic target. These application notes provide detailed protocols for the use of this compound as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₈H₁₆O₃[5]
Molecular Weight 160.21 g/mol [5]
CAS Number 14292-27-4[5]
Appearance White to off-white solid[6]
Solubility Soluble in chloroform, ethanol, and methanol.[7] Practically insoluble in water.[1]
Purity (as standard) >98%[8]

Application 1: Quantification of this compound in Human Plasma by GC-MS

This protocol outlines a robust method for the quantification of this compound in human plasma using gas chromatography-mass spectrometry following derivatization.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Add Internal Standard (e.g., ¹³C-labeled 3-OH C8) Sample->IS_Addition Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS_Addition->Extraction Drying Dry Down under Nitrogen Extraction->Drying Derivatization Derivatization with BSTFA Drying->Derivatization Injection Inject 1 µL Derivatization->Injection GC_Separation GC Separation (HP-5MS column) Injection->GC_Separation MS_Detection MS Detection (SIM mode) GC_Separation->MS_Detection Quantification Quantification (vs. Calibration Curve) MS_Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard (purity >98%)

  • Stable isotope-labeled internal standard (e.g., [1,2-¹³C₂]-3-hydroxyoctanoic acid)

  • Human plasma (collected in EDTA tubes)

  • Ethyl acetate (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 10 M (for total 3-hydroxy fatty acid analysis)

  • Nitrogen gas, high purity

2. Standard and Internal Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the ¹³C-labeled internal standard in methanol. A suitable concentration for spiking is typically 5 µM.

3. Sample Preparation:

  • Internal Standard Spiking: To 500 µL of plasma sample, add a known amount of the internal standard solution.

  • Hydrolysis (for total this compound): For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH to the plasma sample and incubate for 30 minutes. This step is omitted for the analysis of free this compound.

  • Acidification: Acidify the samples with 6 M HCl.

  • Liquid-Liquid Extraction: Perform extraction twice with 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

  • Drying: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization: To the dried residue, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

4. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 5890 Series II or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Oven Program Initial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.
Mass Spectrometer Agilent 5972 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Quantifier ion for TMS-derivatized this compound: m/z 233. Quantifier ion for ¹³C-labeled internal standard: m/z 235.
Representative Quantitative Data (Example)

The following table presents example validation parameters for a GC-MS method for this compound, based on typical performance for similar analytes.

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery) 90% - 110%
Precision (RSD) Intra-day: < 10%; Inter-day: < 15%

Application 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a sensitive and specific method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Add Internal Standard Sample->IS_Addition PPT Protein Precipitation (Acetonitrile) IS_Addition->PPT Centrifugation Centrifuge PPT->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant->Injection LC_Separation LC Separation (C18 column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard (purity >98%)

  • Stable isotope-labeled internal standard (e.g., [1,2-¹³C₂]-3-hydroxyoctanoic acid)

  • Human plasma (collected in EDTA tubes)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Standard and Internal Standard Preparation:

  • Prepare stock and working standard solutions as described in the GC-MS protocol.

3. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Example) Precursor ion [M-H]⁻: m/z 159.1 -> Product ion: m/z 115.1
Representative Quantitative Data (Example)

The following table presents example validation parameters for an LC-MS/MS method for this compound, based on published data for similar short-chain hydroxy fatty acids.[7]

ParameterResult
Linearity Range 0.05 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (Recovery) 85% - 115%
Precision (RSD) Intra-day: < 5%; Inter-day: < 10%

Signaling Pathway of this compound via GPR109B

This compound is an agonist for the G protein-coupled receptor GPR109B, which is primarily expressed in adipocytes.[3][9] Activation of GPR109B leads to the inhibition of lipolysis.

GPR109B_Signaling cluster_membrane Cell Membrane GPR109B GPR109B Receptor Gi Gi Protein GPR109B->Gi Activates AC Adenylyl Cyclase cAMP cAMP Gi->AC Inhibits Ligand 3-Hydroxyoctanoic Acid Ligand->GPR109B Binds ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: GPR109B signaling pathway initiated by this compound.

Conclusion

This compound is a valuable analytical standard for the accurate and precise quantification of this important metabolite in biological samples. The provided GC-MS and LC-MS/MS protocols offer robust and sensitive methods for researchers in metabolic disease, drug discovery, and related fields. The detailed experimental procedures and representative validation data serve as a comprehensive guide for the implementation of these analytical techniques.

References

Application Note: Quantification of 3-Hydroxyoctanoic Acid in Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoctanoic acid (3-HO) is a medium-chain length 3-hydroxy fatty acid (mcl-3-HA) that serves as a key monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable biopolymers.[1][2][3][4] These polymers are synthesized by various microorganisms as intracellular carbon and energy storage compounds.[3] The accurate quantification of 3-HO in microbial fermentation broth is crucial for monitoring bioprocesses, optimizing production yields, and understanding the metabolic pathways involved in PHA synthesis.[5][6] This document provides detailed protocols for the analysis of 3-HO using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful analytical techniques for metabolite quantification.

Analytical Methodologies

Both GC-MS and LC-MS/MS offer the high sensitivity and selectivity required for analyzing metabolites in complex matrices like fermentation broth.[7] However, they differ in sample preparation, instrumentation, and suitability for different types of molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for analyzing volatile and thermally stable compounds.[7] Non-volatile analytes like 3-HO require a chemical derivatization step to increase their volatility prior to analysis.[7][8] Silylation is a common derivatization method that replaces active hydrogens on hydroxyl and carboxyl groups with a silyl group (e.g., trimethylsilyl, TMS), which reduces polarity and improves volatility.[9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly versatile technique well-suited for analyzing a wide range of polar, non-volatile, and thermally labile compounds.[7][11][12] It often requires simpler sample preparation compared to GC-MS and offers high selectivity through techniques like Multiple Reaction Monitoring (MRM).[7][13]

Experimental Workflow

The overall workflow for measuring this compound involves sample preparation followed by analysis using either GC-MS or LC-MS/MS.

G cluster_prep General Sample Preparation cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol cluster_data Data Analysis A Fermentation Broth Sample B Centrifugation (e.g., 10,000 x g, 10 min, 4°C) A->B C Collect Supernatant B->C D Syringe Filtration (0.22 µm filter) C->D E Acidification & Liquid-Liquid Extraction (Ethyl Acetate) D->E I Protein Precipitation (e.g., Acetonitrile) D->I F Evaporation to Dryness E->F G Derivatization (Silylation) (e.g., BSTFA + 1% TMCS) F->G H GC-MS Analysis G->H M Quantification (Internal Standard & Calibration Curve) H->M J Centrifugation I->J K Collect Supernatant J->K L LC-MS/MS Analysis K->L L->M

Caption: General experimental workflow for 3-HO analysis.

Metabolic Pathway Context

In many bacteria, such as Pseudomonas putida, this compound is an intermediate derived from the fatty acid biosynthesis pathway. The enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) plays a key role in diverting intermediates from this pathway toward the production of (R)-3-hydroxyacyl-CoAs, which are the monomers for PHA synthesis.[14]

G cluster_pathway Simplified this compound Biosynthesis ACP Fatty Acid Biosynthesis Cycle (Acyl-ACP intermediates) HACP 3-Hydroxyoctanoyl-ACP ACP->HACP Elongation PhaG PhaG (3-Hydroxyacyl-ACP:CoA Transacylase) HACP->PhaG HCoA (R)-3-Hydroxyoctanoyl-CoA PhaG->HCoA PhaC PhaC (PHA Synthase) HCoA->PhaC PHA Poly(3-hydroxyoctanoate) (PHO) PhaC->PHA

Caption: Simplified biosynthesis of 3-HO precursors for PHA.

Experimental Protocols

1. General Sample Preparation (Applies to both methods)

  • Cell Removal: Centrifuge an aliquot of the fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.[8][15]

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[8][15] The clarified supernatant is now ready for the specific extraction protocols below.

2. Protocol 1: Quantification by GC-MS

This protocol involves liquid-liquid extraction followed by chemical derivatization to make the analyte suitable for GC-MS analysis.

a. Materials

  • Clarified fermentation supernatant

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Nitrogen gas supply

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or similar.[10]

  • Heating block or oven (80°C)

b. Method

  • Internal Standard Spiking: To 1 mL of the clarified supernatant, add a known amount of the internal standard.

  • Acidification: Acidify the sample to a pH of approximately 2 by adding 6 M HCl.[16] This protonates the carboxylic acid group, making it less water-soluble and more extractable into an organic solvent.

  • Extraction: Add 3 mL of ethyl acetate to the sample, vortex vigorously for 1 minute, and centrifuge to separate the phases. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice more, pooling all organic layers.[16]

  • Drying: Evaporate the combined organic layers to complete dryness under a gentle stream of nitrogen at approximately 37-40°C.[16]

  • Derivatization: To the dried residue, add 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS).[16] Cap the vial tightly.

  • Reaction: Heat the sample at 80°C for 60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.[16]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.[16]

3. Protocol 2: Quantification by LC-MS/MS

This protocol uses a simpler protein precipitation step for sample cleanup.

a. Materials

  • Clarified fermentation supernatant

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of high speeds (e.g., >14,000 rpm)

b. Method

  • Internal Standard Spiking: To 100 µL of the clarified supernatant in a microcentrifuge tube, add a known amount of the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.[12]

  • Vortex & Centrifuge: Vortex the mixture thoroughly for 30 seconds. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Collection: Carefully transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.[12]

Data Presentation: Instrument Parameters & Performance

Quantitative data should be generated using a calibration curve prepared from pure standards and an internal standard to correct for variations.

Table 1: Comparison of Analytical Methods

ParameterGC-MSLC-MS/MS
Principle Analyzes volatile/derivatized compoundsAnalyzes polar, non-volatile compounds
Sample Preparation Multi-step: Extraction & DerivatizationSimpler: Protein Precipitation
Throughput LowerHigher[7]
Selectivity High (SIM mode)Very High (MRM mode)
Typical Run Time 15-30 minutes5-15 minutes
Requirement Derivatization is mandatory[7]Derivatization is not required

Table 2: Example GC-MS Parameters

ParameterSetting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Oven Program Initial 80°C for 5 min, ramp 5°C/min to 200°C, then 15°C/min to 290°C, hold 5 min.[16]
MS Ion Source Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (TMS) m/z specific to derivatized 3-HO (e.g., m/z 233)[16]
Qualifier Ion (TMS) m/z specific to derivatized 3-HO

Table 3: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 5% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate.
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ for 3-HO (m/z 159.1)
Product Ion(s) Specific fragments for quantification and confirmation

References

Application Note & Protocol: A Cell-Based Bioassay for Determining 3-Hydroxyoctanoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a medium-chain beta-hydroxy fatty acid that has been identified as an endogenous agonist for the G protein-coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3).[1][2] This receptor is primarily expressed in humans and higher primates.[1] The activation of HCA3 by this compound has been shown to mediate anti-lipolytic effects in adipocytes through a Gi-type G protein-dependent inhibition of adenylyl cyclase.[1] Additionally, it can stimulate an increase in intracellular calcium in human neutrophils.[3][4] Given its specific biological activity, a robust and reproducible bioassay is essential for screening and characterizing potential modulators of the this compound-HCA3 signaling axis for therapeutic development.

This document provides detailed protocols for two distinct cell-based assays to quantify the bioactivity of this compound: a primary assay measuring the inhibition of cyclic AMP (cAMP) production and a secondary assay to measure intracellular calcium mobilization.

Principle of the Assays

The primary bioassay quantifies the activation of the HCA3 receptor by measuring the downstream effect on intracellular cyclic AMP (cAMP) levels. HCA3 is coupled to an inhibitory G protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. By artificially stimulating cAMP production with forskolin, the inhibitory effect of a HCA3 agonist like this compound can be quantified as a reduction in the forskolin-induced cAMP levels.

The secondary bioassay measures the mobilization of intracellular calcium ([Ca2+]i), another downstream signaling event that can be triggered by the activation of certain Gi-coupled receptors. This assay provides a complementary method to assess receptor activation, particularly in cell types that endogenously express HCA3, such as neutrophils.[3][4]

Data Presentation

Table 1: Ligand Specificity of HCA Receptors

LigandHCA1 (GPR81)HCA2 (GPR109A)HCA3 (GPR109B)
2-Hydroxy-propionic acid (Lactate)AgonistNo ActivityNo Activity
3-Hydroxy-butyric acidNo ActivityAgonistNo Activity
This compound No Activity No Activity Agonist
Nicotinic acidNo ActivityAgonistNo Activity
Source: Information compiled from publicly available research.[1]

Table 2: Pharmacological Profile of this compound at the HCA3 Receptor

ParameterCell LineValue
EC50 (GTPγS-binding) HCA3-transfected HEK-293T~8 µM
Source: Information compiled from publicly available research.[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the HCA3 signaling pathway and the general experimental workflow for the cAMP assay.

HCA3_Signaling_Pathway cluster_membrane Plasma Membrane HCA3 HCA3 Receptor G_protein Gi Protein (αβγ) HCA3->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ligand 3-Hydroxyoctanoic Acid ligand->HCA3 Binds ATP ATP ATP->AC response Inhibition of Lipolysis cAMP->response

Caption: HCA3 receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis A Seed HCA3-expressing cells in a 96-well plate B Incubate for 24 hours A->B C Add this compound (or test compound) B->C D Add Forskolin to stimulate cAMP production C->D E Incubate for 30 minutes D->E F Lyse cells and add cAMP detection reagents E->F G Incubate as per kit instructions F->G H Read signal (e.g., luminescence, fluorescence) G->H I Generate dose-response curve and calculate EC50 H->I

Caption: General workflow for the cAMP assay.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

This protocol is designed for a 96-well plate format and utilizes a commercially available cAMP assay kit (e.g., a HTRF, luminescence, or fluorescence-based kit).

Materials and Reagents:

  • Cell Line: A recombinant cell line stably expressing the human HCA3 (GPR109B) receptor (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with a phosphodiesterase inhibitor like IBMX (0.5 mM).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO or ethanol) and serially diluted in assay buffer.

  • Forskolin: Stock solution in DMSO, diluted in assay buffer to a final concentration that elicits a submaximal response (typically 1-10 µM, to be optimized).

  • cAMP Assay Kit: A competitive immunoassay kit for cAMP detection.

  • 96-well solid white plates: For luminescence-based assays.

  • Plate reader: Capable of measuring the signal from the chosen assay kit.

Procedure:

  • Cell Seeding:

    • Harvest and count the HCA3-expressing cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control.

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Stimulation:

    • Prepare a 2X working solution of forskolin in assay buffer.

    • Add 50 µL of the 2X forskolin solution to all wells except for the negative control wells (which receive 50 µL of assay buffer).

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Read the plate using a compatible plate reader.

    • Normalize the data: Set the signal from the forskolin-only treated wells as 100% and the signal from the non-stimulated wells as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration.

Materials and Reagents:

  • Cell Line: A cell line endogenously expressing HCA3 (e.g., human neutrophils) or a recombinant cell line co-expressing HCA3 and a G-protein like Gα16.

  • Calcium Indicator Dye: A calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: To aid in the dispersion of the AM ester dye.

  • Assay Buffer: HBSS or a similar buffer with calcium and magnesium.

  • This compound: Stock solution and serial dilutions in assay buffer.

  • Probenecid (optional): An anion-exchange transport inhibitor that can reduce the leakage of the dye from the cells.

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader: Equipped with the appropriate excitation and emission filters and capable of kinetic reads.

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well black, clear-bottom plate at an optimized density and allow them to attach overnight (for adherent cells). Suspension cells can be used on the same day.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium indicator dye (e.g., Fluo-4 AM at 2-5 µM) and Pluronic F-127 (0.02%) in assay buffer.

    • Remove the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Calcium Measurement:

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the reader to perform kinetic reads, measuring the fluorescence intensity at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 15-30 seconds.

    • Using the instrument's injection system, add 25 µL of the this compound dilutions (or a positive control like ATP) to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of the agonist.

    • Plot the normalized response against the log concentration of this compound and fit to a four-parameter logistic equation to determine the EC50.

Conclusion

The provided protocols offer robust methods for the functional characterization of this compound and other potential modulators of the HCA3 receptor. The cAMP inhibition assay is a direct measure of the canonical Gi-signaling pathway, while the calcium mobilization assay provides a valuable orthogonal approach. These assays are crucial tools for advancing our understanding of HCA3 biology and for the development of novel therapeutics targeting this receptor.

References

Application Notes and Protocols: 3-Hydroxyoctanoic Acid as a Precursor for Biodegradable Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-hydroxyoctanoic acid (3HO) as a key monomer for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. The document details the microbial production of poly(this compound) (P(3HO)), its extraction, purification, and characterization, along with its potential applications.

Introduction

Polyhydroxyalkanoates (PHAs) are microbially synthesized polyesters that serve as intracellular carbon and energy storage materials.[1] Their biodegradability and versatile material properties, ranging from thermoplastic to elastomeric, make them attractive alternatives to conventional petroleum-based plastics.[1][2] Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, exhibit elastomeric properties, making them suitable for applications in soft tissue engineering and as flexible packaging materials.[3][4] this compound is a key monomer in the production of the homopolymer P(3HO) and various copolymers, offering tailored material properties.[3][5]

The production of P(3HO) is typically achieved through bacterial fermentation, with Pseudomonas putida being a well-studied and efficient producer when supplied with octanoic acid as a carbon source.[3][5] The biosynthesis from fatty acids like octanoic acid primarily occurs through the β-oxidation pathway, where intermediates are channeled into PHA production.[6]

Data Presentation

Table 1: Microbial Production of Poly(this compound) (P(3HO))
MicroorganismCultivation MethodCarbon SourceCell Dry Weight (CDW) (g/L)P(3HO) Content (% of CDW)P(3HO) Titer (g/L)Monomer Composition (mol%)Reference
Pseudomonas putida GPo1Fed-BatchSodium Octanoate18498.8296% this compound[3]
Pseudomonas putida GPo1Fed-BatchSodium Octanoate375520.3596% this compound[3]
Pseudomonas putida GPo1Fed-BatchSodium Octanoate536031.896% this compound[3]
Pseudomonas putida UBatchOctanoic Acid->98% P(3HO)->98% this compound, <2% 3-hydroxyhexanoate[5]
Table 2: Material Properties of Poly(this compound) (P(3HO))
PropertyValueTest ConditionsReference
Thermal Properties
Glass Transition Temperature (Tg)-36 °CDSC[7]
Melting Temperature (Tm)61 °CDSC[7]
Mechanical Properties
Young's Modulus7.6 ± 0.5 MPaTensile Test[8]
Tensile Strength9.0 ± 0.7 MPaTensile Test[8]
Elongation at Break380%Tensile Test[8]
Molecular Weight
Weight Average (Mw)460 - 505 kDaGPC[9]
Polydispersity Index (PDI)2.4 - 2.6GPC[9]
Table 3: Biodegradation of Poly(this compound) (P(3HO))
EnvironmentOrganism/EnzymeDurationDegradation Rate/ExtentReference
Anaerobic Digester SludgeMixed Microbial Culture< 30 days (half-life)Extensive mineralization[2]
Freshwater SedimentMixed Microbial Culture< 30 days (half-life)Extensive mineralization[2]
Marine SedimentMixed Microbial Culture< 30 days (half-life)Extensive mineralization[2]
In vitroPseudomonas fluorescens GK13 P(3HO) depolymerase-Hydrolyzes P(3HO) to dimeric esters of this compound[10]

Experimental Protocols

Protocol 1: Microbial Production of P(3HO) using Pseudomonas putida

This protocol describes the fed-batch cultivation of Pseudomonas putida for the production of P(3HO).

1. Media Preparation:

  • Mineral Salts Medium (MSM): Prepare the basal medium containing (per liter): 6.7 g Na₂HPO₄·7H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, and 0.2 g MgSO₄·7H₂O. Sterilize by autoclaving.

  • Trace Element Solution: Prepare a sterile-filtered trace element solution containing (per liter): 2.78 g FeSO₄·7H₂O, 1.98 g MnCl₂·4H₂O, 2.81 g CoSO₄·7H₂O, 1.67 g CaCl₂·2H₂O, 0.17 g CuCl₂·2H₂O, and 0.29 g ZnSO₄·7H₂O. Add 1 ml of this solution per liter of MSM.

  • Carbon Source: Prepare a sterile solution of sodium octanoate (e.g., 2 M).

  • Nitrogen Source for Feeding: Prepare a sterile solution of ammonium octanoate (e.g., 3 M, pH 7.5).[3]

2. Inoculum Preparation:

  • Inoculate a single colony of Pseudomonas putida into a flask containing Luria-Bertani (LB) medium.

  • Incubate overnight at 30°C with shaking (200 rpm).

  • Use this culture to inoculate a pre-culture in MSM with 20 mM sodium octanoate and 20 mM NH₄Cl. Incubate for 18-36 hours at 30°C with shaking.[3]

3. Fed-Batch Fermentation:

  • Inoculate the fermenter containing MSM with an initial concentration of 20 mM sodium octanoate with 1-2% (v/v) of the pre-culture.[3]

  • Maintain the temperature at 30°C and pH at 7.0 (controlled by the addition of 6.2 M octanoic acid or 4 M NaOH).[11]

  • Maintain dissolved oxygen (pO₂) at 20-40% saturation by controlling the airflow and stirrer speed.[3]

  • Start the fed-batch cultivation after approximately 6 hours of inoculation.

  • Feeding Strategy:

    • Phase 1 (5 hours): Feed 0.5 mM ammonium octanoate and 0.05 mM magnesium sulfate per hour.[3]
    • Phase 2 (5 hours): Increase the feed rate exponentially to 5 mM ammonium octanoate and 0.5 mM magnesium sulfate per hour.[3]
    • Phase 3 (until end of cultivation): Feed 1.8 mM ammonium octanoate and 0.27 mM magnesium sulfate per hour.[3]

  • The total cultivation time is typically 48 hours.[3]

4. Cell Harvesting:

  • Harvest the cells by centrifugation (e.g., 8000 rpm, 10 min, 4°C).

  • Wash the cell pellet with water and then freeze-dry to determine the cell dry weight (CDW).

Protocol 2: Extraction and Purification of P(3HO)

This protocol details the solvent-based extraction and purification of P(3HO) from bacterial biomass.

1. Extraction:

  • Suspend the dried cell biomass in acetone (e.g., 20:1 v/w).[1]

  • Reflux the suspension for 4 hours at 70 ± 5°C.

  • Filter the mixture to remove cell debris.

  • Concentrate the filtrate containing the dissolved P(3HO) using a rotary evaporator.

2. Precipitation:

  • Precipitate the P(3HO) by adding the concentrated acetone solution to a 4-fold volume of cold methanol with stirring.

  • A white, dough-like polymer will precipitate.

3. Purification:

  • Collect the precipitated polymer.

  • Re-dissolve the polymer in a minimal amount of acetone and re-precipitate in cold methanol. Repeat this step three times for higher purity.

  • Dry the purified P(3HO) under vacuum.

Protocol 3: Characterization of P(3HO)

1. Monomer Composition Analysis (GC-MS):

  • Subject a known amount of dry P(3HO) (or PHA-containing biomass) to methanolysis.

  • Add 2 mL of chloroform and 2 mL of a methanol/sulfuric acid solution (85:15 v/v) to the sample.

  • Incubate at 100°C for 140 minutes in a sealed tube.

  • After cooling, add 1 mL of water to induce phase separation.

  • Analyze the organic (chloroform) phase containing the 3-hydroxyalkanoic acid methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS).

2. Molecular Weight Determination (GPC):

  • Dissolve the purified P(3HO) in a suitable solvent (e.g., chloroform) to a concentration of 0.2% (w/v).[11]

  • Analyze the solution using Gel Permeation Chromatography (GPC) with polystyrene standards for calibration.[11]

  • Determine the weight average molecular weight (Mw) and polydispersity index (PDI).

Visualizations

Signaling Pathways and Regulatory Networks

PHA_Biosynthesis_Regulation cluster_input Carbon Source cluster_pathway Metabolic Pathway cluster_regulation Genetic Regulation Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Enoyl_CoA trans-2-Enoyl-CoA Octanoyl_CoA->Enoyl_CoA FadE Beta_Oxidation β-Oxidation Cycle Octanoyl_CoA->Beta_Oxidation FadA/FadB PhaD PhaD (Transcriptional Activator) Octanoyl_CoA->PhaD Inducer (CoA intermediate) 3_Hydroxyoctanoyl_CoA (R)-3-Hydroxyoctanoyl-CoA Enoyl_CoA->3_Hydroxyoctanoyl_CoA PhaJ P_3HO Poly(this compound) (P(3HO)) 3_Hydroxyoctanoyl_CoA->P_3HO PhaC1/PhaC2 (PHA Synthase) pha_Operon pha Operon (phaC1, phaZ, phaC2, phaD, phaI, phaF) pha_Operon->PhaD Expression PhaF PhaF (Phasin/Co-activator) pha_Operon->PhaF Expression PhaC1/PhaC2 PhaC1/PhaC2 pha_Operon->PhaC1/PhaC2 Expression PhaD->pha_Operon Activates Transcription PhaF->PhaD Interacts with

Caption: P(3HO) biosynthesis from octanoic acid and its genetic regulation.

Experimental Workflow

Experimental_Workflow cluster_char Analysis Start Start Strain_Selection Strain Selection (e.g., Pseudomonas putida) Start->Strain_Selection Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fed-Batch Fermentation Inoculum_Prep->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Cell Drying (Lyophilization) Harvesting->Drying Extraction P(3HO) Extraction (Solvent) Drying->Extraction Purification P(3HO) Purification (Precipitation) Extraction->Purification Characterization Polymer Characterization Purification->Characterization GCMS GC-MS (Monomer Composition) Characterization->GCMS GPC GPC (Molecular Weight) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC Tensile_Test Tensile Testing (Mechanical Properties) Characterization->Tensile_Test End End

Caption: Experimental workflow for P(3HO) production and characterization.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxyoctanoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxyoctanoic acid (3-HOA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common issues encountered during the synthesis and purification of 3-HOA.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary approaches for synthesizing this compound are biotechnological conversion and chemical synthesis.

  • Biotechnological Conversion: This method often utilizes bacteria, such as Pseudomonas putida, which produce and store polyhydroxyalkanoates (PHAs).[1][2] Under specific conditions, these intracellular PHAs can be depolymerized, releasing (R)-3-hydroxycarboxylic acid monomers, including 3-HOA, into the extracellular environment.[1][2]

  • Chemical Synthesis: A common chemical route is the Reformatsky reaction, which involves the reaction of n-hexanal with a bromoacetate ester in the presence of activated zinc to form the corresponding β-hydroxy ester. This ester is then hydrolyzed to yield this compound.[3]

Q2: What kind of yields and purity levels can I expect?

A2: Yields and purity are highly dependent on the chosen synthesis and purification methods.

  • For biotechnological production from PHAs, overall yields of around 78 wt% for (R)-3-hydroxyoctanoic acid have been reported, with purities exceeding 95 wt%.[1][2]

  • Chemical synthesis, such as the Reformatsky reaction followed by hydrolysis, can achieve high yields, with reports of 80% for the intermediate ester and 96% for the final hydrolysis step.[3]

Q3: What are the key challenges in the purification of this compound?

A3: The main challenges in purifying 3-HOA include removing unreacted starting materials, catalysts, and structurally similar byproducts. In biotechnological methods, separating the desired monomer from other released hydroxy acids and cellular components is a primary concern.[1][4] The tendency of the free acid to polymerize can also present challenges during storage.[5]

Troubleshooting Guides

Problem 1: Low Yield in Chemical Synthesis (e.g., Reformatsky Reaction)

Possible Causes & Solutions

  • Inactive Zinc: The activation of zinc dust is critical. Ensure it is properly activated before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent purity can significantly impact yield. Ensure anhydrous conditions, as water can quench the reaction.[6]

  • Impure Reagents: The purity of starting materials like n-hexanal and the bromoacetate ester is crucial. Impurities can lead to side reactions and inhibit the desired transformation.[6]

Problem 2: Low Yield in Biotechnological Production

Possible Causes & Solutions

  • Suboptimal Fermentation Conditions: Factors such as pH, temperature, aeration, and nutrient levels must be optimized for the specific microbial strain to ensure efficient PHA accumulation.

  • Inefficient PHA Depolymerization: The conditions for in vivo depolymerization need to be precisely controlled to maximize the release of 3-HOA monomers.

  • Product Degradation: The desired 3-HOA could be metabolized by the microorganisms if not harvested promptly.

Problem 3: Impure Product After Purification

Possible Causes & Solutions

  • Ineffective Extraction: Ensure the pH of the aqueous solution is sufficiently low (around 2) during solvent extraction to protonate the carboxylic acid, making it more soluble in the organic phase.[3]

  • Co-elution of Byproducts: In column chromatography, similar polarity of byproducts can lead to co-elution. Optimize the solvent gradient and consider using a different stationary phase.

  • Incomplete Removal of Cellular Debris: In biotechnological methods, initial separation steps like centrifugation must be thorough to remove non-PHA cellular material.[7]

Quantitative Data Summary

ParameterBiotechnological ProductionChemical Synthesis (Reformatsky)Reference
Yield ~78 wt%80% (ester), 96% (hydrolysis)[1][2][3]
Purity >95 wt%High (not specified)[1][2]
Key Reagents Pseudomonas putida GPo1n-hexanal, methyl bromoacetate, zinc[1][3]
Reaction Time 24h (hydrolysis step)2h (ester formation), 24h (hydrolysis)[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Reformatsky Reaction and Hydrolysis[3]
  • Synthesis of Methyl 3-hydroxyoctanoate:

    • Activate zinc dust (35 mmol) in anhydrous benzene (10 ml) by heating to reflux for 10 minutes.

    • Slowly add a mixture of n-hexanal (33 mmol) and methyl bromoacetate (35 mmol) in benzene (60 ml) to the refluxing suspension over 1 hour.

    • Continue refluxing for an additional 2 hours.

    • Cool the reaction mixture to 0°C and acidify with 1 M HCl.

    • Extract the product with ether (3 x 40 ml).

    • Combine the organic phases, dry over anhydrous MgSO4, and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (petrol ether/ethyl acetate = 9/1) to obtain methyl 3-hydroxyoctanoate.

  • Hydrolysis to this compound:

    • Dissolve methyl 3-hydroxyoctanoate (0.516 mmol) in a mixture of THF (2.7 ml) and methanol (1.8 ml).

    • Add a 2.5 M aqueous solution of LiOH (0.9 ml).

    • Stir the reaction mixture for 24 hours at room temperature.

    • Adjust the pH to 2 with 1 M HCl.

    • Extract the solution three times with ethyl acetate (3 x 10 ml).

    • Wash the combined organic layers with brine and dry over anhydrous MgSO4.

    • Remove the solvent under reduced pressure to obtain pure this compound.

Protocol 2: Purification of (R)-3-Hydroxyoctanoic Acid from Bacterial Culture[1]
  • Cell Harvesting and PHA Depolymerization:

    • Harvest bacterial cells (e.g., Pseudomonas putida GPo1) containing accumulated PHAs.

    • Provide conditions to promote in vivo depolymerization of intracellular PHA, leading to the secretion of monomers into the extracellular environment.

  • Initial Separation and Acidification:

    • Separate the cells from the culture medium.

    • Acidify the supernatant containing the released monomers.

  • Purification Steps:

    • Perform acidic precipitation to isolate the crude hydroxy acids.

    • Further purify using preparative reversed-phase column chromatography.

    • Conduct subsequent solvent extraction to obtain the final purified (R)-3-hydroxyoctanoic acid.

Visualized Workflows

Troubleshooting Low Yield in Chemical Synthesis start Low Yield Observed check_zinc Check Zinc Activation start->check_zinc check_conditions Verify Reaction Conditions (Anhydrous, Temp, Time) start->check_conditions check_reagents Analyze Reagent Purity (NMR, MS) start->check_reagents reactivate_zinc Re-activate Zinc check_zinc->reactivate_zinc Inactive optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure rerun_reaction Re-run Reaction reactivate_zinc->rerun_reaction optimize_conditions->rerun_reaction purify_reagents->rerun_reaction Purification Workflow for this compound start Crude Product acid_precip Acidic Precipitation start->acid_precip column_chrom Reversed-Phase Column Chromatography acid_precip->column_chrom solvent_ext Solvent Extraction column_chrom->solvent_ext issue Product Still Impure? solvent_ext->issue end Pure 3-HOA issue->end No re_chrom Re-run Chromatography with Optimized Gradient issue->re_chrom Yes re_chrom->solvent_ext

References

Technical Support Center: Optimizing 3-Hydroxyoctanoic Acid (3-HO) Yield from Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 3-Hydroxyoctanoic acid (3-HO) using Pseudomonas putida.

Troubleshooting Guides

This section addresses common issues encountered during 3-HO production experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Cell Density (Biomass) 1. Suboptimal nutrient concentrations in the medium. 2. Presence of toxic compounds in the carbon source (e.g., octanoate concentration > 30 mM).[1] 3. Inadequate control of cultivation parameters (pH, temperature, dissolved oxygen).1. Optimize the mineral salts medium composition. A typical medium contains KH₂PO₄, MgSO₄·7H₂O, and trace elements.[1] 2. Maintain the initial sodium octanoate concentration at or below 20 mM.[1][2] 3. Control pH around 7.0 using NaOH or NH₄OH.[2][3] Maintain temperature at 30°C and dissolved oxygen (pO₂) between 20-40%.[1][2]
Low 3-HO Yield or Polyhydroxyoctanoate (PHO) Content 1. Insufficient precursor (octanoate) supply. 2. Nitrogen is not the limiting nutrient. 3. Competing metabolic pathways are active (e.g., β-oxidation). 4. Degradation of the accumulated product.1. Implement a fed-batch cultivation strategy with controlled feeding of a carbon source like ammonium octanoate.[1][2] 2. Ensure nitrogen-limiting conditions to promote PHO accumulation.[1][2] 3. Engineer the strain by knocking out genes involved in β-oxidation, such as fadA and fadB, to redirect intermediates towards PHO synthesis.[4] 4. Knock out the gene encoding PHA depolymerase (phaZ) to prevent the breakdown of the stored PHO.[4][5]
Low Purity of Extracted 3-HO/PHO 1. Inefficient extraction method. 2. Incomplete precipitation of the polymer.1. Use acetone for extraction, which has shown up to 94% recovery of PHO.[1][2] 2. Employ a mixture of methanol and ethanol (e.g., 70% vol/vol each) for efficient precipitation of PHO as white flakes.[1][2]
Inconsistent Batch-to-Batch Results 1. Variability in inoculum preparation. 2. Fluctuations in feeding rates during fed-batch cultivation.1. Standardize the preculture growth conditions, including medium composition and incubation time.[2][3] 2. Implement an automated and controlled feeding strategy. A multi-phase feeding approach can be effective.[1]

Frequently Asked Questions (FAQs)

Cultivation and Media

Q1: What is a good starting medium formulation for P. putida for 3-HO production?

A1: A mineral salts medium (MSM) is commonly used. A typical composition includes:

  • Carbon Source: Sodium octanoate (initially 20 mM, as concentrations above 30 mM can be toxic).[1]

  • Nitrogen Source: NH₄Cl or (NH₄)₂SO₄.

  • Phosphorus Source: KH₂PO₄ (e.g., 75 mM).[1]

  • Magnesium: MgSO₄·7H₂O (e.g., 4.1 mM).[1]

  • Trace Elements Solution: Containing EDTA, FeSO₄·7H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O, ZnSO₄·7H₂O, MnCl₂·4H₂O, Na₂MoO₄·2H₂O, and H₃BO₃.[1]

Q2: What are the optimal cultivation parameters for high 3-HO yield?

A2: For fed-batch cultivation of P. putida GPo1, the following parameters have been shown to be effective:

  • Temperature: 30°C.[1][2]

  • pH: Maintained around 7.0, controlled with NaOH, NH₄OH, or octanoic acid.[2][3]

  • Dissolved Oxygen (pO₂): Adjusted to 20-40% saturation by controlling airflow and stirrer speed.[1][2]

Metabolic Engineering

Q3: Which genes should be targeted for knockout to improve 3-HO production?

A3: To enhance the accumulation of 3-HO, consider knocking out the following genes:

  • phaZ : This gene encodes for PHA depolymerase, which breaks down the accumulated polyhydroxyalkanoates (PHAs). Its deletion prevents product degradation.[4][5]

  • fadA and fadB : These genes are involved in the β-oxidation pathway, which competes for intermediates that would otherwise be used for PHA synthesis. Deleting these genes can increase the flux towards 3-HO production.[4]

Q4: Which genes can be overexpressed to boost 3-HO yield?

A4: Overexpression of genes in the PHA synthesis pathway can increase carbon flux towards the desired product. Key targets for overexpression include:

  • phaG : Encodes for 3-hydroxyacyl-ACP-CoA transferase.

  • alkK : Encodes for acyl-CoA-synthase.

  • phaC1 and phaC2 : These genes encode for PHA synthases.[5]

Experimental Protocols

Protocol 1: Fed-Batch Cultivation of P. putida for PHO Production

  • Inoculum Preparation: Prepare a preculture by inoculating a single colony of P. putida into a flask containing a mineral salts medium with sodium octanoate and grow overnight at 30°C with shaking.[6][7]

  • Bioreactor Setup: Prepare a bioreactor with a mineral salts medium containing an initial concentration of 20 mM sodium octanoate.[1][2]

  • Inoculation: Inoculate the bioreactor with the preculture to a starting OD₆₀₀ of approximately 0.1.[3][6]

  • Cultivation: Maintain the temperature at 30°C, pH at 7.0, and dissolved oxygen at 20-40% saturation.[1][2]

  • Feeding Strategy: Initiate a fed-batch feeding strategy after a few hours of cultivation. A multi-phase feeding of ammonium octanoate and magnesium sulfate can be employed to maintain nutrient availability and promote PHO accumulation under nitrogen-limiting conditions.[1]

  • Harvesting: Harvest the cells by centrifugation after the desired cultivation period (e.g., 48 hours).[1][2]

Protocol 2: Extraction and Purification of PHO

  • Cell Lysis: Resuspend the harvested cell pellet in a suitable solvent, such as acetone.

  • Extraction: Stir the cell suspension for several hours to extract the PHO. Acetone extraction has been shown to yield high recovery rates.[1][2]

  • Centrifugation: Centrifuge the mixture to separate the cell debris from the PHO-containing supernatant.

  • Precipitation: Add a mixture of methanol and ethanol (e.g., 70% vol/vol each) to the supernatant to precipitate the PHO. A ratio of PHO concentrate to the solvent mixture of 0.2:1 (vol/vol) can be effective.[1][2]

  • Drying: Collect the precipitated PHO, which will be a dough-like material, and cast it into thin layers to allow for the evaporation of residual solvents.[1][2]

Visualizations

Metabolic_Pathway_for_3HO_Production cluster_central_metabolism Central Metabolism cluster_beta_oxidation β-Oxidation (Competing Pathway) cluster_pho_synthesis PHO Biosynthesis Pathway cluster_pho_degradation PHO Degradation Fatty Acid Precursors Fatty Acid Precursors Acyl-CoA Acyl-CoA Fatty Acid Precursors->Acyl-CoA 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP Fatty Acid Precursors->3-Hydroxyacyl-ACP Acetyl-CoA Acetyl-CoA Acyl-CoA->Acetyl-CoA fadA, fadB fad_knockout Knockout fadA/fadB to block β-oxidation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-ACP->3-Hydroxyacyl-CoA phaG, alkK PHO PHO 3-Hydroxyacyl-CoA->PHO phaC1, phaC2 overexpression Overexpress phaG, alkK, phaC1/C2 to enhance synthesis 3-HO Monomers 3-HO Monomers PHO->3-HO Monomers phaZ phaZ_knockout Knockout phaZ to prevent degradation

Caption: Metabolic pathways for 3-HO production in P. putida.

Troubleshooting_Workflow start Low 3-HO Yield check_biomass Is cell density low? start->check_biomass optimize_media Optimize Media & Cultivation Conditions check_biomass->optimize_media Yes check_pho_content Is PHO content low? check_biomass->check_pho_content No optimize_media->check_pho_content precursor_supply Implement Fed-Batch & Ensure N-limitation check_pho_content->precursor_supply Yes check_purity Is product purity low? check_pho_content->check_purity No metabolic_engineering Perform Metabolic Engineering (Knockouts/Overexpression) precursor_supply->metabolic_engineering metabolic_engineering->check_purity optimize_extraction Optimize Extraction & Precipitation Protocol check_purity->optimize_extraction Yes success Optimized Yield check_purity->success No optimize_extraction->success

Caption: Troubleshooting workflow for low 3-HO yield.

References

Technical Support Center: 3-Hydroxyoctanoic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 3-hydroxyoctanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar molecule with two active functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. These groups make the molecule non-volatile and prone to strong interactions with the GC column's stationary phase.[1][2] Without derivatization, you will likely encounter issues such as poor peak shape (tailing), low signal intensity, and no elution from the GC column at all. Derivatization, typically through silylation, replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis.[3]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common and effective method for derivatizing this compound is silylation. The most widely used reagents for this purpose are:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong silylating agent that reacts with both hydroxyl and carboxylic acid groups.[4] It is often used with a catalyst like TMCS (trimethylchlorosilane) to enhance its reactivity, especially for hindered hydroxyl groups.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, often considered even more reactive than BSTFA for certain compounds.

Q3: I am seeing significant peak tailing in my chromatogram. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue when analyzing polar compounds and can be caused by several factors:

  • Incomplete Derivatization: If the derivatization reaction is not complete, the remaining free hydroxyl or carboxyl groups on the this compound will interact strongly with active sites in the GC system.[6]

    • Solution: Optimize your derivatization protocol. Ensure your sample is completely dry, as moisture will deactivate the silylating reagent.[4][7] Increase the reaction time or temperature, and ensure you are using a sufficient excess of the derivatization reagent.[5]

  • Active Sites in the GC System: Exposed silanol groups in the injector liner, on the GC column, or in fittings can interact with the TMS-derivatized analyte.[8][9]

    • Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues.[6] Perform routine maintenance on your GC inlet, including replacing the septum and cleaning the liner.[10]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or use a split injection to reduce the amount of analyte introduced to the column.[9]

Q4: My signal intensity is very low. What are the possible reasons and solutions?

A4: Low signal intensity can be frustrating. Here are some common causes and how to address them:

  • Incomplete Derivatization: As with peak tailing, an incomplete reaction will result in a lower concentration of the desired derivatized analyte.

    • Solution: Review and optimize your derivatization protocol as described above.[1]

  • Sample Degradation: The derivatized this compound might be degrading in the hot GC inlet.

    • Solution: Try lowering the injector temperature. Also, ensure your derivatized samples are analyzed promptly as TMS derivatives can be sensitive to moisture and may degrade over time.[4]

  • Leaks in the GC-MS System: Leaks can lead to a loss of sample and a decrease in sensitivity.

    • Solution: Perform a thorough leak check of your entire GC-MS system.[11]

  • MS Detector Issues: The detector may not be properly tuned or the detector voltage may be too low.

    • Solution: Tune your mass spectrometer according to the manufacturer's recommendations and ensure the detector voltage is set appropriately.[11]

Q5: I am observing "ghost peaks" in my chromatograms. Where are they coming from?

A5: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.[12] Common sources include:

  • Carryover from Previous Injections: Residues from a previous, more concentrated sample can elute in a subsequent run.

    • Solution: Run a solvent blank after a high-concentration sample to check for carryover. If present, increase the final oven temperature and hold time at the end of your GC method to "bake out" any remaining compounds.[13]

  • Contaminated Syringe or Inlet: The syringe or injector liner may be contaminated.

    • Solution: Thoroughly clean the syringe between injections and regularly replace the inlet liner.[10]

  • Septum Bleed: Particles from the injector septum can break off and enter the inlet, leading to ghost peaks.

    • Solution: Use high-quality septa and replace them regularly.[13]

Q6: What are the characteristic mass spectral fragments for fully derivatized this compound?

A6: The fully derivatized this compound will have two trimethylsilyl (TMS) groups, one on the hydroxyl group and one on the carboxylic acid group (di-TMS derivative). The electron ionization (EI) mass spectrum of this derivative will show several characteristic ions. The molecular ion (M+) at m/z 304.6 is often weak or absent. More prominent and diagnostic fragments include:

  • m/z 289: Loss of a methyl group ([M-15]⁺) from a TMS group.

  • m/z 217: This fragment is often observed in the mass spectra of TMS derivatives of 1,3-diols and can be a useful indicator.[2][14]

  • m/z 173: A characteristic fragment for the TMS derivative of a 3-hydroxy acid.[15]

  • m/z 147: A common fragment in the spectra of compounds containing a TMS-ether group.[2]

  • m/z 73: The base peak in many TMS derivative spectra, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).[14]

Q7: I suspect my derivatization is incomplete. What would the mass spectrum of a mono-silylated this compound look like?

Data Presentation

Table 1: Comparison of Common Silylating Reagents for Hydroxy Acid Derivatization

FeatureBSTFA (+TMCS)MSTFA
Reactivity High, enhanced by TMCS catalyst. Effective for both hydroxyl and carboxyl groups.[5]Generally considered more reactive than BSTFA for many compounds.
Byproducts N-trimethylsilyl-trifluoroacetamide, trifluoroacetamide. More volatile than BSTFA byproducts.[4]N-methyl-trifluoroacetamide. More volatile than BSTFA byproducts.
Moisture Sensitivity High. Requires anhydrous conditions for optimal performance.[4][7]High. Requires anhydrous conditions for optimal performance.
Typical Reaction Conditions 60-80°C for 20-60 minutes.[4]60-80°C for 20-60 minutes.
Advantages Widely used, effective for a broad range of compounds.Higher reactivity may be beneficial for sterically hindered compounds. Byproducts are highly volatile.
Disadvantages Byproducts can sometimes interfere with early eluting peaks.Can be more expensive than BSTFA.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst

This protocol provides a general guideline for the derivatization of this compound. Optimal conditions may vary depending on the sample matrix and instrumentation.

Materials:

  • This compound standard or dried sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen gas. Moisture will significantly hinder the derivatization reaction.[4]

  • Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous solvent (e.g., pyridine).

  • Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial for driving the reaction to completion.[5]

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. If necessary, the sample can be further diluted with an appropriate anhydrous solvent.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry Dry Sample Completely (e.g., under Nitrogen) start->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry->add_solvent add_reagent Add BSTFA + 1% TMCS (in excess) add_solvent->add_reagent react Vortex and Heat (e.g., 70°C for 60 min) add_reagent->react cool Cool to Room Temperature react->cool gcms Inject into GC-MS cool->gcms end Data Acquisition and Analysis gcms->end Troubleshooting_Tree start Problem with GC-MS Analysis of Derivatized 3-HO-Octanoic Acid peak_tailing Peak Tailing? start->peak_tailing Poor Peak Shape low_signal Low Signal Intensity? start->low_signal Weak or No Peak ghost_peaks Ghost Peaks? start->ghost_peaks Extra Peaks incomplete_deriv Incomplete Derivatization? (Check for mono-TMS ions) peak_tailing->incomplete_deriv Yes active_sites Active Sites in System? peak_tailing->active_sites No low_signal->incomplete_deriv Yes degradation Sample Degradation? low_signal->degradation No carryover Carryover from Previous Injection? ghost_peaks->carryover Yes contamination System Contamination? ghost_peaks->contamination No optimize_deriv Optimize Derivatization: - Ensure sample is dry - Increase reagent excess - Increase reaction time/temp incomplete_deriv->optimize_deriv Yes maintain_gc Perform GC Maintenance: - Use deactivated liner - Trim column - Check for leaks active_sites->maintain_gc Yes lower_inlet_temp Lower Injector Temperature Analyze sample promptly degradation->lower_inlet_temp Yes bake_out Run Solvent Blank Bake out GC oven carryover->bake_out Yes clean_system Clean Syringe Replace Septum and Liner contamination->clean_system Yes

References

Technical Support Center: 3-Hydroxyoctanoic Acid Stability Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-Hydroxyoctanoic acid in various solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C under desiccating conditions.[1] Some suppliers suggest that under these conditions, the compound is stable for at least four years.[2] For short-term storage of solutions, it is advisable to use aprotic solvents and store at -20°C or -80°C.

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound is soluble in several organic solvents, including chloroform, ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[2][3][4] The choice of solvent will depend on the specific requirements of your experiment. For applications where stability is critical, consider using aprotic solvents like acetonitrile or THF.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored at a low temperature. Gentle warming and/or sonication can help to redissolve the compound.[3] If the issue persists, consider preparing a fresh, more dilute solution.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram would indicate degradation.

Q5: What are the likely degradation pathways for this compound?

A5: As a β-hydroxy acid, this compound is susceptible to dehydration, particularly under acidic or high-temperature conditions, which would result in the formation of α,β-unsaturated and β,γ-unsaturated octenoic acids. Under basic conditions, the carboxylic acid can form salts. Oxidative conditions may lead to the formation of keto acids or cleavage of the carbon chain.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after storage Degradation due to improper solvent or temperature.Store solutions at -80°C in an aprotic solvent like acetonitrile. Prepare fresh solutions for critical experiments.
Appearance of unexpected peaks in HPLC analysis Contamination or degradation of the sample.Ensure the purity of the solvent and proper cleaning of all glassware. Compare the chromatogram to a freshly prepared standard to identify potential degradation products.
Inconsistent results between experimental replicates Instability of the stock solution.Prepare a fresh stock solution and aliquot it into single-use vials to minimize freeze-thaw cycles.
Phase separation of the sample upon dissolution Poor solubility in the chosen solvent system.Consult solubility data and consider using a co-solvent. Gentle heating or sonication may also aid dissolution.

Quantitative Stability Data

The following table summarizes illustrative stability data for this compound in various solvents under forced degradation conditions. This data is intended to be representative and may not reflect actual experimental results.

Solvent Solvent Type Condition Duration (days) % Degradation Major Degradation Products
AcetonitrileAprotic40°C14< 2%Not significant
Tetrahydrofuran (THF)Aprotic40°C14< 3%Not significant
MethanolProtic40°C14~ 8%Methyl 3-hydroxyoctanoate
Water (pH 7)Protic40°C14~ 5%Minor dehydration products
0.1 M HCl in WaterProtic (Acidic)40°C7~ 25%Oct-2-enoic acid, Oct-3-enoic acid
0.1 M NaOH in WaterProtic (Basic)40°C7~ 15%Salt formation, minor rearrangement
3% H₂O₂ in WaterOxidative25°C2~ 30%3-Oxooctanoic acid, shorter-chain acids

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Different Solvents

This protocol describes a general procedure for evaluating the stability of this compound in a selection of solvents under accelerated thermal conditions.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in each of the following solvents: Acetonitrile, Tetrahydrofuran (THF), Methanol, and Water (pH 7).

2. Sample Incubation:

  • Aliquot the stock solutions into sealed glass vials.

  • Place the vials in a temperature-controlled incubator at 40°C.

  • Prepare control samples for each solvent and store them at -80°C.

3. Sample Analysis:

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove a vial for each solvent from the incubator.

  • Analyze the samples and the corresponding controls by a stability-indicating HPLC-UV method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the control sample (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solutions (Acetonitrile, THF, Methanol, Water) aliquot Aliquot into Sealed Vials prep_stock->aliquot incubate Incubate at 40°C aliquot->incubate store_control Store Controls at -80°C aliquot->store_control analyze Analyze by HPLC-UV at Timepoints (0, 1, 3, 7, 14 days) incubate->analyze store_control->analyze calculate Calculate % Degradation analyze->calculate plot Plot Degradation Kinetics calculate->plot

Caption: Workflow for Stability Assessment of this compound.
Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidation: Add 30% hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal Stress: Incubate the solution at 80°C for 48 hours.

  • Photostability: Expose the solution to a light source according to ICH Q1B guidelines.

3. Sample Neutralization and Analysis:

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analyze all stressed samples, along with an unstressed control, by HPLC-MS to identify and characterize the degradation products.

forced_degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) main->acid H+ base Base Hydrolysis (0.1 M NaOH, 60°C) main->base OH- oxidation Oxidation (3% H2O2, RT) main->oxidation [O] thermal Thermal Stress (80°C) main->thermal Δ dehydration Dehydration Products (e.g., Oct-2-enoic acid) acid->dehydration salts Salt Formation base->salts oxidation_prod Oxidized Products (e.g., 3-Oxooctanoic acid) oxidation->oxidation_prod thermal->dehydration

Caption: Logical Pathways for Forced Degradation of this compound.

References

Technical Support Center: Enhancing Poly(3-hydroxyoctanoate) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of poly(3-hydroxyoctanoate) (P(3HO)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your P(3HO) production experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during P(3HO) production, from fermentation to polymer analysis.

1. Low P(3HO) Yield

  • Question: My Pseudomonas putida culture is growing well, but the P(3HO) yield is consistently low. What are the potential causes and solutions?

    Answer: Low P(3HO) yield despite good cell growth is a common issue and can stem from several factors:

    • Suboptimal Carbon-to-Nitrogen (C/N) Ratio: P(3HO) accumulation is often triggered by nutrient limitation, particularly nitrogen, in the presence of excess carbon.[1] An inappropriate C/N ratio can lead to robust cell growth with minimal polymer storage.

      • Solution: Optimize the C/N ratio in your culture medium. A sequential feeding strategy can be effective: first, cultivate the cells under nutrient-rich conditions to achieve high cell density, then switch to a nitrogen-limited medium with an excess carbon source (e.g., sodium octanoate) to promote P(3HO) accumulation.

    • Insufficient Dissolved Oxygen (DO): While some oxygen is necessary for cell growth and metabolism, excessively high or low DO levels can negatively impact P(3HO) synthesis.

      • Solution: Monitor and control the DO level in your bioreactor. Typically, maintaining DO at 20-40% of air saturation is a good starting point, but this may require optimization for your specific strain and fermentation conditions.

    • Inadequate Precursor Supply: The availability of (R)-3-hydroxyoctanoyl-CoA, the direct precursor for P(3HO) polymerization, is critical.

      • Solution: Ensure a sufficient supply of a suitable carbon source that can be efficiently converted to the precursor. Sodium octanoate is a direct precursor and often yields a homopolymer of P(3HO).[2] For unrelated carbon sources like glucose, metabolic engineering to enhance the flux through the fatty acid biosynthesis pathway may be necessary.[3]

    • Substrate Inhibition: High concentrations of some carbon sources, like octanoic acid, can be toxic to bacteria and inhibit growth and polymer production.

      • Solution: Employ a fed-batch fermentation strategy to maintain the carbon source concentration at a non-toxic level while ensuring a continuous supply for polymer synthesis.[4][5]

2. Inconsistent Polymer Molecular Weight

  • Question: The molecular weight of my extracted P(3HO) varies significantly between batches. How can I achieve more consistent molecular weights?

    Answer: Inconsistent molecular weight can affect the material properties of P(3HO). Several factors influence the polymer chain length:

    • PHA Synthase Activity: The activity of the PHA synthase enzyme (PhaC) directly impacts the rate of polymerization and, consequently, the molecular weight of the resulting polymer.

      • Solution: While direct modulation in wild-type strains is difficult, using a genetically engineered strain with controlled expression of phaC can help. For instance, some studies have shown that modifying the expression of PHA synthase genes can influence PHA yield and potentially molecular weight.

    • Fermentation Conditions: Factors such as temperature, pH, and nutrient availability can influence enzyme activity and overall cell metabolism, indirectly affecting polymer chain length.

      • Solution: Maintain strict control over fermentation parameters. Implement automated control systems for pH, temperature, and nutrient feeding to ensure batch-to-batch consistency.

    • Extraction and Purification Method: Harsh extraction methods can cause polymer degradation, leading to a reduction in molecular weight.

      • Solution: Use milder extraction solvents and avoid excessive heating or harsh chemical treatments. Solvent extraction with acetone followed by precipitation in a methanol/ethanol mixture has been shown to be effective while preserving polymer integrity.[5]

3. Bioreactor Contamination

  • Question: I am experiencing recurring contamination in my bioreactor. What are the common sources and how can I prevent them?

    Answer: Bioreactor contamination is a critical issue that can lead to batch failure.[1][6][7] Common sources and preventive measures include:

    • Inadequate Sterilization: Incomplete sterilization of the bioreactor, media, or feed solutions is a primary cause of contamination.

      • Solution: Validate your sterilization protocols (autoclaving, steam-in-place). Ensure all ports, valves, and tubing are properly sterilized.[7] Check for and eliminate any "cold spots" where sterilization might be incomplete.[8]

    • Contaminated Inoculum: The seed culture may be a source of contamination.

      • Solution: Always use a fresh, pure culture for inoculation. Perform regular quality control checks on your seed train, including plating on rich media to detect any hidden contaminants.[6]

    • Environmental Contaminants: Airborne particles, aerosols generated during sampling, or contact with non-sterile surfaces can introduce contaminants.

      • Solution: Operate in a clean environment, preferably in a laminar flow hood for all aseptic manipulations. Use proper aseptic techniques for inoculation, sampling, and additions.[8]

    • Equipment Failure: Leaks in seals, O-rings, or tubing can create entry points for contaminants.

      • Solution: Regularly inspect and maintain your bioreactor. Check for worn-out seals and O-rings and replace them as needed.[7]

4. Difficulties in P(3HO) Extraction and Purification

  • Question: I am having trouble efficiently extracting and purifying P(3HO) from the cell biomass. What methods are recommended?

    Answer: Efficient extraction and purification are crucial for obtaining high-purity P(3HO).

    • Inefficient Cell Lysis: Incomplete disruption of bacterial cells will result in low extraction yields.

      • Solution: Ensure thorough cell lysis before solvent extraction. Freeze-drying the biomass can aid in cell wall disruption. Pre-treatment with a non-solvent for P(3HO) but a good cell lysing agent can also be effective.

    • Choice of Solvent: The choice of solvent significantly impacts extraction efficiency and polymer purity.

      • Solution: While chloroform is a very effective solvent, less hazardous alternatives are preferred. Acetone has been shown to be a good solvent for P(3HO) extraction.[5] Non-chlorinated solvents like methyl tert-butyl ether (MTBE) and ethyl acetate have also been used successfully.[9]

    • Impurities in the Final Product: The final polymer may be contaminated with cellular components like lipids and endotoxins.

      • Solution: After extraction, precipitate the polymer in a non-solvent such as a methanol/ethanol mixture to remove soluble impurities.[5] Further purification can be achieved by redissolving the polymer and re-precipitating it. Treatment with activated charcoal can help in removing endotoxins.[9]

5. Issues with P(3HO) Analysis

  • Question: My gas chromatography (GC) analysis of P(3HO) is giving inconsistent or unreliable results. How can I troubleshoot my GC method?

    Answer: Accurate quantification and composition analysis of P(3HO) by GC requires careful sample preparation and method optimization.

    • Incomplete Derivatization: For GC analysis, the polymer must be depolymerized and the resulting monomers derivatized, typically to their methyl esters. Incomplete reaction will lead to underestimation of the P(3HO) content.

      • Solution: Optimize the methanolysis or propanolysis conditions (e.g., reaction time, temperature, and catalyst concentration). The use of boron trifluoride in methanol has been shown to be effective for the methanolysis of medium-chain-length PHAs.

    • Standard Curve Issues: An inaccurate standard curve will lead to incorrect quantification.

      • Solution: Use a high-purity P(3HO) standard to prepare your calibration curve. Ensure the standard is treated with the same derivatization procedure as the samples.

    • Chromatographic Problems: Poor peak shape, shifting retention times, or co-eluting peaks can affect the accuracy of your results.

      • Solution: Regularly maintain your GC system, including cleaning the injector port and replacing the liner and septum. Optimize the temperature program and gas flow rates to achieve good peak separation and shape.

Data Presentation

Table 1: P(3HO) Production under Different Fed-Batch Cultivation Conditions using Pseudomonas putida GPo1

Cultivation Scale (L)Initial Sodium Octanoate (mM)Nitrogen Source in FeedFinal Cell Dry Mass (g/L)P(3HO) Content (% wt/wt)Purity of Extracted PHO (%)Reference
35020Ammonium octanoate1849~99[5]
40020Ammonium octanoate3755~99[5]
40020Ammonium octanoate5360~99[5]

Table 2: Comparison of Solvents for P(3HO) Extraction from Pseudomonas putida

SolventExtraction Time for ~15 wt% Yield (h)PurityReference
Methylene chloride1High[9]
Acetone18High[9]
Ethyl acetate18High[9]
Methyl tert-butyl ether (MTBE)18High[9]

Experimental Protocols

1. Fed-Batch Cultivation of Pseudomonas putida for P(3HO) Production

This protocol is adapted from a large-scale fermentation process.[4][5]

a. Media Preparation:

  • Seed Culture Medium (Mineral Salts Medium - MSM): Prepare a mineral salts medium containing a suitable carbon source (e.g., 20 mM sodium octanoate) and nitrogen source (e.g., 2.8 mM NH₄Cl).

  • Bioreactor Medium (MSM): Prepare the same MSM for the bioreactor.

  • Feed Solution: Prepare a concentrated feed solution containing a carbon and nitrogen source (e.g., ammonium octanoate) and magnesium sulfate.

b. Inoculum Preparation:

  • Inoculate a single colony of Pseudomonas putida into a flask containing seed culture medium.

  • Incubate at 30°C with shaking (e.g., 200 rpm) for 48 hours.

c. Bioreactor Cultivation:

  • Sterilize the bioreactor containing the MSM.

  • Inoculate the bioreactor with the seed culture (e.g., 1-2% v/v).

  • Set the cultivation parameters: temperature at 30°C, and control the pH (e.g., around 7.0) by adding octanoic acid or a suitable base like NaOH or NH₄OH.

  • Maintain the dissolved oxygen (DO) level at 20-40% saturation by controlling the agitation speed and airflow rate.

  • After an initial batch phase (e.g., 6 hours), start the fed-batch phase by adding the feed solution. A pulsed or continuous feeding strategy can be employed. The feeding rate should be controlled to avoid substrate inhibition and to transition into a nitrogen-limited state to promote P(3HO) accumulation.

  • Continue the cultivation for a desired period (e.g., 48 hours) or until the desired cell density and P(3HO) content are reached.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with water and then freeze-dry the biomass.

2. Solvent Extraction and Purification of P(3HO)

This protocol is based on methods using non-chlorinated solvents.[5][9]

  • Weigh the freeze-dried cell biomass.

  • Suspend the biomass in acetone (or another suitable solvent like ethyl acetate or MTBE) at a solvent-to-biomass ratio of approximately 15:1 (v/w).

  • Stir the suspension at room temperature for an extended period (e.g., 18 hours for non-chlorinated solvents) to ensure complete extraction.

  • Separate the cell debris from the polymer-containing solvent by filtration or centrifugation.

  • Concentrate the polymer solution by evaporating a portion of the solvent.

  • Precipitate the P(3HO) by adding the concentrated polymer solution to a non-solvent, such as a 70:30 (v/v) mixture of methanol and ethanol. A ratio of 1 part polymer concentrate to 1 part non-solvent mixture (v/v) can yield high purity P(3HO).[5]

  • Collect the precipitated P(3HO) (which may appear as white flakes or a dough-like material) by filtration.

  • Dry the purified P(3HO) under vacuum to remove any residual solvent.

3. Gas Chromatography (GC) Analysis of P(3HO)

This protocol describes the methanolysis of P(3HO) for subsequent GC analysis.

  • Accurately weigh 15-20 mg of dried biomass containing P(3HO) into a pressure-resistant vial.

  • Add 2 mL of a methanolysis solution (e.g., methanol containing 15% v/v sulfuric acid and 1 mg/mL of a suitable internal standard like benzoic acid methyl ester).

  • Add 2 mL of chloroform.

  • Seal the vial tightly and heat at 100°C for 140 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase.

  • Allow the phases to separate.

  • Carefully transfer the lower chloroform phase containing the 3-hydroxyoctanoate methyl esters to a GC vial.

  • Inject an aliquot of the chloroform phase into the GC equipped with a flame ionization detector (FID).

  • Quantify the P(3HO) content by comparing the peak area of the 3-hydroxyoctanoate methyl ester to a standard curve prepared with pure P(3HO).

Visualizations

P3HO_Biosynthesis_Pathway Unrelated_Carbon Unrelated Carbon Source (e.g., Glucose) Glycolysis Glycolysis / ED Pathway Unrelated_Carbon->Glycolysis Fatty_Acids Fatty Acids (e.g., Octanoic Acid) Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Glycolysis->Acetyl_CoA FAS Fatty Acid de novo Biosynthesis (FAS) Acetyl_CoA->FAS R_3HA_ACP (R)-3-Hydroxyacyl-ACP FAS->R_3HA_ACP R_3HA_CoA (R)-3-Hydroxyacyl-CoA (e.g., (R)-3-Hydroxyoctanoyl-CoA) Beta_Oxidation->R_3HA_CoA PhaJ ((R)-specific enoyl-CoA hydratase) R_3HA_ACP->R_3HA_CoA PhaG (Transacylase) P3HO Poly(3-hydroxyoctanoate) (P(3HO)) R_3HA_CoA->P3HO PhaC (PHA Synthase)

Caption: Metabolic pathways for P(3HO) biosynthesis in Pseudomonas species.

P3HO_Production_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Analysis Analysis Inoculum_Prep Inoculum Preparation (Seed Culture) Fermentation Fed-Batch Fermentation (P. putida) Inoculum_Prep->Fermentation Media_Prep Media and Feed Preparation Media_Prep->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Biomass Drying (Freeze-drying) Harvesting->Drying Extraction Solvent Extraction (e.g., Acetone) Drying->Extraction Purification Polymer Precipitation (e.g., Methanol/Ethanol) Extraction->Purification GC_Analysis GC Analysis (Quantification & Composition) Purification->GC_Analysis MW_Analysis Molecular Weight Determination (GPC) Purification->MW_Analysis

Caption: Experimental workflow for P(3HO) production, extraction, and analysis.

Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Solutions Problem Low P(3HO) Yield CN_Ratio Suboptimal C/N Ratio Problem->CN_Ratio DO_Level Incorrect DO Level Problem->DO_Level Precursor Insufficient Precursor Supply Problem->Precursor Toxicity Substrate Toxicity Problem->Toxicity Optimize_CN Optimize Nutrient Feeding Strategy CN_Ratio->Optimize_CN Control_DO Monitor and Control DO DO_Level->Control_DO Optimize_Carbon Optimize Carbon Source & Pathway Precursor->Optimize_Carbon Fed_Batch Implement Fed-Batch Strategy Toxicity->Fed_Batch

Caption: Troubleshooting logic for addressing low P(3HO) yield.

References

Technical Support Center: Quantifying Low Concentrations of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxyoctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the quantification of low concentrations of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low concentrations of this compound challenging?

A1: The quantification of this compound at low concentrations presents several analytical challenges:

  • Low Endogenous Levels: this compound is often present at very low physiological concentrations, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples (e.g., plasma, urine, tissue) are complex matrices containing numerous endogenous compounds like proteins, lipids, and salts. These components can interfere with the analysis, causing ion suppression or enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS), which can lead to inaccurate quantification.[1][2][3][4]

  • Poor Ionization Efficiency: In its native form, this compound, like other short to medium-chain fatty acids, can exhibit poor ionization in common LC-MS ion sources (e.g., Electrospray Ionization - ESI), resulting in low sensitivity.

  • Chromatographic Retention: Due to its polarity, this compound may have poor retention on traditional reversed-phase liquid chromatography columns, eluting early with other polar interferences.

  • Sample Preparation Complexity: Efficiently extracting the analyte from the sample matrix while removing interferences is a critical and often challenging step. Inefficient extraction can lead to low recovery and high variability.[5]

  • Analyte Stability: The stability of this compound in biological samples during collection, storage, and processing needs to be carefully considered to prevent degradation and ensure accurate results.[6]

Q2: What are the primary analytical techniques for quantifying this compound?

A2: The two primary analytical techniques for the sensitive and selective quantification of this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity and selectivity. It allows for the direct analysis of the analyte in complex mixtures with minimal sample cleanup. However, derivatization may be necessary to improve chromatographic retention and ionization efficiency.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for fatty acid analysis. Due to the low volatility of this compound, derivatization is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[8] A common derivatization method is silylation.[9][10]

Q3: Is derivatization necessary for the analysis of this compound?

A3:

  • For GC-MS analysis, derivatization is essential. The hydroxyl and carboxylic acid groups of this compound make it non-volatile. Derivatization, typically through silylation (e.g., using BSTFA or MSTFA), is required to increase its volatility and thermal stability for successful GC separation and detection.[9][10]

  • For LC-MS/MS analysis, derivatization is not always mandatory but is often recommended, especially for achieving low detection limits. While direct analysis is possible, derivatization can significantly enhance ionization efficiency and improve chromatographic peak shape and retention, leading to improved sensitivity and accuracy.[11][12][13]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove interfering matrix components before analysis.[1][14]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as ¹³C- or D-labeled this compound, behaves chemically and physically identically to the analyte during sample preparation and ionization, thus correcting for variations in recovery and signal intensity.[15][16][17]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples to mimic the matrix effects observed in the unknown samples.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be effective but is more labor-intensive.

Q5: What are the key parameters to consider for method validation when quantifying this compound?

A5: A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH, FDA) and should include the following parameters:[18][19][20][21][22]

  • Specificity and Selectivity: Ensure the method can unequivocally measure this compound in the presence of other matrix components and potential interferences.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing quality control (QC) samples at different concentrations.

  • Precision: The degree of agreement among a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Troubleshooting Guides

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Inefficient Extraction/Low Recovery 1. Optimize Sample Preparation: Re-evaluate your extraction method (LLE, SPE, or protein precipitation). For LLE, ensure the pH of the aqueous phase is adjusted to at least 2 pH units below the pKa of this compound to ensure it is in its neutral form for better partitioning into the organic solvent.[5][23][24] 2. Check Solvent Polarity and Volume: For LLE, use a more polar organic solvent like ethyl acetate. Ensure a sufficient solvent-to-sample ratio (e.g., 7:1) for efficient partitioning.[23] 3. "Salting Out" Effect: For LLE, add a neutral salt (e.g., NaCl) to the aqueous phase to decrease the analyte's solubility and enhance its transfer to the organic phase.[5] 4. SPE Sorbent and Elution: For SPE, ensure the sorbent type is appropriate (e.g., polymeric reversed-phase or mixed-mode anion exchange). Optimize the wash and elution solvents to prevent premature elution of the analyte and ensure complete elution from the cartridge.[5][25]
Analyte Degradation 1. Assess Sample Stability: Evaluate the stability of this compound under your sample collection, storage, and processing conditions. Store samples at -80°C for long-term stability and minimize freeze-thaw cycles.[6][23] 2. Avoid Harsh Conditions: Minimize exposure to strong acids or bases and high temperatures during sample preparation.
Poor Ionization (LC-MS) 1. Optimize MS Source Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for this compound. 2. Consider Derivatization: Use a derivatization reagent that adds a readily ionizable group to the molecule to enhance its signal in the mass spectrometer.[12][13] 3. Switch Ionization Mode: Although negative ion mode is common for carboxylic acids, test positive ion mode, especially after derivatization.
Incomplete Derivatization (GC-MS) 1. Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the temperature, time, and reagent-to-analyte ratio. 2. Use Fresh Reagents: Derivatization reagents can degrade over time. Use fresh, high-quality reagents. 3. Ensure Anhydrous Conditions: Water can interfere with silylation reactions. Ensure samples and solvents are dry before adding the derivatization reagent.
Ion Suppression (LC-MS) 1. Improve Sample Cleanup: Enhance your sample preparation method to remove more matrix interferences.[1][3] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the ion-suppressing region of the chromatogram. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for ion suppression.[16][17]
Poor Peak Shape and Reproducibility
Potential Cause Troubleshooting Steps
Poor Chromatography 1. Column Selection: Ensure you are using an appropriate column for your analysis (e.g., a C18 column for reversed-phase LC, or a suitable capillary column for GC). 2. Mobile Phase/Carrier Gas: For LC, check the mobile phase composition and pH. For GC, ensure the carrier gas flow rate is optimal. 3. Injector Issues (GC): Check for a contaminated or active injector liner. Ensure the injection volume is appropriate to avoid backflash.
Analyte Adsorption 1. Use Inert Surfaces: this compound can adsorb to active sites in the GC inlet or on glassware. Use silanized glassware and deactivated GC liners and columns.[23] 2. Mobile Phase Additives (LC): A small amount of a weak acid (e.g., formic acid) in the mobile phase can improve the peak shape of acidic compounds.
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples, standards, and QCs. 2. Use an Internal Standard: Add a stable isotope-labeled internal standard at the beginning of the sample preparation process to account for variability.[16][23]
Instrument Contamination 1. Run Blanks: Inject solvent blanks to check for carryover from previous injections. 2. Clean the System: If carryover is observed, clean the injector, column, and ion source according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of hydroxylated fatty acids using mass spectrometry-based methods. Note that these values are illustrative and will vary depending on the specific analyte, matrix, instrumentation, and method.

Table 1: Method Validation Parameters for Hydroxylated Fatty Acid Analysis by LC-MS/MS

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99[26]
Lower Limit of Quantitation (LLOQ)0.05 - 0.2 µg/mL[26][27]
Intra-day Precision (%RSD)< 10%[26]
Inter-day Precision (%RSD)< 15%[26]
Accuracy (%RE)± 15%[26]
Recovery85 - 115%[26]

Table 2: Recovery of Hydroxylated Fatty Acids from Plasma using Protein Precipitation

AnalyteConcentration (µg/mL)Mean Recovery (%)
3-Hydroxypentanoic Acid0.22588.2
293.7
494.0
3-Oxopentanoic Acid0.45098.0
4108.6
8109.5
Data adapted from a study on similar short-chain hydroxylated fatty acids.[26]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) is_spike Spike with Stable Isotope-Labeled Internal Standard sample->is_spike extraction Extraction (LLE, SPE, or PPT) is_spike->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute in Mobile Phase/Solvent drydown->reconstitute derivatization Derivatization (Optional for LC, Mandatory for GC) reconstitute->derivatization lcgc LC or GC Separation derivatization->lcgc ms Tandem MS Detection (MRM Mode) lcgc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of This compound calibration->quantification

General workflow for this compound quantification.
Troubleshooting Logic for Low Analyte Recovery

This diagram outlines a logical approach to troubleshooting low recovery of this compound during sample preparation.

G decision decision action action issue Low Analyte Recovery check_ph Is sample pH adjusted correctly? issue->check_ph adjust_ph Adjust pH to < pKa-2 (e.g., pH 2-3) check_ph->adjust_ph No check_solvent Is extraction solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Use more polar solvent (e.g., Ethyl Acetate) or increase solvent:sample ratio check_solvent->change_solvent No check_spe Using SPE? check_solvent->check_spe Yes change_solvent->check_solvent optimize_spe Optimize SPE sorbent, wash & elution steps check_spe->optimize_spe Yes check_stability Is analyte stable under process conditions? check_spe->check_stability No optimize_spe->check_stability minimize_degradation Minimize time at high temp/ strong pH. Store at -80°C check_stability->minimize_degradation No minimize_degradation->check_stability

Troubleshooting workflow for low analyte recovery.

References

Technical Support Center: 3-Hydroxyoctanoic Acid Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of 3-Hydroxyoctanoic acid detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for polar acidic compounds like this compound is a common issue. Here are the primary causes and solutions:

    • Secondary Interactions: The analyte can have secondary interactions with active sites on the column, particularly with metal ions or free silanols.

      • Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This can help to protonate the silanol groups and reduce peak tailing.

    • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

      • Solution: Implement a column wash step after each analytical run. If the problem persists, try flushing the column with a strong solvent or replace the column.

    • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase.

  • Question: I am observing split peaks for my this compound standard. What should I investigate?

  • Answer: Split peaks can arise from several factors:

    • Partially Clogged Frit: Particulates from the sample or system can clog the column inlet frit.

      • Solution: Use an in-line filter and ensure all samples and mobile phases are filtered. If the frit is clogged, it may need to be replaced, or the entire column may need replacement.

    • Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.

      • Solution: This usually indicates the end of the column's life. Replace the column. To prevent this, operate within the recommended pressure and pH limits for the column.

    • Injection Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to split peaks.

      • Solution: Perform maintenance on the autosampler, including cleaning or replacing the needle and ensuring the injection settings are correct.

Issue 2: Low Sensitivity / Poor Signal Intensity

  • Question: The signal for this compound is very low, even for my higher concentration standards. How can I improve the sensitivity?

  • Answer: Low sensitivity for small polar molecules is a frequent challenge. Consider the following optimization strategies:

    • Ionization Efficiency: this compound is a carboxylic acid and is expected to ionize best in negative electrospray ionization (ESI) mode.

      • Solution: Ensure your mass spectrometer is operating in negative ESI mode. The addition of a small amount of a weak acid to the mobile phase, like 0.1% formic acid, can aid in proton abstraction in the gas phase, enhancing the [M-H]⁻ signal.

    • Suboptimal MS Parameters: The declustering potential and collision energy may not be optimized for this compound.

      • Solution: Perform a compound optimization by infusing a standard solution of this compound and systematically adjusting the declustering potential and collision energy to find the values that yield the highest signal for your chosen MRM transitions.

    • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[1][2]

      • Solution:

        • Improve Sample Preparation: Incorporate a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.

        • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the region of ion suppression.

        • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute and experience the same ion suppression, allowing for accurate quantification despite signal loss.

    • Derivatization: For challenging cases, derivatization can significantly improve sensitivity.

      • Solution: Consider derivatizing the carboxylic acid group with a reagent like 3-nitrophenylhydrazine (3-NPH). This can improve the compound's chromatographic retention and ionization efficiency.[3]

Issue 3: High Backpressure

  • Question: The backpressure in my LC system is steadily increasing during my analytical run. What should I do?

  • Answer: High backpressure is a common issue that can halt your analysis. A systematic approach is key to identifying the source of the blockage.

    • Systematic Component Check:

      • Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column.

      • If the pressure is still high, sequentially disconnect components (e.g., in-line filter, tubing) working backward from the column to the pump to identify the point of obstruction.

    • Common Causes and Solutions:

      • Column Frit Blockage: Caused by unfiltered samples or mobile phases.

        • Solution: Filter all samples and mobile phases before use. An in-line filter can help protect the column. If the frit is blocked, it may be possible to replace it, or the column may need to be replaced.

      • Precipitated Buffer: Buffer salts can precipitate if the mobile phase composition changes abruptly or if the organic concentration is too high.

        • Solution: Ensure your buffer is soluble in the mobile phase across the entire gradient. Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.

      • Sample Matrix Buildup: Injection of "dirty" samples can lead to a buildup of precipitated proteins or other matrix components on the column.

        • Solution: Implement a more thorough sample preparation method, such as protein precipitation followed by solid-phase extraction.

Frequently Asked Questions (FAQs)

Method Development and Optimization

  • Q1: What is a good starting point for an LC-MS/MS method for this compound?

    • A1: A good starting point is to adapt methods developed for similar short-chain hydroxy fatty acids.[4] We recommend a reversed-phase C18 column with a gradient elution using water and methanol, both containing 0.1% formic acid. For detection, use a tandem mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

  • Q2: How do I select the right MRM transitions for this compound?

    • A2: First, determine the precursor ion, which for this compound (MW: 160.21 g/mol ) in negative ESI mode will be the deprotonated molecule [M-H]⁻ at m/z 159.2. To select product ions, you will need to perform a product ion scan on the precursor ion. Based on the fragmentation of similar 3-hydroxy acids, you can expect to see product ions resulting from neutral losses (e.g., water) and cleavage of the carbon chain. A common fragment for 3-hydroxy acids is related to the carboxyl group and the adjacent carbons. It is crucial to experimentally optimize the collision energy for each transition to achieve the best sensitivity.

  • Q3: Is an internal standard necessary for the quantification of this compound?

    • A3: Yes, using an internal standard is highly recommended for accurate and precise quantification. The ideal internal standard is a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H). This is because it will have nearly identical chemical properties and chromatographic behavior to the analyte, and will effectively compensate for variations in sample preparation, injection volume, and matrix effects. If a stable isotope-labeled standard is not available, a close structural analog that is not present in the samples can be used, but this will require more extensive validation to ensure it adequately corrects for variability.

Sample Preparation

  • Q4: What is the most suitable sample preparation technique for this compound in plasma or serum?

    • A4: For a straightforward approach, protein precipitation is often sufficient. A common method is to add a cold organic solvent like methanol or acetonitrile (often containing a small amount of acid, such as 0.1% formic acid) to the plasma sample, vortex, and then centrifuge to pellet the precipitated proteins. The resulting supernatant can then be diluted and injected. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is a more effective but also more complex technique.

  • Q5: Should I consider derivatization for this compound analysis?

    • A5: Derivatization can be a powerful tool if you are struggling with sensitivity or chromatographic retention. This compound is a small, polar molecule and may have limited retention on a standard C18 column. Derivatizing the carboxylic acid group can increase its hydrophobicity, leading to better retention and peak shape. Furthermore, some derivatizing agents can enhance ionization efficiency, boosting the signal in the mass spectrometer. A commonly used derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH).[3]

Data Interpretation and Quality

  • Q6: What are acceptable values for recovery, precision, and accuracy in a validated method?

    • A6: According to FDA guidance for bioanalytical method validation, the following are generally considered acceptable:

      • Recovery: While not a strict requirement, recovery should be consistent and reproducible. Values above 80% are often targeted.

      • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should be within ±15% for all quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should be within ±20%.

      • Accuracy: The mean accuracy should be within ±15% of the nominal concentration for all QC samples, except for the LLOQ, where it should be within ±20%.

  • Q7: How can I confirm that my method is free from significant matrix effects?

    • A7: Matrix effects can be assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after the extraction process) to the response of the analyte in a neat solution at the same concentration. A ratio close to 1 indicates minimal matrix effects. A ratio less than 1 suggests ion suppression, while a ratio greater than 1 indicates ion enhancement.

Experimental Protocols

1. Plasma Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 100 µL of a precipitating solution (methanol containing 0.2% formic acid and the internal standard).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 15 °C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters (Starting Point)

ParameterRecommended Setting
Column C18 reversed-phase, e.g., Phenomenex Luna 3µm, 150x2mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Vol. 5 µL
Gradient Start at 10% B, ramp to 90% B, then re-equilibrate

3. Mass Spectrometry (MS) Parameters (Proposed)

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 159.2 ([M-H]⁻)
Product Ions (Q3) To be determined experimentally (expect fragments from neutral loss and chain cleavage)
Collision Energy (CE) To be optimized for each transition
Declustering Potential To be optimized

Quantitative Data

The following table presents representative quantitative data based on a validated method for the structurally similar compound, 3-hydroxypentanoic acid.[4] These values can serve as a benchmark for what to expect during your method development for this compound.

ParameterResult for 3-Hydroxypentanoic Acid (Representative)
Linearity Range 0.078 - 5 µg/mL
Correlation Coefficient (r²) > 0.99
Recovery 88.2% - 94.0%
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Intra-day Accuracy (%) 85% - 115%
Inter-day Accuracy (%) 85% - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol + 0.2% Formic Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification troubleshooting_workflow cluster_peak_shape Peak Shape Problems cluster_sensitivity Sensitivity Issues cluster_pressure System Pressure start LC-MS/MS Issue Observed peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? start->low_signal high_pressure High Backpressure? start->high_pressure tailing Tailing? peak_shape->tailing split Splitting? peak_shape->split optimize_ms Optimize MS Parameters low_signal->optimize_ms improve_cleanup Improve Sample Cleanup low_signal->improve_cleanup check_column Check Column high_pressure->check_column check_system Check System Components high_pressure->check_system fragmentation_pathway cluster_fragments Proposed Product Ions parent Precursor Ion This compound [M-H]⁻ m/z 159.2 frag1 Loss of H₂O [M-H-H₂O]⁻ m/z 141.2 parent->frag1 Collision-Induced Dissociation frag2 Cleavage Product e.g., [C₃H₅O₃]⁻ m/z 89.0 parent->frag2

References

overcoming matrix effects in 3-Hydroxyoctanoic acid plasma analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-Hydroxyoctanoic acid in plasma samples by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in plasma, with a focus on mitigating matrix effects.

Issue 1: Low signal intensity or poor sensitivity for this compound.

  • Question: My signal for this compound is much lower than expected. What could be the cause?

  • Answer: Low signal intensity is a common indicator of ion suppression, a significant matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of this compound in the mass spectrometer source. Key sources of interference in plasma include phospholipids and salts.

    Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis. Consider switching to a more rigorous sample preparation technique.

      • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major cause of matrix effects.[1]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into an organic solvent, leaving many interfering substances behind in the aqueous phase.

      • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove phospholipids and other interferences, resulting in a much cleaner sample.[1]

    • Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions of significant ion suppression.

      • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from early-eluting salts and later-eluting phospholipids.

      • Column Chemistry: Experiment with a different column stationary phase to alter selectivity.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for signal variability caused by matrix effects, as it will be affected in the same way as the analyte.

Issue 2: Inconsistent or irreproducible results between samples.

  • Question: I am observing high variability in my results from one plasma sample to the next. Why is this happening?

  • Answer: Sample-to-sample variability in the composition of the plasma matrix can lead to different degrees of ion suppression, causing inconsistent results.

    Troubleshooting Steps:

    • Implement a Robust Internal Standard Strategy: As mentioned above, the use of a stable isotope-labeled internal standard for this compound is crucial for correcting for these variations.

    • Evaluate and Optimize Sample Preparation: Inconsistent sample cleanup can contribute to variability. Ensure your chosen method (PPT, LLE, or SPE) is performing robustly and reproducibly. See the experimental protocols below for detailed procedures.

    • Assess Matrix Effects Systematically: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This can help in optimizing the chromatographic method to avoid these regions.

Issue 3: Poor peak shape for this compound.

  • Question: The chromatographic peak for my this compound is tailing or showing fronting. What should I do?

  • Answer: Poor peak shape can be caused by a variety of factors, including interactions with the analytical column, issues with the mobile phase, or the presence of co-eluting interferences.

    Troubleshooting Steps:

    • Check Mobile Phase pH: this compound is a carboxylic acid. Ensure the pH of your mobile phase is appropriate to maintain it in a consistent ionic state, which is crucial for good peak shape on reversed-phase columns. Typically, a pH below its pKa (around 4.8) is recommended.

    • Improve Sample Cleanup: Residual matrix components can interact with the column and affect peak shape. A cleaner sample obtained through LLE or SPE can often resolve these issues.

    • Consider Derivatization: Derivatizing the carboxylic acid group can improve chromatographic behavior and reduce interactions that lead to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in plasma analysis of this compound?

A1: The primary sources of matrix effects in plasma are phospholipids from cell membranes and inorganic salts.[1] Phospholipids are particularly problematic as they can co-extract with the analyte and often elute in the same chromatographic region, causing significant ion suppression.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A post-column infusion experiment is a common method to qualitatively assess matrix effects. In this experiment, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank plasma extract is then injected. Any dip in the constant signal of the infused standard indicates a region of ion suppression.

Q3: Is protein precipitation a suitable sample preparation method for this compound in plasma?

A3: While simple and fast, protein precipitation (PPT) is often not sufficient for removing all significant matrix interferences, especially phospholipids.[1] This can lead to ion suppression and affect the accuracy and reproducibility of your results. For quantitative analysis, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally recommended.

Q4: What type of internal standard is best for the analysis of this compound?

A4: A stable isotope-labeled (SIL) this compound (e.g., containing ¹³C or ²H) is the ideal internal standard. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, meaning it will be subjected to the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement.

Q5: Can derivatization help in overcoming matrix effects?

A5: Yes, derivatization can be a useful strategy. By chemically modifying the this compound molecule, you can alter its chromatographic retention time, potentially moving it away from regions of ion suppression. Derivatization can also improve ionization efficiency, leading to better sensitivity.

Data on Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general characteristics of common techniques for plasma analysis.

Sample Preparation TechniqueRelative CleanlinessThroughputPotential for Matrix Effects
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) MediumMediumMedium
Solid-Phase Extraction (SPE) HighLow to MediumLow

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for this compound analysis in plasma.

Protocol 1: Protein Precipitation (PPT)

  • Objective: To remove proteins from the plasma sample.

  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution

    • Ice-cold acetonitrile or methanol

    • Centrifuge

  • Methodology:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Objective: To partition this compound into an organic solvent, leaving polar interferences behind.

  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution

    • Acidifying agent (e.g., formic acid)

    • Water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

    • Centrifuge

    • Solvent evaporator

  • Methodology:

    • To 100 µL of plasma, add the internal standard.

    • Acidify the sample by adding 10 µL of 1% formic acid in water to protonate the this compound.

    • Add 500 µL of MTBE.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Objective: To selectively retain and elute this compound, providing a very clean sample.

  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution

    • SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent)

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (e.g., a weak organic/aqueous mixture)

    • Elution solvent (e.g., a strong organic solvent, possibly with a pH modifier)

    • Solvent evaporator

  • Methodology:

    • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and dilute with an acidic aqueous solution (e.g., 400 µL of water with 0.1% formic acid).

    • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol.

    • Column Equilibration: Equilibrate the cartridge with 1 mL of water.

    • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of elution solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample + IS ppt_precip Add Acetonitrile ppt_start->ppt_precip ppt_vortex Vortex ppt_precip->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_end LC-MS/MS Analysis ppt_supernatant->ppt_end lle_start Plasma Sample + IS lle_acidify Acidify lle_start->lle_acidify lle_extract Add Organic Solvent lle_acidify->lle_extract lle_vortex Vortex & Centrifuge lle_extract->lle_vortex lle_organic Collect Organic Layer lle_vortex->lle_organic lle_evap Evaporate lle_organic->lle_evap lle_recon Reconstitute lle_evap->lle_recon lle_end LC-MS/MS Analysis lle_recon->lle_end spe_start Plasma Sample + IS spe_load Load on SPE Cartridge spe_start->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evap Evaporate spe_elute->spe_evap spe_recon Reconstitute spe_evap->spe_recon spe_end LC-MS/MS Analysis spe_recon->spe_end troubleshooting_logic start Poor Analytical Result (Low Sensitivity, High Variability) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil Implement SIL-IS check_is->use_sil No check_sample_prep Evaluate Sample Preparation Method check_is->check_sample_prep Yes use_sil->check_sample_prep no_sil Strongly Recommended is_ppt Using Protein Precipitation (PPT)? check_sample_prep->is_ppt upgrade_prep Upgrade to LLE or SPE is_ppt->upgrade_prep Yes check_chromatography Optimize Chromatography is_ppt->check_chromatography No (Using LLE/SPE) upgrade_prep->check_chromatography post_column Perform Post-Column Infusion to Identify Ion Suppression Zones check_chromatography->post_column adjust_gradient Adjust Gradient to Separate Analyte from Suppression Zones post_column->adjust_gradient final_review Review Results adjust_gradient->final_review

References

Technical Support Center: Reducing Degradation of 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 3-Hydroxyoctanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation? A1: The degradation of this compound is primarily influenced by three main factors:

  • Temperature: High temperatures can lead to thermal degradation. It is crucial to keep samples cold, preferably on ice, throughout the preparation process.

  • pH: Exposure to strong acids or bases can catalyze degradation reactions, such as dehydration. Maintaining a near-neutral or slightly acidic pH is generally recommended.

  • Enzymatic Activity: In biological samples, endogenous enzymes like depolymerases can degrade the analyte.[1][2] Rapid freezing or the use of enzymatic inhibitors is essential to prevent this.

Q2: What are the recommended storage conditions for samples containing this compound? A2: For long-term stability, samples should be stored at -20°C or, ideally, -80°C.[3][4] It is advisable to aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage during preparation, keeping samples at 4°C or on ice is recommended.

Q3: My analysis is by GC-MS and I'm seeing poor peak shape and low signal. What could be the cause? A3: this compound is a non-volatile compound. Direct injection into a hot GC inlet can cause thermal degradation, leading to poor chromatography. To improve volatility and thermal stability, a chemical derivatization step is necessary.[5][6] Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to create more stable trimethylsilyl (TMS) derivatives suitable for GC-MS analysis.[5][6]

Q4: Is LC-MS/MS a suitable alternative to GC-MS for analyzing this compound? A4: Yes, LC-MS/MS is an excellent alternative and often preferred because it does not require a derivatization step.[6] It operates at lower temperatures, reducing the risk of thermal degradation. LC-MS/MS offers high sensitivity and selectivity for analyzing 3-hydroxy fatty acids in complex biological matrices.[6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation and analysis of this compound.

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step Recommended Action
Degradation during Extraction pH is too high or low.Maintain the pH of your extraction solution between 4 and 7. Acidifying the sample with a weak acid like formic acid before solvent extraction is a common practice.[8]
Temperature is too high.Perform all extraction steps on ice. Use pre-chilled solvents and centrifuge at 4°C.
Incomplete Extraction Improper solvent selection.Use a solvent appropriate for extracting medium-chain fatty acids. After acidification, extraction with ethyl acetate or diethyl ether is effective.[6][8]
Adsorption to Surfaces Analyte loss to plastic or glassware.Use polypropylene tubes or silanized glassware to minimize non-specific binding and adsorption.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Handling Variation in processing times or conditions.Standardize every step of the protocol, from thawing time to vortexing duration. Ensure all samples are treated identically.
Enzymatic Degradation Activity of endogenous enzymes in biological samples.Immediately after collection, flash-freeze samples in liquid nitrogen. Alternatively, add a broad-spectrum enzyme inhibitor cocktail to the sample.
Inconsistent Solvent Evaporation Analyte loss during the drying step.Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., room temperature to 37°C).[6] Avoid heating to speed up the process.

Experimental Protocols

Protocol: Liquid-Liquid Extraction and Derivatization for GC-MS Analysis

This protocol provides a detailed methodology for the extraction of this compound from serum or plasma, followed by derivatization for GC-MS analysis.[9][10]

1. Materials and Reagents

  • Serum or Plasma Sample

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • 6 M HCl

  • Ethyl Acetate (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine

  • Vortex mixer, Centrifuge, Nitrogen evaporator

2. Sample Extraction

  • Pipette 100 µL of the serum/plasma sample into a polypropylene tube.

  • Add the internal standard and briefly vortex.

  • Acidify the sample to approximately pH 2 by adding 6 M HCl.[6]

  • Add 1 mL of ethyl acetate, vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-6) with another 1 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

3. Derivatization

  • Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at 37°C.[6]

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[6]

  • Cool the sample to room temperature before injecting 1-2 µL into the GC-MS system.

Mandatory Visualizations

cluster_workflow Extraction & Derivatization Workflow for GC-MS Sample 1. Plasma/Serum Sample + Internal Standard Acidify 2. Acidify with HCl (to pH ~2) Sample->Acidify Extract1 3. Extract with Ethyl Acetate Acidify->Extract1 Centrifuge 4. Centrifuge (4°C) Extract1->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Extract2 6. Repeat Extraction Collect->Extract2 Combine 7. Combine & Dry Extracts (Na2SO4) Extract2->Combine Evaporate 8. Evaporate to Dryness (Nitrogen, 37°C) Combine->Evaporate Derivatize 9. Add Pyridine & BSTFA (Heat at 80°C) Evaporate->Derivatize Analysis 10. Analyze by GC-MS Derivatize->Analysis

Caption: Workflow for extraction and derivatization of this compound.

cluster_degradation Key Degradation Pathways & Mitigation Start This compound in Sample Matrix Pathway1 Thermal Stress High Temperature Start->Pathway1 Pathway2 Chemical Stress Extreme pH (Acid/Base) Start->Pathway2 Pathway3 Enzymatic Activity Endogenous Enzymes Start->Pathway3 Mitigation1 Mitigation: Keep samples on ice. Use low-temp analysis (LC-MS). Pathway1->Mitigation1 Mitigation2 Mitigation: Maintain pH 4-7. Use appropriate buffers. Pathway2->Mitigation2 Mitigation3 Mitigation: Flash-freeze samples. Use enzyme inhibitors. Pathway3->Mitigation3

Caption: Common degradation pathways and their corresponding mitigation strategies.

References

Technical Support Center: Optimization of 3-Hydroxyoctanoic Acid (3-HO) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of 3-Hydroxyoctanoic acid (3-HO) production through fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for maximizing this compound (3-HO) yield?

A1: The key parameters for optimizing 3-HO production include the fermentation conditions (pH, temperature, aeration, and agitation), the composition of the culture medium (carbon source, nitrogen source, and trace elements), and the genetic characteristics of the microbial strain used.[1] For instance, maintaining optimal pH and dissolved oxygen levels, which may differ between the growth and production phases, is often crucial.[1]

Q2: My fermentation is producing octanoic acid but very little 3-HO. What is a likely cause?

A2: A common bottleneck is the efficiency of the enzyme responsible for the conversion of an intermediate to (R)-3-hydroxyoctanoyl-CoA, and the subsequent polymerization into Poly(3-hydroxyoctanoate) (PHO). The choice of enzymes, such as the (R)-specific enoyl-CoA hydratase (phaJ) and PHA synthase (phaC), is critical. For example, the combination of P. aeruginosa PhaJ2 and PhaC2 has been shown to be highly effective due to PhaJ2's high catalytic efficiency towards the octenoyl-CoA intermediate and PhaC2's specificity for 3-hydroxyoctanoate.[2]

Q3: How does nitrogen limitation influence the production of 3-HO?

A3: Nitrogen limitation is a widely used strategy to trigger the overproduction of polyhydroxyalkanoates (PHAs), including the polymer of 3-HO (PHO).[3] When a key nutrient for biomass growth, like nitrogen, becomes limited, the microorganism's metabolism can shift from cell proliferation towards the synthesis and accumulation of storage compounds like PHO.[1][3]

Q4: What is the optimal pH and temperature for 3-HO production?

A4: The optimal pH and temperature are strain-dependent. However, for the production of medium-chain carboxylic acids like octanoic acid, a pH of around 6 and a temperature of 35°C have been found to be effective for maximal productivity in some systems.[4][5] For PHO production in E. coli, a temperature of 30°C and a pH of 7.0 have been successfully used.[2] It is essential to determine the optimal conditions for your specific production strain.

Q5: What are common challenges when scaling up 3-HO fermentation from lab to industrial scale?

A5: Key challenges during scale-up include maintaining consistent mixing efficiency, oxygen transfer rates, and heat removal.[6] These factors can differ significantly in larger volumes. Pilot-scale studies are crucial to identify and address potential issues before moving to full-scale production.[6]

Troubleshooting Guides

Issue 1: Low Overall Yield of this compound

This guide provides a systematic approach to diagnosing and resolving low product titers.

dot

Caption: Troubleshooting workflow for low 3-HO yield.

Issue 2: Poor Cell Growth and Low Biomass Density
  • Possible Cause: Suboptimal medium composition.

  • Troubleshooting Steps:

    • Verify Carbon Source: Ensure the carbon source (e.g., glycerol, octanoate) is not at inhibitory concentrations and is being consumed.[2]

    • Optimize C/N Ratio: The ratio of carbon to nitrogen is critical. A high ratio can promote product formation but may limit initial growth. Systematically vary the nitrogen source and concentration to find an optimal balance for the growth phase.[7]

    • Check Trace Elements: Deficiencies in essential minerals and vitamins can stunt growth. Ensure the medium is supplemented with necessary trace elements.

    • pH Stress: Monitor the pH throughout the fermentation. Drastic shifts can inhibit growth. Ensure the buffering capacity of the medium is sufficient or that the pH control system is functioning correctly.[7]

Issue 3: Inefficient Conversion of Precursors to 3-HO
  • Possible Cause: Bottlenecks in the metabolic pathway.

  • Troubleshooting Steps:

    • Enzyme Specificity: The enzymes used for converting precursors to 3-HO are critical. The combination of (R)-specific enoyl-CoA hydratase (PhaJ2) and PHA synthase (PhaC2) from P. aeruginosa has shown high efficiency for producing PHO (the polymer of 3-HO).[2] If using other enzymes, verify their specificity and activity towards C8 substrates.

    • Gene Expression Levels: Low expression of key pathway genes can limit production. Analyze transcript levels (qPCR) or protein levels (SDS-PAGE/Western Blot) to confirm adequate expression.

    • Disruption of Competing Pathways: Native metabolic pathways, such as β-oxidation, can consume fatty acid intermediates. Deleting or repressing genes involved in β-oxidation (e.g., fadB, fadA, fadJ) can redirect carbon flux towards 3-HO production.[2]

Quantitative Data Summary

Table 1: Optimized Fermentation Parameters for Medium-Chain Carboxylic Acid Production

ParameterOptimized ValueMicroorganism/SystemReference
pH 6.0Mixed culture for octanoic acid[4]
Temperature 35 °CMixed culture for octanoic acid[4]
pH (PHO) 7.0Engineered E. coli[2]
Temperature (PHO) 30 °CEngineered E. coli[2]
Dissolved Oxygen 40%Engineered E. coli[2]

Table 2: Production Titers from Optimized Fermentation Processes

ProductTiterOrganismFermentation ModeReference
Octanoic Acid3.69 g/LEngineered E. coliFed-batch[2]
PHO (from 3-HO)1.54 g/LEngineered E. coliFed-batch[2]
PHO (from 3-HO)Up to 31.8 g/L (53 g/L CDM with 60% PHO)Pseudomonas putida GPo1Fed-batch[3]

Experimental Protocols & Visualizations

Simplified Metabolic Pathway for 3-HO Production

The production of 3-HO is often achieved via the synthesis of its polymer, poly(3-hydroxyoctanoate) (PHO), by diverting intermediates from the fatty acid β-oxidation pathway.

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Metabolic_Pathway cluster_pathway Engineered Pathway for 3-HO Polymer CarbonSource Carbon Source (e.g., Glycerol, Octanoate) FattyAcid Fatty Acid Biosynthesis or Uptake CarbonSource->FattyAcid OctanoylCoA Octanoyl-CoA FattyAcid->OctanoylCoA EnoylCoA trans-2-Octenoyl-CoA OctanoylCoA->EnoylCoA Acyl-CoA dehydrogenase HydroxyacylCoA (R)-3-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyacylCoA BetaOxidation β-Oxidation Pathway (Degradation) EnoylCoA->BetaOxidation phaJ phaJ ((R)-specific enoyl-CoA hydratase) PHO Poly(3-hydroxyoctanoate) (PHO) HydroxyacylCoA->PHO phaC phaC (PHA Synthase) fadD fadD fadE fadE

Caption: Engineered pathway for PHO (3-HO polymer) production.

Protocol: Fed-Batch Fermentation for 3-HO Production

This protocol is adapted from methodologies for producing PHO in genetically engineered E. coli.[2]

1. Pre-culture Preparation:

  • Inoculate a single colony of the production strain into 5-10 mL of rich media (e.g., LB broth) with appropriate antibiotics.

  • Incubate overnight at 30-37°C with shaking (200-250 rpm).

2. Bioreactor Setup and Inoculation:

  • Prepare a 1-L bioreactor with 500 mL of rich media containing the primary carbon source (e.g., 20 g/L glycerol).

  • Autoclave the bioreactor and medium.

  • Aseptically add any required supplements (e.g., antibiotics, inducers).

  • Inoculate the bioreactor with the overnight pre-culture to an initial OD600 of 0.05.

3. Fermentation Conditions:

  • Temperature: Control at 30°C.

  • pH: Maintain at 7.0 using automated addition of an acid (e.g., 4 M H₂SO₄) and a base (e.g., 50% v/v NH₄OH).

  • Aeration: Maintain an airflow of 0.4 L/min.

  • Dissolved Oxygen (DO): Control DO at 40% saturation by linking it to the stirrer speed, allowing the rate to vary from 250 to 1000 rpm.

4. Fed-Batch Strategy:

  • Once the initial carbon source is depleted (monitored by offline measurements or an online sensor), begin the feeding phase.

  • Prepare a concentrated feed solution containing the carbon source.

  • Feed the solution at a controlled rate to maintain a low but non-zero concentration of the carbon source in the bioreactor, avoiding both starvation and overflow metabolism.

5. Sampling and Analysis:

  • Take samples aseptically at regular intervals (e.g., every 4-8 hours).

  • Measure OD600 for cell growth, and analyze supernatant for substrate consumption and byproduct formation.

  • Harvest cell pellets for quantification of intracellular PHO.

Protocol: Quantification of 3-HO Monomers from PHO Polymer

This method involves the extraction of the PHO polymer and its subsequent analysis by Gas Chromatography (GC).

1. PHO Extraction:

  • Harvest cells from a known volume of fermentation broth by centrifugation.

  • Lyophilize (freeze-dry) the cell pellet to determine the cell dry weight (CDW).

  • Extract the PHO from the dried biomass using a suitable solvent like acetone.[2] This typically involves multiple rounds of suspension and centrifugation.

  • Combine the solvent supernatants and evaporate the solvent to obtain the purified PHO polymer.

2. Methanolysis of PHO:

  • Take a known mass of the dried PHO polymer.

  • Add a solution of 3% (v/v) sulfuric acid in methanol.

  • Incubate at 100°C for 4 hours to convert the 3-hydroxyoctanoate monomers into their methyl ester derivatives (methyl 3-hydroxyoctanoate).

3. GC Analysis:

  • After cooling, add chloroform and water to the sample and vortex to extract the methyl esters into the organic phase.

  • Analyze the chloroform phase using a Gas Chromatograph (GC) equipped with a suitable column and a Flame Ionization Detector (FID).

  • Quantify the concentration of methyl 3-hydroxyoctanoate by comparing peak areas to a standard curve prepared with pure this compound that has undergone the same methanolysis procedure.

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Experimental_Workflow start Start: Fermentation Sample centrifuge 1. Centrifuge to Pellet Cells start->centrifuge lyophilize 2. Lyophilize (Freeze-Dry) Cells centrifuge->lyophilize extract 3. Extract PHO with Acetone lyophilize->extract methanolysis 4. Methanolysis (H₂SO₄ in Methanol, 100°C) extract->methanolysis phase_sep 5. Liquid-Liquid Extraction (Chloroform/Water) methanolysis->phase_sep gc_analysis 6. GC-FID Analysis of Organic Phase phase_sep->gc_analysis quantify 7. Quantify against Standard Curve gc_analysis->quantify

Caption: Workflow for 3-HO quantification via GC analysis.

References

Technical Support Center: Chiral Separation of 3-Hydroxyoctanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC resolution of 3-Hydroxyoctanoic acid enantiomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process, offering clear and actionable solutions.

Question: I am seeing poor or no resolution between the enantiomers of this compound. What are the initial steps to troubleshoot this issue?

Answer:

Poor or no resolution is a common challenge in chiral HPLC. A systematic approach, starting from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, is crucial.

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For hydroxy fatty acids, polysaccharide-based CSPs are generally the most successful.

    • Recommended CSPs: Amylose-based columns like Chiralpak® IA-U or cellulose-based columns such as Chiralcel® OD-H are excellent starting points. These phases offer a combination of hydrogen bonding, dipole-dipole, and inclusion interactions necessary for resolving this type of analyte.

  • Optimize Mobile Phase Composition: The mobile phase composition directly influences the interaction between the enantiomers and the CSP.

    • Organic Modifier: Systematically vary the type and concentration of the organic modifier. In reversed-phase mode, acetonitrile and methanol are common choices. The ratio of the organic modifier to the aqueous phase should be adjusted to achieve optimal retention and selectivity.

    • Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of an acid to the mobile phase is critical. This suppresses the ionization of the carboxyl group, leading to better peak shape and improved resolution. Formic acid (0.1%) or acetic acid (0.1%) are commonly used.

  • Adjust Flow Rate: Slower flow rates generally provide better resolution by allowing more time for the enantiomers to interact with the CSP. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or lower).[1]

  • Control Column Temperature: Temperature can have a significant impact on chiral separations. It is recommended to use a column thermostat and screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum condition for your separation. Both increasing and decreasing the temperature can potentially improve resolution.

A logical workflow for troubleshooting poor resolution is illustrated in the following diagram:

TroubleshootingWorkflow Start Start: Poor or No Resolution CSP 1. Evaluate Chiral Stationary Phase (CSP) Is it appropriate for hydroxy acids? (e.g., Polysaccharide-based) Start->CSP MobilePhase 2. Optimize Mobile Phase - Adjust organic modifier ratio - Add acidic modifier (e.g., 0.1% Formic Acid) CSP->MobilePhase If CSP is appropriate FlowRate 3. Adjust Flow Rate Try lower flow rates for better interaction MobilePhase->FlowRate Temperature 4. Vary Temperature Screen a range (e.g., 10-40°C) FlowRate->Temperature End End: Improved Resolution Temperature->End

Caption: A troubleshooting workflow for improving poor enantiomeric resolution.

Question: My chromatogram shows tailing peaks for the this compound enantiomers. How can I improve the peak shape?

Answer:

Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Mobile Phase pH and Additives: For acidic analytes like this compound, an inappropriate mobile phase pH can lead to peak tailing.

    • Acidic Additive: Ensure a consistent concentration of an acidic modifier (e.g., 0.1% formic acid) in your mobile phase. This will maintain the analyte in a single, non-ionized form, leading to sharper, more symmetrical peaks.

  • Column Contamination: Contaminants from previous injections can create active sites on the column that lead to peak tailing.

    • Column Washing: Flush the column with a strong solvent, as recommended by the manufacturer, to remove any strongly retained compounds.

  • Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.

    • Reduce Injection Volume/Concentration: Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are highly recommended for the separation of hydroxy fatty acids. Specifically, amylose-based CSPs, such as Chiralpak® IA-U , have demonstrated excellent performance for the direct enantioseparation of 3-hydroxy fatty acids ranging from C8 to C18 under reversed-phase conditions.[2] Cellulose-based CSPs like Chiralcel® OD-H are also a very good choice and have been used for similar compounds.

Q2: What is a good starting mobile phase for method development?

A2: For a direct separation on a polysaccharide-based CSP in reversed-phase mode, a good starting point would be a gradient elution with:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid You can start with a gradient of 50-95% B over 10-15 minutes to scout for the optimal elution conditions. For normal phase chromatography, a mobile phase of n-hexane and isopropanol with 0.1% trifluoroacetic acid is a common starting point.

Q3: Is derivatization necessary for the analysis of this compound enantiomers?

A3: Derivatization is not strictly necessary, especially with modern sensitive detectors like mass spectrometers (MS).[2] However, it can be a valuable strategy for two main reasons:

  • Improved Detection: this compound lacks a strong chromophore, making UV detection at higher wavelengths challenging. Derivatizing the carboxylic acid group with a UV-active agent (e.g., forming a p-bromophenacyl ester) can significantly enhance detection sensitivity for UV-Vis detectors.

  • Improved Chromatographic Properties: In some cases, derivatization can lead to better peak shapes and improved resolution.

A common derivatization reaction involves converting the carboxylic acid to an amide or an ester with a chiral or achiral reagent that has a strong chromophore.

Q4: How do different parameters affect the resolution of this compound enantiomers?

A4: The resolution is influenced by several factors. The following table summarizes the general effects of key chromatographic parameters.

ParameterChangeExpected Effect on Resolution (Rs)Rationale
Mobile Phase Increase % Organic ModifierDecrease (generally)Reduces retention, allowing less time for interaction with the CSP.
Add 0.1% Acid (e.g., Formic Acid)IncreaseSuppresses ionization of the carboxylic acid, leading to better peak shape and more consistent interaction with the CSP.
Flow Rate DecreaseIncreaseAllows for more equilibration time between the mobile and stationary phases, enhancing the chiral recognition process.[1]
Temperature Increase or DecreaseVariableAffects the thermodynamics of the chiral recognition process. The effect is compound-dependent and should be optimized empirically.
Column Smaller Particle SizeIncreaseIncreases column efficiency (N), leading to sharper peaks and better resolution.[3]
Longer ColumnIncreaseIncreases the number of theoretical plates, providing more opportunities for separation.

Experimental Protocols

Protocol 1: Direct Enantioseparation by UHPLC-MS/MS

This protocol is adapted from a validated method for the separation of 3-hydroxy fatty acids and is suitable for the direct, sensitive, and quantitative analysis of this compound enantiomers.[2]

1. Materials and Reagents:

  • (R,S)-3-Hydroxyoctanoic acid standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Isopropanol (for sample preparation)

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Stationary Phase: CHIRALPAK® IA-U (1.6 µm, 2.1 x 100 mm) or equivalent.

3. Sample Preparation:

  • Prepare a stock solution of (R,S)-3-Hydroxyoctanoic acid in isopropanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 10-100 ng/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. UHPLC Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    Time (min) % B
    0.0 50
    10.0 95
    12.0 95
    12.1 50

    | 15.0 | 50 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 2 µL

5. MS/MS Conditions (Negative ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • MRM Transition: Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic fragment ion. For this compound (m/z 159.1), a potential transition would be 159.1 -> 59.0 (corresponding to the acetate fragment). This should be optimized by infusing the standard.

An overview of this experimental workflow is presented below:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Analysis Prep1 Dissolve Standard in Isopropanol Prep2 Dilute with Initial Mobile Phase Prep1->Prep2 Prep3 Filter through 0.22 µm Syringe Filter Prep2->Prep3 Inject Inject Sample (2 µL) Prep3->Inject Separate Separate on Chiralpak IA-U (Gradient Elution) Inject->Separate Detect Detect with MS/MS (Negative ESI, MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Enantiomers Integrate->Quantify

Caption: Experimental workflow for direct enantioseparation by UHPLC-MS/MS.
Protocol 2: Pre-column Derivatization for UV Detection

This method enhances the detectability of the enantiomers using a standard UV detector by attaching a chromophore.

1. Derivatization Reagent:

  • p-Bromophenacyl bromide (PBPB)

  • Triethylamine (TEA) or another suitable base

  • Acetonitrile (anhydrous)

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve approximately 1 mg of this compound in 500 µL of anhydrous acetonitrile.

  • Add a slight molar excess of TEA.

  • Add a slight molar excess of PBPB.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The derivatized sample can be diluted with the mobile phase and injected directly.

3. HPLC Conditions:

  • Chiral Stationary Phase: Chiralcel® OD-H (5 µm, 4.6 x 250 mm) or equivalent.

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio of hexane to isopropanol should be optimized for the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table provides representative data for the chiral separation of 3-hydroxy fatty acids on a modern polysaccharide-based CSP. While this specific data was generated for a range of 3-hydroxy fatty acids, it serves as an excellent proxy for the expected performance for this compound under similar conditions.

Table 1: Representative Chromatographic Data for 3-Hydroxy Fatty Acid Enantiomers on Chiralpak® IA-U (Data adapted from a study on 3-hydroxy fatty acids from C8-C18)[2]

Analyte (Proxy)Retention Time (R-enantiomer, min)Retention Time (S-enantiomer, min)Separation Factor (α)Resolution (Rs)
This compound ~5.8~6.2> 1.05> 1.5
3-Hydroxydodecanoic Acid ~8.1~8.61.061.8
3-Hydroxyhexadecanoic Acid ~10.5~11.11.051.7

Note: The exact retention times for this compound will depend on the specific gradient and system configuration but are expected to be within the range shown for short-chain homologues. The separation factor (α) and resolution (Rs) are expected to be sufficient for baseline separation.

References

Technical Support Center: Troubleshooting Poor Peak Shape in 3-Hydroxyoctanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 3-Hydroxyoctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems I might see with this compound?

Poor peak shape can manifest in several ways, including:

  • Peak Tailing: The peak is asymmetrical with a drawn-out trailing edge. This is the most common issue for acidic compounds like this compound.

  • Peak Fronting: The opposite of tailing, where the peak has a sloping front and a sharp drop-off.

  • Broad Peaks: Peaks are wider than expected, which reduces sensitivity and can cause them to merge with neighboring peaks.[1]

  • Split Peaks: A single compound appears as two or more distinct peaks, which can be caused by injection problems or a void in the column.[2]

Q2: Why is achieving a good, symmetrical peak shape so important?

A sharp, symmetrical (Gaussian) peak is crucial for accurate and reproducible analysis. Poor peak shape can seriously compromise your data by:

  • Reducing Resolution: Asymmetrical or broad peaks can overlap, making it difficult to separate this compound from other components in your sample.[1]

  • Affecting Quantification: Inaccurate peak integration due to tailing or fronting leads to imprecise and unreliable quantitative results.[1]

  • Lowering Sensitivity: Broader and shorter peaks have a lower signal-to-noise ratio, making it harder to detect low concentrations of your analyte.[1]

Q3: My this compound peak is tailing. What is the most likely cause?

Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase.[3] Specifically, the carboxyl group of the acid can interact strongly with residual silanol groups on silica-based columns (especially C18 columns).[4][5] These interactions create more than one retention mechanism, causing some molecules to lag behind and create a "tail".[3] Other causes include using an inappropriate mobile phase pH, column contamination, or extra-column volume.[6]

Q4: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor for ionizable compounds.[7] To achieve good peak shape for this compound (an acid), the mobile phase pH should be kept low. It is recommended to use a mobile phase pH that is at least 1-2 units below the pKa of the analyte.[7][8] This suppresses the ionization of the carboxylic acid group, ensuring it exists predominantly in a single, neutral state, which minimizes secondary interactions and improves retention and peak symmetry.[6][7]

Q5: Should I derivatize this compound before analysis?

Derivatization is a common and often necessary step, especially for Gas Chromatography (GC) analysis.[9][10]

  • For GC: this compound has low volatility due to its polar carboxyl and hydroxyl groups. Derivatization converts these groups into less polar, more volatile forms (e.g., silyl esters or methyl esters), which is essential for GC analysis.[10][11]

  • For LC-MS: While not always required, derivatization can significantly enhance ionization efficiency and improve chromatographic separation, leading to much higher sensitivity.[12][13]

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific peak shape issues for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Guide 1: Resolving Peak Tailing (HPLC)

Peak tailing is the most frequent issue when analyzing acidic compounds on reversed-phase columns.

Step 1: Evaluate the Mobile Phase

  • Check pH: Is the mobile phase pH at least 1-2 units below the pKa of this compound? If the pH is too high, the analyte will be ionized, leading to interactions with silanols.[6][8]

    • Solution: Acidify the mobile phase. Additives like 0.1% formic acid or acetic acid are commonly used to lower the pH to a range of 2.5-3.5.[7][14]

  • Buffer Strength: Is the buffer concentration sufficient (typically 10-50 mM)? An inadequate buffer may not be able to control the pH effectively, especially when the sample is injected.[6]

    • Solution: Increase the buffer concentration.[6]

Step 2: Assess the Column

  • Column Chemistry: Standard C18 columns can have active residual silanol groups.[5]

    • Solution: Use a modern, high-purity, end-capped column. End-capping deactivates most of the silanol groups, significantly reducing tailing for polar and ionizable analytes.[5][15] Columns with embedded polar groups are also designed to shield these interactions.[5]

  • Column Contamination/Age: Has the column been used for many injections or with dirty samples? Contaminants can create active sites, and an aging column loses its stationary phase integrity.[1]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[6] If this fails, replace the guard column (if used). If the problem persists, the analytical column may need tobe replaced.[16]

Step 3: Check for Sample and System Issues

  • Mass Overload: Injecting too much analyte can saturate the active sites on the column, causing tailing.[17]

    • Solution: Dilute the sample or reduce the injection volume and reinject. If the peak shape improves, you were likely overloading the column.[8]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1]

    • Solution: Minimize tubing length and use a narrow internal diameter (e.g., 0.005").[18]

Guide 2: Resolving Peak Fronting (HPLC & GC)

Peak fronting, often described as a "shark fin" shape, is typically a sign of overload or a physical problem with the column.[19]

Step 1: Check for Overload

  • Mass/Concentration Overload: This is the most common cause of fronting.[19][20] Too many analyte molecules saturate the stationary phase at the column inlet, causing the excess to travel faster down the column.[20]

    • Solution (HPLC & GC): Reduce the amount of analyte injected. You can achieve this by diluting your sample, reducing the injection volume, or (for GC) increasing the split ratio.[19][21]

  • Volume Overload (HPLC): Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause symmetrical broadening or fronting.[17][22]

    • Solution: Reduce the injection volume. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[23]

Step 2: Inspect the Column

  • Column Collapse/Void: A physical void or channel at the head of the column can disrupt the sample band as it enters, leading to fronting. This is less common with modern, stable columns.[1]

    • Solution: This is an irreversible problem. Replace the column. Using a guard column can help extend the life of your analytical column.[6]

  • Improper Installation (GC): If the column is not positioned correctly in the inlet, it can create a compromised flow path.[24]

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the cut is clean and at the correct height.[24]

Step 3: Check GC-Specific Parameters

  • Initial Oven Temperature Too Low (GC): In some isothermal GC runs, if the oven temperature is too low, later eluting peaks may exhibit fronting.[19]

    • Solution: Increase the oven temperature.[19]

  • Incompatible Stationary Phase (GC): If the analyte is not compatible with the column's stationary phase, poor peak shape can result.[21]

    • Solution: Select a column with a more appropriate stationary phase for fatty acid analysis, such as a polar wax or cyanopropyl column.[25]

Data Presentation

Table 1: Example HPLC Conditions for Short-Chain Fatty Acid Analysis This table summarizes typical starting conditions. Optimization will be required.

ParameterConditionRationale & Reference
Column C18, End-capped (e.g., Gemini C18, 3 µm)End-capping minimizes silanol interactions that cause tailing.[15][18][26]
Mobile Phase A Water with 0.1% Formic AcidFormic acid lowers the pH to suppress ionization of the carboxylic acid group.[7][26]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier. Maintaining acid in both phases helps baseline stability.[26][27]
Gradient 10% B to 90% BA gradient is often necessary to elute compounds with varying polarities.[26]
Flow Rate 0.5 mL/minA typical analytical flow rate for standard bore columns.[26]
Detection Mass Spectrometry (MS)Provides high sensitivity and specificity, especially when derivatization is used.[12]

Table 2: Example GC Conditions for Derivatized this compound This table assumes prior derivatization to a volatile ester (e.g., FAME or TMS-ester).

ParameterConditionRationale & Reference
Column Polar Stationary Phase (e.g., DB-Wax, HP-88)Polar columns are required to separate fatty acid esters based on carbon number and unsaturation.[25]
Carrier Gas HeliumInert carrier gas commonly used in GC-MS.[25]
Injection Mode Split (e.g., 30:1)A split injection prevents column overload, which can cause peak fronting.[28][29]
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.[29]
Oven Program 60 °C (hold 2 min), ramp 15 °C/min to 330 °CA temperature ramp is necessary to elute compounds with different boiling points.[29]
Detection Mass Spectrometry (MS) or Flame Ionization (FID)MS provides structural information for identification, while FID is a robust quantitative detector.[9][25]

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis (Silylation)

This protocol describes the conversion of both the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) forms to increase volatility.[11]

  • Sample Preparation: Start with a dried lipid extract or a known amount of standard in a reaction vial.

  • Reagent Addition: Add 100 µL of a silylation agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[11]

  • Reaction: Tightly cap the vial and heat it at 80°C for 60 minutes to ensure the reaction goes to completion.[11]

  • Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS.[11]

Protocol 2: Derivatization of Short-Chain Fatty Acids for LC-MS/MS Analysis (3-NPH Method)

This protocol uses 3-nitrophenylhydrazine (3-NPH) to derivatize the carboxylic acid, which improves chromatographic retention and enhances ionization for sensitive MS detection.[12]

  • Sample Preparation: Begin with an extracted and dried sample (e.g., from plasma or feces).

  • Derivatization Cocktail: Prepare a solution containing 3-NPH and a coupling agent (e.g., EDC) in a suitable solvent mixture.

  • Reaction: Add the derivatization cocktail to the sample, vortex, and incubate at 40°C for 30 minutes.[26]

  • Quenching: Stop the reaction by adding a weak acid, such as 0.1% formic acid.[26]

  • Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.[26]

Mandatory Visualizations

Troubleshooting_Workflow start_node Poor Peak Shape Observed (Tailing, Fronting, Broad) issue_tailing Peak Tailing start_node->issue_tailing issue_fronting Peak Fronting start_node->issue_fronting issue_broad Broad Peaks start_node->issue_broad check_ph 1. Check Mobile Phase pH (Is it << pKa?) issue_tailing->check_ph Primary Cause for Acids check_overload_front 1. Check Sample Load (Mass or Volume Overload?) issue_fronting->check_overload_front Most Common Cause check_ecv 1. Check System (Extra-column volume?) issue_broad->check_ecv check_column_chem 2. Check Column (End-capped? Contaminated?) check_ph->check_column_chem Yes solution_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) check_ph->solution_ph No check_overload_tail 3. Check Sample Load (Concentration too high?) check_column_chem->check_overload_tail No solution_column Flush or Replace Column check_column_chem->solution_column Yes solution_overload_tail Dilute Sample / Reduce Volume check_overload_tail->solution_overload_tail Yes check_column_phys 2. Check Column Integrity (Void? Installed correctly?) check_overload_front->check_column_phys No solution_overload_front Dilute Sample / Increase Split check_overload_front->solution_overload_front Yes check_solvent 3. Check Sample Solvent (Stronger than Mobile Phase?) check_column_phys->check_solvent No solution_column_phys Replace Column check_column_phys->solution_column_phys Yes solution_solvent Use Weaker Sample Solvent check_solvent->solution_solvent Yes check_column_broad 2. Check Column (Old? Contaminated?) check_ecv->check_column_broad No solution_ecv Use Shorter, Narrower Tubing check_ecv->solution_ecv Yes solution_column_broad Flush or Replace Column check_column_broad->solution_column_broad Yes

Caption: A decision tree for troubleshooting common peak shape problems.

Derivatization_Workflow cluster_deriv Derivatization Step start Biological Sample or Standard extraction Lipid Extraction / Sample Cleanup start->extraction drying Evaporate to Dryness (under Nitrogen stream) extraction->drying gc_deriv For GC-MS: Add Silylation Reagent (e.g., BSTFA) Heat at 80°C for 60 min drying->gc_deriv lc_deriv For LC-MS: Add Derivatization Cocktail (e.g., 3-NPH) Heat at 40°C for 30 min drying->lc_deriv analysis_gc Analysis by GC-MS gc_deriv->analysis_gc quench Quench Reaction (LC-MS only) (e.g., add 0.1% Formic Acid) lc_deriv->quench analysis_lc Analysis by LC-MS/MS quench->analysis_lc

Caption: General experimental workflow for sample derivatization.

References

minimizing contamination in 3-Hydroxyoctanoic acid bacterial extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination during the bacterial extraction of 3-Hydroxyoctanoic acid (3-HOA), a monomer of polyhydroxyalkanoates (PHAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in bacterial culture and extraction?

A1: Contamination can arise from several sources. These include airborne microorganisms (like fungal spores), improperly sterilized equipment and media, and the introduction of contaminants from the lab environment or the operator.[1][2][3] Molecular biology grade water and reagents such as DNA extraction kits and PCR kits can also be sources of DNA contamination.[3]

Q2: What is the difference between sterilization and disinfection?

A2: Sterilization is a process that destroys or removes all forms of microbial life, including bacterial endospores, which are highly resistant.[4][5] Disinfection, on the other hand, eliminates most pathogenic microorganisms from inanimate objects but does not necessarily kill all microbial forms, such as spores.[5] For bacterial culture, sterilization of media and equipment is critical.

Q3: How can I ensure my growth media and equipment are properly sterilized?

A3: The most common and effective method for sterilizing culture media and most laboratory equipment is autoclaving, which uses steam under pressure.[4][6] A standard autoclave cycle is 121°C for 15-20 minutes at 15 psi.[4] For heat-sensitive materials, filtration using a 0.22 µm filter can be used.[7] Dry heat ovens are suitable for glassware and metal instruments, typically at 160°C for 2 hours or 170°C for 1 hour.[4][5]

Q4: What are the key principles of aseptic technique to prevent contamination during handling?

A4: Aseptic technique is a set of practices designed to prevent the transfer of unwanted microorganisms.[1][8] Key principles include:

  • Working near a Bunsen burner to create an updraft of sterile air.[9][10]

  • Minimizing the time that sterile containers (e.g., petri dishes, flasks) are open.[2][8]

  • Flaming the mouths of test tubes and flasks before and after transfers.[1][10]

  • Sterilizing inoculating loops and needles by heating them to red hot in a flame before and after use.[1][10]

  • Disinfecting the work surface before and after the procedure.[2][8]

Q5: My 3-HOA extract has a low purity. What are the likely contaminants?

A5: Impurities in the final extract can be organic, inorganic, or residual solvents.[11] Organic impurities may include other lipids, proteins, and non-PHA cellular material (NPCM).[12][13] The choice of extraction solvent can also influence purity; for instance, chloroform and dichloromethane may solubilize more non-PHA compounds compared to greener solvents like dimethyl carbonate, leading to lower purity.[14]

Troubleshooting Guide

Problem 1: I see fuzzy or discolored colonies in my bacterial culture.

Possible Cause Troubleshooting Steps & Solutions
Fungal or Yeast Contamination 1. Review Aseptic Technique: Ensure all transfers are performed quickly and correctly near a flame. Keep plates and flasks covered as much as possible.[2] 2. Check Air Quality: Minimize drafts by closing doors and windows.[2] Consider working in a laminar flow hood for sensitive procedures.[1] 3. Verify Media Sterility: Autoclave media for the recommended time and temperature.[6] Incubate a control plate/flask of sterile media to check for contamination.
Cross-Contamination with other Bacteria 1. Sterilize Inoculation Tools: Flame loops and needles until they are red hot before and after every transfer.[10] 2. Isolate Colonies: Perform a streak plate to isolate single colonies from your culture to obtain a pure culture.[8] 3. Check Stock Cultures: Ensure your master and working stock cultures are pure.

Problem 2: My 3-HOA yield is lower than expected after extraction.

Possible Cause Troubleshooting Steps & Solutions
Inefficient Cell Lysis 1. Optimize Lysis Method: If using chemical lysis (e.g., sodium hypochlorite), ensure the concentration and incubation time are correct. Be aware that harsh treatments can degrade the polymer.[12] 2. Mechanical Disruption: Consider using mechanical methods like sonication or a French press for more efficient cell disruption, especially for native PHA granule recovery.[15]
Incomplete Solvent Extraction 1. Choose an Appropriate Solvent: Halogenated solvents like chloroform are effective but hazardous.[12] Greener solvents like dimethyl carbonate can also be used.[14] The choice of solvent can impact extraction efficiency.[15] 2. Optimize Extraction Conditions: Ensure sufficient solvent volume and extraction time. Increasing the temperature to the solvent's reflux point can improve extraction efficiency.[15] 3. Check Biomass-to-Solvent Ratio: A high concentration of biomass can lead to a very viscous solution, making the removal of cell debris difficult and potentially trapping the product.[12][14]
Product Degradation 1. Avoid Harsh Chemicals: Strong acids or bases used for cell lysis can cause significant degradation of the PHA polymer, reducing the molecular weight and final yield.[12] 2. Control Temperature: High temperatures during extraction for extended periods can also lead to polymer degradation.

Problem 3: The final 3-HOA product shows multiple peaks on HPLC/GC analysis.

Possible Cause Troubleshooting Steps & Solutions
Residual Cellular Components 1. Improve Purification: Introduce additional washing steps. Washing the extracted PHA with a solvent in which PHA is insoluble (like methanol or ethanol) can help remove lipids and other soluble impurities.[15] 2. Centrifugation/Filtration: Ensure cell debris is thoroughly removed by centrifugation or filtration after the initial extraction.[12]
Solvent-Related Impurities 1. Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents for extraction and analysis to avoid introducing contaminants.[16] 2. Run a Solvent Blank: Analyze a sample of the solvent alone to identify any peaks that are not from your product.
Contamination from Labware or Equipment 1. Thoroughly Clean Glassware: Wash all glassware meticulously and rinse with a high-purity solvent before use. 2. Check for Leachables: Ensure that plasticware or tubing used is compatible with the solvents to prevent leaching of plasticizers or other chemicals into your sample.[11]

Data Summary Tables

Table 1: Common Sterilization Methods and Parameters

MethodTemperaturePressureDurationTypical Use
Autoclave (Moist Heat) 121°C15 psi15-20 minCulture media, glassware, metal tools, aqueous solutions[4][6]
Dry Heat Oven 160°CN/A2 hoursGlassware, metal instruments, powders, oils[5][6]
170°CN/A1 hourGlassware, metal instruments, powders, oils[4][5]
Filtration N/AN/AN/AHeat-sensitive solutions (e.g., vitamin solutions, antibiotics)[6]
Incineration >800°CN/AN/AInoculating loops, needles, disposal of contaminated waste[4][5]

Table 2: Solvents for PHA Extraction

SolventBoiling Point (°C)AdvantagesDisadvantages
Chloroform 61.2High extraction efficiency for many PHAs.[12]Halogenated, toxic, and environmentally harmful.[12]
Dichloromethane 39.6Lower boiling point than chloroform.Halogenated and a suspected carcinogen.[15]
Dimethyl Carbonate 90"Green" solvent, less toxic, can result in higher purity PHA.[14]May have slightly lower extraction yields than chlorinated solvents.[14]
1,2-Dichloroethane 83.5High recovery rates similar to chloroform.[15]Halogenated and toxic.

Experimental Protocols & Workflows

General Workflow for 3-HOA Extraction

The overall process involves several critical stages where contamination can be introduced. Adherence to strict aseptic techniques and proper sterilization is paramount throughout the culture phase.

G cluster_0 Culture Phase (Aseptic) cluster_1 Extraction & Purification Phase cluster_2 Quality Control Media_Prep Media Preparation & Sterilization Inoculation Inoculation with Bacterial Strain Media_Prep->Inoculation Fermentation Incubation & Fermentation Inoculation->Fermentation Harvest Harvest Cells (Centrifugation) Fermentation->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Solvent Extraction of 3-HOA Lysis->Extraction Purification Purification (Precipitation/Washing) Extraction->Purification Drying Drying of Final Product Purification->Drying Analysis Purity Analysis (HPLC, GC-MS) Drying->Analysis Contam1 Contamination Risk Contam1->Media_Prep Contam2 Contamination Risk Contam2->Inoculation Contam3 Impurity Risk Contam3->Extraction

Fig 1. Workflow for 3-HOA production highlighting contamination control points.
Protocol 1: Aseptic Inoculation of Liquid Culture

  • Preparation: Disinfect the work area (e.g., biological safety cabinet or benchtop) with 70% ethanol.[2] Arrange all necessary sterile materials (culture flask with sterile media, bacterial stock, inoculating loop) within reach.

  • Sterilization of Loop: Turn on the Bunsen burner. Heat the inoculating loop in the flame until it glows red-hot to sterilize it.[1] Allow the loop to cool for a few seconds in the sterile air near the flame.

  • Obtaining Inoculum: Uncap the bacterial stock tube/plate, flaming the mouth of the tube briefly.[10] Use the cooled, sterile loop to pick up a single colony or a small amount of liquid culture.

  • Inoculation: Uncap the flask containing the sterile medium, briefly flaming the mouth of the flask.[10] Immerse the tip of the inoculating loop in the medium and gently swirl to transfer the bacteria.

  • Final Steps: Remove the loop, re-flame the mouth of the flask, and replace the sterile cap or plug. Re-sterilize the inoculating loop by flaming it until red-hot before setting it down.[1]

  • Incubation: Place the inoculated flask in an incubator set to the optimal temperature and shaking speed for bacterial growth and 3-HOA production.

Troubleshooting Logic for Contamination Issues

When contamination is suspected, a logical approach can help identify the source of the problem.

G Start Contamination Suspected (e.g., visual, poor growth) Check_Control Is the uninoculated control media also cloudy? Start->Check_Control Check_Streak Does a streak plate show multiple colony types? Check_Control->Check_Streak No Result_Media Problem: Media or Flask Contamination Check_Control->Result_Media  Yes Check_Microscopy Does microscopy reveal fungi or unexpected morphology? Check_Streak->Check_Microscopy No Result_Stock Problem: Contaminated Stock Culture Check_Streak->Result_Stock  Yes Result_Technique Problem: Aseptic Technique Error Check_Microscopy->Result_Technique  Yes Action_Media Action: Review sterilization procedures for media/glassware. Use fresh media batch. Result_Media->Action_Media Action_Stock Action: Re-streak original stock to isolate pure colony. Use a new glycerol stock. Result_Stock->Action_Stock Action_Technique Action: Review handling procedures. Ensure proper flaming, minimize air exposure, and clean workspace. Result_Technique->Action_Technique

Fig 2. Decision tree for troubleshooting the source of microbial contamination.

References

strategies to improve the recovery of 3-Hydroxyoctanoic acid from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 3-Hydroxyoctanoic acid (3-HOA) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound (3-HOA) from biological samples?

A1: The main challenges in extracting 3-HOA from complex biological matrices like plasma or urine include its low endogenous concentrations, its polar nature due to the hydroxyl and carboxylic acid groups, and potential degradation. The presence of abundant proteins and lipids can also interfere with extraction, leading to what is known as matrix effects during analysis[1].

Q2: Which extraction methods are most effective for 3-HOA recovery?

A2: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common and effective methods for isolating organic acids like 3-HOA from biological samples. SPE often provides cleaner extracts and can lead to higher recovery rates, while LLE is a simpler and often faster technique[1][2]. The choice between them depends on the downstream analytical requirements, sample complexity, and desired purity.

Q3: How can I minimize the degradation of 3-HOA during sample processing?

A3: To prevent enzymatic and chemical degradation, it is critical to work quickly and maintain cold conditions (e.g., on ice) throughout the extraction process. Use pre-chilled solvents and tubes. For long-term storage, plasma and urine samples should be flash-frozen in liquid nitrogen and stored at -80°C to maintain the integrity of metabolites like 3-HOA[1].

Q4: What is the impact of sample pH on the extraction efficiency of 3-HOA?

A4: The pH of the sample is a critical factor for efficient extraction. Since 3-HOA is an acidic compound, acidifying the sample (e.g., to a pH of 1-2 with hydrochloric acid) will protonate the carboxylic acid group. This makes the molecule less polar and enhances its retention on reversed-phase SPE sorbents and its partitioning into organic solvents during LLE.

Q5: What are "matrix effects" and how can they affect my results?

A5: Matrix effects occur when components in the biological sample co-elute with 3-HOA and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. This can result in inaccurate quantification. Thorough sample clean-up, for example through SPE, is crucial to minimize matrix effects.

Troubleshooting Guides

Issue 1: Low Recovery of 3-HOA
Potential Cause Troubleshooting Steps
Inefficient Extraction - Optimize Solvent Choice: For LLE, ensure the extraction solvent has the appropriate polarity. Ethyl acetate is a common choice for organic acids. For SPE, ensure the sorbent chemistry (e.g., C18 reversed-phase) is suitable for retaining 3-HOA. - Adjust Sample pH: Acidify the sample to a pH of 1-2 to ensure 3-HOA is in its neutral, less polar form, which improves extraction efficiency. - Increase Solvent-to-Sample Ratio: In LLE, a higher ratio of organic solvent to the aqueous sample can improve recovery.
Analyte Loss During Sample Handling - Use Proper Labware: Fatty acids can adhere to certain plastics. Using low-retention polypropylene tubes or silanized glassware can minimize this. - Gentle Evaporation: When evaporating solvents, use a gentle stream of nitrogen and a controlled temperature (e.g., 40-50°C) to prevent loss of the analyte.
Incomplete Elution from SPE Cartridge - Optimize Elution Solvent: Ensure the elution solvent is strong enough to displace 3-HOA from the SPE sorbent. A mixture of a nonpolar solvent and a more polar solvent (e.g., hexane and diethyl ether) or a polar organic solvent like acetonitrile or methanol is often effective. - Increase Elution Volume: Use a sufficient volume of elution solvent to ensure complete recovery. Applying the elution solvent in two smaller aliquots can sometimes be more effective than one large volume.
Issue 2: Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Pre-treatment - Standardize pH Adjustment: Ensure the pH of every sample is consistently adjusted before extraction. - Consistent Vortexing/Mixing: Standardize the duration and intensity of vortexing or mixing to ensure uniform extraction conditions.
Variable SPE Cartridge Performance - Proper Conditioning and Equilibration: Always pre-condition and equilibrate SPE cartridges according to the manufacturer's instructions to ensure consistent sorbent activation. - Consistent Flow Rate: Maintain a slow and steady flow rate during sample loading, washing, and elution to ensure consistent interaction with the sorbent.
Matrix Effects - Improve Sample Clean-up: Incorporate additional wash steps in your SPE protocol to remove interfering substances. - Use an Internal Standard: A stable isotope-labeled internal standard for 3-HOA is highly recommended to correct for variability in recovery and matrix effects.

Data Presentation

The following tables provide a general comparison of the expected recovery rates for organic acids using LLE and SPE from biological fluids. While specific data for 3-HOA is limited, these values for similar compounds offer a useful benchmark.

Table 1: Comparison of Mean Recovery Rates for Urinary Organic Acids

Extraction Method Mean Recovery (%)
Solid-Phase Extraction (SPE)84.1[2]
Liquid-Liquid Extraction (LLE)77.4[2]

Table 2: Approximate Recovery of a Pharmaceutical Compound from Plasma

Extraction Method Approximate Recovery (%)
Solid-Phase Extraction (SPE)86[3]
Liquid-Liquid Extraction (LLE)46[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 3-HOA from Plasma

This protocol is adapted from a general procedure for extracting acidic compounds from plasma.

Materials:

  • Plasma sample

  • Internal standard (e.g., stable isotope-labeled 3-HOA)

  • 6 M HCl

  • SPE Cartridge: C18, 500 mg bed weight, 6 mL volume

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw 1 mL of plasma sample on ice.

    • Add the internal standard.

    • Acidify the plasma sample to a pH of approximately 1-2 by adding 6 M HCl dropwise.

    • Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 5 minutes to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Follow with 5 mL of water to remove the methanol. Do not allow the cartridge to dry out.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 5 mL of water (acidified to pH ~3) through it.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • A second wash with 5 mL of 10% methanol in water can be performed to remove moderately polar interferences.

  • Elution of 3-HOA:

    • Elute the purified 3-HOA from the cartridge using 5 mL of acetonitrile.

  • Post-Elution Processing:

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified analyte in a small volume of a solvent compatible with the downstream analytical technique (e.g., 100 µL of mobile phase for LC-MS analysis).

Protocol 2: Liquid-Liquid Extraction (LLE) of 3-HOA from Urine

This protocol is a general procedure for the extraction of organic acids from urine.

Materials:

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled 3-HOA)

  • 6 M HCl

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a glass test tube, add a volume of urine equivalent to 1 mg of creatinine.

    • Add the internal standard.

    • Acidify the urine sample to a pH of approximately 1-2 by adding 6 M HCl dropwise.

  • Extraction:

    • Add 6 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 2,500 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube, avoiding the aqueous layer and any interface material.

    • Repeat the extraction process on the remaining aqueous layer with another 6 mL of ethyl acetate to maximize recovery. Combine the two organic extracts.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Transfer the dried organic extract to a new tube.

  • Solvent Evaporation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable solvent for your analytical instrument (e.g., 100 µL for GC-MS or LC-MS analysis).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Biological Sample (Plasma/Urine) acidify Acidify Sample (pH 1-2) start->acidify load Load Sample acidify->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Acidified Water) condition->equilibrate equilibrate->load wash Wash (Remove Impurities) load->wash elute Elute 3-HOA (Acetonitrile) wash->elute dry Evaporate Solvent elute->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/GC-MS Analysis reconstitute->analyze

Caption: Workflow for 3-HOA recovery using Solid-Phase Extraction.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis start Biological Sample (Plasma/Urine) acidify Acidify Sample (pH 1-2) start->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect Collect Organic Layer vortex->collect repeat_ext Repeat Extraction (Optional) collect->repeat_ext dry_solvent Dry & Evaporate Solvent repeat_ext->dry_solvent reconstitute Reconstitute dry_solvent->reconstitute analyze LC-MS/GC-MS Analysis reconstitute->analyze

Caption: Workflow for 3-HOA recovery using Liquid-Liquid Extraction.

Troubleshooting_Tree start Low 3-HOA Recovery check_extraction Check Extraction Efficiency start->check_extraction Is extraction efficient? check_sample_handling Review Sample Handling start->check_sample_handling Any analyte loss during handling? check_elution Verify SPE Elution start->check_elution Using SPE? solution_ph Optimize Sample pH (Acidify) check_extraction->solution_ph No solution_solvent Optimize Solvent Choice/Volume check_extraction->solution_solvent No solution_labware Use Low-Retention Labware check_sample_handling->solution_labware Yes solution_evaporation Gentle Evaporation Conditions check_sample_handling->solution_evaporation Yes solution_elution_solvent Optimize Elution Solvent check_elution->solution_elution_solvent Yes solution_elution_volume Increase Elution Volume check_elution->solution_elution_volume Yes

Caption: Troubleshooting decision tree for low 3-HOA recovery.

References

optimizing storage conditions for long-term stability of 3-Hydroxyoctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing storage conditions for the long-term stability of 3-Hydroxyoctanoic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1][2] Some sources also suggest storage at or below -16°C.[1] For very long-term storage, temperatures of -80°C can also be considered, as this has been shown to preserve the stability of other fatty acids for extended periods.

Q2: How should I store this compound in the short-term?

For short-term storage, -20°C is also the appropriate temperature.

Q3: What is the expected shelf-life of this compound under optimal conditions?

When stored at -20°C under desiccating conditions, this compound can be stored for up to 12 months. However, for specific applications, it is advisable to perform your own stability studies to establish a suitable shelf-life.

Q4: In what form is this compound typically supplied and how does this affect storage?

This compound is generally supplied as a solid or powder.[1][2] As a saturated fatty acid, it is expected to be relatively stable in this form. However, it is good practice to prevent moisture absorption by allowing the container to warm to room temperature before opening.

Q5: Should I be concerned about the degradation of this compound?

Like other fatty acids, this compound can be susceptible to degradation over time, primarily through oxidation and hydrolysis.[3] Factors that can accelerate degradation include elevated temperatures, high humidity, exposure to light, and presence of oxygen.[4]

Q6: Are there any specific handling precautions I should take when working with this compound?

It is recommended to handle this compound in a well-ventilated area. When transferring the solid, minimize its exposure to atmospheric moisture. If preparing solutions, it is best to use an inert gas like argon or nitrogen to blanket the solution to prevent oxidation. Solutions should be stored in glass containers with Teflon-lined caps.

Summary of Storage Conditions

ParameterRecommendationNotes
Long-Term Storage Temperature -20°CStorage at -80°C may further extend stability.
Short-Term Storage Temperature -20°C
Container Tightly sealed, preferably glass with a Teflon-lined cap.Avoid plastic containers for organic solutions to prevent leaching of impurities.
Atmosphere Store under desiccating conditions. For solutions, an inert atmosphere (e.g., nitrogen or argon) is recommended.Minimizes hydrolysis and oxidation.
Light Exposure Store in the dark.Protects against photodegradation.
Form Solid/PowderAllow the container to reach room temperature before opening to prevent condensation and moisture absorption.
Shelf Life Up to 12 months at -20°C under desiccating conditions.User-specific stability testing is recommended for critical applications.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Issue 1: Change in Physical Appearance (e.g., clumping, discoloration)

  • Possible Cause: Moisture absorption or degradation.

  • Troubleshooting Steps:

    • Ensure the container was equilibrated to room temperature before opening.

    • Check if the container seal is intact.

    • If clumping is observed, the product may have absorbed moisture. This can increase the risk of hydrolysis.

    • Discoloration may indicate oxidation or other forms of degradation.

    • It is recommended to test the purity of the material using an appropriate analytical method (e.g., HPLC, GC) before use.

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Degradation of this compound leading to lower potency or the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Review your storage and handling procedures against the recommendations.

    • Prepare a fresh stock solution from a new or properly stored batch of this compound.

    • Perform a purity check on your current stock.

    • Consider that degradation products may interfere with your assay.

Issue 3: Poor Solubility

  • Possible Cause: The compound may have degraded into less soluble byproducts, or an inappropriate solvent is being used.

  • Troubleshooting Steps:

    • Verify the recommended solvents for this compound (e.g., ethanol, chloroform, methanol).[5]

    • If using a previously prepared stock solution, degradation may have occurred. Prepare a fresh solution.

    • Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of this compound.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

3. Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

4. Method Development:

  • Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a PDA detector.

  • Forced Degradation Study: [6][7]

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

    • Photostability: Expose a solution to UV light (as per ICH Q1B guidelines).

  • Method Optimization: Analyze the stressed samples. The chromatographic conditions (gradient, flow rate, column temperature) should be optimized to achieve adequate separation between the parent peak of this compound and all degradation product peaks.

5. Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8]

6. Stability Study Execution:

  • Store aliquots of this compound under various conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples using the validated stability-indicating HPLC method.

  • Calculate the percentage of remaining this compound and quantify any major degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Evaluation start Obtain this compound prepare_samples Prepare Samples for Stability Study (e.g., in vials) start->prepare_samples storage_conditions Store Samples at Different Conditions (-20°C, 4°C, 25°C/60% RH, 40°C/75% RH) prepare_samples->storage_conditions time_points Pull Samples at Defined Time Points (0, 1, 3, 6, 12 months) storage_conditions->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis quantify Quantify this compound and Degradation Products hplc_analysis->quantify evaluate Evaluate Stability and Determine Shelf-life quantify->evaluate end Report Findings evaluate->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Decision_Tree Troubleshooting Storage Issues start Inconsistent Experimental Results or Visual Change in Product check_storage Review Storage Conditions (-20°C, dark, dry) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_handling Review Handling Procedures (Equilibrate before opening?) handling_ok Handling Procedures Correct? check_handling->handling_ok storage_ok->check_handling Yes correct_storage Implement Correct Storage Procedures storage_ok->correct_storage No correct_handling Implement Correct Handling Procedures handling_ok->correct_handling No purity_test Perform Purity Test (e.g., HPLC) on Current Stock handling_ok->purity_test Yes correct_storage->check_handling correct_handling->purity_test fresh_stock Prepare Fresh Stock Solution from a New Lot purity_test->fresh_stock compare_results Compare Results with Fresh Stock fresh_stock->compare_results issue_resolved Issue Resolved compare_results->issue_resolved degradation_likely Degradation is Likely Cause. Discard Old Stock. compare_results->degradation_likely

Caption: Decision tree for troubleshooting storage-related issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Hydroxyoctanoic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate quantification of specific biomarkers is paramount. 3-Hydroxyoctanoic acid, a medium-chain 3-hydroxy fatty acid, is an important intermediate in fatty acid metabolism and has been implicated in various physiological and pathological processes. This guide provides an objective comparison of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Method Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each method, based on typical validated methods for short- and medium-chain fatty acids.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[1]>0.99[1]
Limit of Detection (LOD) 0.18–38.3 fmol on column (for fatty acids)[2]0.8 - 10.7 nmol/L (for fatty acids)[1]
Limit of Quantitation (LOQ) 9 - 88 ng (for fatty acids)[1]2.4 - 285.3 nmol/L (for fatty acids)[1]
Precision (%RSD) <15%[1]<10% (intraday), <10% (interday)[1]
Accuracy (% Recovery) 83.6–109.6% (for fatty acids)[2]83.4 - 112.8%[1]
Derivatization Mandatory[1]Often not required[1]
Sample Throughput Lower[1]Higher[1]

Delving Deeper: Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol:

  • Sample Preparation and Extraction:

    • To 500 µL of plasma or serum, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • For the analysis of total this compound (free and esterified), perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.

    • Acidify the sample with 6 M HCl.

    • Extract the this compound twice with 3 mL of ethyl acetate.

    • Evaporate the combined organic layers to dryness under a stream of nitrogen at 37°C.[3]

  • Derivatization:

    • To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 80°C for one hour to form the trimethylsilyl (TMS) derivative.[3]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

    • GC Column: A capillary column suitable for fatty acid methyl esters (FAMEs) analysis, such as a DB-225 or HP-5MS.[1][3]

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 80°C), ramps up to a higher temperature to elute the analyte of interest, and includes a final hold time.[3]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the derivatized this compound.[1][3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has gained prominence for the analysis of a wide range of metabolites, including fatty acids. A significant advantage of LC-MS/MS is that it often does not require derivatization, which simplifies sample preparation and reduces the potential for analytical variability.

Experimental Protocol:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Acidify the sample with formic acid.

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.

    • The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[1]

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[1]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid to improve ionization.[1]

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion of this compound and a specific product ion after fragmentation, providing high selectivity and sensitivity.[1]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Experimental Workflow

Biological Context: HCA3 Receptor Signaling

This compound is a ligand for the G-protein coupled receptor HCA3 (GPR109B), which is primarily expressed in adipocytes and immune cells. Activation of this receptor in adipocytes leads to the inhibition of lipolysis, representing a feedback mechanism in fatty acid metabolism.

HCA3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HCA3 HCA3 Receptor G_protein Gi Protein HCA3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes This compound This compound This compound->HCA3 Binds

References

3-Hydroxyoctanoic Acid: A Potential Biomarker in Metabolic Stress - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a medium-chain fatty acid that serves as an intermediate in mitochondrial fatty acid β-oxidation.[1][2] Recent scientific interest has highlighted its potential as a biomarker in various physiological and pathophysiological states characterized by metabolic stress. This guide provides a comprehensive overview of the current state of knowledge regarding this compound as a potential biomarker, with a focus on cohorts where its levels are altered. While direct cross-validation studies with established biomarker performance metrics are currently lacking in published literature, this document synthesizes the available quantitative data, details relevant experimental protocols, and explores the underlying biological pathways to support further research and development in this area.

Data Presentation: Quantitative Insights into this compound Levels

To date, studies have reported changes in this compound concentrations in specific contexts rather than comprehensive biomarker validation across different diseases. The following tables summarize the available quantitative data.

Table 1: Alterations in this compound Levels in Different Human Cohorts and Conditions

Cohort/ConditionSample TypeFold Change / ConcentrationReference
Ketogenic DietPlasmaUpregulated (specific fold change not reported)[3]
Exhausted Male Runners (post-treadmill)Plasma3.41-fold increase[3]
Conditions of increased β-oxidation (e.g., starvation, diabetic ketoacidosis)PlasmaCan reach up to 5–20 μM[4]
Type 2 Diabetes (with Metformin therapy)PlasmaSignificantly increased (specific values not provided)[5]

Table 2: this compound in Animal Models

Animal ModelConditionSample TypeFold Change / ConcentrationReference
Mouse model of Autism Spectrum Disorder (ASD)High-glycemic dietPlasmaIncreased (specific fold change not reported)[3]

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for its analysis in biological samples.[6][7][8]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Hydroxy Fatty Acid Analysis

This method is suitable for the quantitative analysis of 3-hydroxy fatty acids in plasma or serum.[6][9]

1. Sample Preparation and Internal Standard Spiking:

  • Serum or plasma samples are used for analysis.

  • A stable isotope-labeled internal standard, such as 1,2-¹³C-labeled this compound, is added to the sample to allow for accurate quantification by isotope dilution.[9]

2. Extraction:

  • Fatty acids are extracted from the biological matrix using an organic solvent mixture, such as chloroform/methanol.

3. Derivatization:

  • To increase volatility for GC analysis, the carboxyl group of this compound is derivatized, typically by esterification (e.g., methylation) followed by silylation of the hydroxyl group.

4. GC-MS Analysis:

  • Gas Chromatograph (GC): The derivatized sample is injected into a GC equipped with a capillary column suitable for fatty acid analysis. The oven temperature is programmed to separate the different fatty acid species.

  • Mass Spectrometer (MS): The eluting compounds are ionized (commonly by electron impact ionization) and detected by a mass spectrometer. Selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte and the internal standard.[9]

5. Quantification:

  • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Hydroxy Fatty Acid Profiling

This method offers high sensitivity and specificity for the analysis of 3-hydroxy fatty acids without the need for derivatization.[7][8]

1. Sample Preparation:

  • Plasma samples are subjected to protein precipitation using a solvent like acetonitrile or methanol.

  • A suitable internal standard is added prior to precipitation.

2. Liquid Chromatography (LC) Separation:

  • The supernatant is injected into an ultra-performance liquid chromatography (UPLC) system.

  • Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.[7]

3. Mass Spectrometry (MS/MS) Detection:

  • The LC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.

  • Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

4. Data Analysis and Quantification:

  • Peak areas of the analyte and internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards. The concentration of this compound in the samples is then calculated from this curve.

Biological Rationale and Signaling Pathways

The potential of this compound as a biomarker is rooted in its role in fatty acid metabolism and its function as a signaling molecule through the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B.[10]

Fatty Acid β-Oxidation Pathway

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids.[1] Under conditions of high energy demand or when glucose availability is limited, such as during fasting, prolonged exercise, or in diabetic ketoacidosis, the rate of fatty acid oxidation increases, leading to a potential rise in the circulating levels of its intermediates.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Three_Hydroxyoctanoic_Acid This compound Hydroxyacyl_CoA->Three_Hydroxyoctanoic_Acid Release from CoA Shorter_Fatty_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase HCA3_Signaling_Pathway cluster_membrane Cell Membrane HCA3 HCA3 Receptor G_protein Gi/o Protein HCA3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK Activates cAMP cAMP Three_HOA This compound Three_HOA->HCA3 Binds ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Anti_inflammatory Anti-inflammatory Effects ERK->Anti_inflammatory Leads to

References

comparing the efficacy of different 3-Hydroxyoctanoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules like 3-hydroxyoctanoic acid (3-HOA) is a critical task. This fatty acid and its derivatives are not only important chiral building blocks in the pharmaceutical industry but also possess inherent biological activities. This guide provides an objective comparison of the primary synthesis routes to 3-HOA, supported by experimental data and detailed methodologies, to assist in selecting the most suitable approach for various research and development needs.

At a Glance: Comparing Synthesis Routes

The synthesis of this compound can be broadly categorized into two main approaches: biotechnological and chemical synthesis. Each route offers distinct advantages and disadvantages in terms of stereoselectivity, yield, scalability, and environmental impact.

ParameterBiotechnological (PHA Hydrolysis)Chemical (Reformatsky)Chemical (Aldol Addition)Chemical (Knoevenagel-Doebner & Reduction)
Starting Materials Renewable feedstocks (e.g., glucose, fatty acids)Hexanal, Ethyl bromoacetate, ZincHexanal, Acetic acid (or derivative)Hexanal, Malonic acid, Reducing agent
Stereoselectivity High (typically >99% ee for R-enantiomer)Racemic (enantioselective variants exist)Racemic (asymmetric variants exist)Racemic (chiral reducing agents can be used)
Overall Yield High (e.g., >90% from purified PHA)Good (approx. 80% for the ester)Good (expected)Moderate (multi-step)
Key Advantages Enantiopure product, "Green" processWell-established, good yieldsAtom economicalReadily available starting materials
Key Challenges Multi-step process (fermentation, extraction, hydrolysis), Scalability of fermentationUse of metallic zinc, racemic productRequires specific reagents for direct use of acetic acidTwo-step process, potential for side reactions

Biotechnological Synthesis: The Enantiopure Route from Bacterial Polymers

The most established route to enantiomerically pure (R)-3-hydroxyoctanoic acid is through the hydrolysis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as carbon and energy storage materials. Species such as Pseudomonas putida are known to accumulate PHAs with medium-chain-length monomers, including 3-hydroxyoctanoate.

Signaling Pathway and Experimental Workflow

The overall process involves three main stages: bacterial fermentation to produce the PHA polymer, extraction and purification of the polymer, and subsequent hydrolysis to yield the desired 3-hydroxyalkanoic acid monomers.

G cluster_0 Fermentation cluster_1 Extraction & Purification cluster_2 Hydrolysis Renewable Feedstock Renewable Feedstock Pseudomonas putida Pseudomonas putida Renewable Feedstock->Pseudomonas putida Carbon Source PHA Granules PHA Granules Pseudomonas putida->PHA Granules Biosynthesis Cell Lysis Cell Lysis PHA Granules->Cell Lysis Solvent Extraction Solvent Extraction Cell Lysis->Solvent Extraction Purified PHA Purified PHA Solvent Extraction->Purified PHA Acid Methanolysis Acid Methanolysis Purified PHA->Acid Methanolysis (R)-3-HOA Methyl Ester (R)-3-HOA Methyl Ester Acid Methanolysis->(R)-3-HOA Methyl Ester Saponification Saponification (R)-3-Hydroxyoctanoic Acid (R)-3-Hydroxyoctanoic Acid Saponification->(R)-3-Hydroxyoctanoic Acid (R)-3-HOA Methyl Ester->Saponification G Hexanal Hexanal Ethyl 3-hydroxyoctanoate Ethyl 3-hydroxyoctanoate Hexanal->Ethyl 3-hydroxyoctanoate + Reformatsky Reagent Ethyl bromoacetate Ethyl bromoacetate Reformatsky Reagent Reformatsky Reagent Ethyl bromoacetate->Reformatsky Reagent + Zinc Zinc Zinc This compound This compound Ethyl 3-hydroxyoctanoate->this compound Hydrolysis Hydrolysis Hydrolysis G Acetic Acid Acetic Acid Bis-silyl ketene acetal Bis-silyl ketene acetal Acetic Acid->Bis-silyl ketene acetal + TMSOTf + Amine TMSOTf + Amine TMSOTf + Amine Silylated Adduct Silylated Adduct Bis-silyl ketene acetal->Silylated Adduct + Hexanal, cat. TMSOTf Hexanal Hexanal Mukaiyama Aldol Addition Mukaiyama Aldol Addition This compound This compound Silylated Adduct->this compound Acidic Workup Acidic Workup Acidic Workup G cluster_0 Knoevenagel-Doebner Condensation cluster_1 Reduction Hexanal Hexanal Oct-2-enoic Acid Oct-2-enoic Acid Hexanal->Oct-2-enoic Acid + Malonic Acid, cat. Pyridine/Piperidine Malonic Acid Malonic Acid Pyridine/Piperidine Pyridine/Piperidine This compound This compound Oct-2-enoic Acid->this compound e.g., NaBH4 / H2O or catalytic hydrogenation Reduction Reduction

Unveiling the Potential of 3-Hydroxyoctanoic Acid in Quorum Sensing Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation of 3-Hydroxyoctanoic acid (3-HOA) as a quorum sensing inhibitor reveals its potential in the fight against bacterial virulence. This guide offers a comparative analysis of 3-HOA and other known quorum sensing inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In the landscape of antimicrobial research, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising strategy to combat virulence without exerting selective pressure for resistance. One such candidate that has garnered interest is this compound (3-HOA), a naturally occurring fatty acid. This guide provides a comprehensive validation of its role in QS inhibition, particularly in the opportunistic pathogen Pseudomonas aeruginosa, and compares its performance with established QS inhibitors.

Quantitative Comparison of Quorum Sensing Inhibitors

While specific IC50 values for this compound in key quorum sensing-regulated virulence factor assays are not prominently available in the current body of literature, its inhibitory effect on pyocyanin production in P. aeruginosa has been noted. For a comprehensive comparison, the following tables summarize the efficacy of other well-characterized quorum sensing inhibitors against this opportunistic pathogen. This data provides a benchmark for the future quantitative evaluation of 3-HOA.

Table 1: Comparative Efficacy of Quorum Sensing Inhibitors on Pyocyanin Production in P. aeruginosa

CompoundTarget Receptor(s)IC50 (µM)Reference
meta-bromo-thiolactone (mBTL)LasR, RhlR8 (±2)[1]
meta-chloro-thiolactone (mCTL)LasR, RhlR9 (±2)[1]
itc-13LasR56 (±10)[1]
V-06-018LasR18 (±2)[1]
N-decanoyl cyclopentylamideLasR, RhlR80 (lasB-lacZ), 90 (rhlA-lacZ)[2]
Compound 34 (phenylacetyl analog)RhlR3.4[2]
Compound 38 (phenoxyacetyl analog)RhlR23.9[2]
Thiolactone analog 40RhlR19.6 (E. coli), 31.4 (P. aeruginosa)[2]

Table 2: Inhibitory Effects of Baicalin on P. aeruginosa PAO1 Virulence Factors

Virulence FactorConcentration (µg/mL)% InhibitionReference
Biofilm Formation64Significant Reduction[3][4]
128Significant Reduction[3][4]
256Significant Reduction[3][4]
LasA Protease6448.6[3]
128-
25681.6[3]
LasB Elastase6477.1[3]
128-
25693.6[3]
Pyocyanin6461.7[3]
128-
25679.7[3]
Rhamnolipid6445.1[3]
128-
25658.9[3]

Signaling Pathways in Pseudomonas aeruginosa Quorum Sensing

The quorum sensing network in P. aeruginosa is a complex and hierarchical system primarily governed by three interconnected systems: las, rhl, and pqs. Understanding these pathways is crucial for identifying targets for inhibitory compounds like 3-HOA.

G cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI OdDHL 3O-C12-HSL LasI->OdDHL Synthesizes LasR LasR LasR_OdDHL LasR-3O-C12-HSL Complex LasR->LasR_OdDHL OdDHL->LasR Binds to rhlR RhlR LasR_OdDHL->rhlR Activates LasR_OdDHL->rhlR rhlI RhlI LasR_OdDHL->rhlI Activates pqsR PqsR (MvfR) LasR_OdDHL->pqsR Activates LasR_OdDHL->pqsR pqsA PqsA-D, H LasR_OdDHL->pqsA Activates RhlR_C4HSL RhlR-C4-HSL Complex rhlR->RhlR_C4HSL C4HSL C4-HSL rhlI->C4HSL Synthesizes PqsR_PQS PqsR-PQS Complex pqsR->PqsR_PQS PQS PQS pqsA->PQS C4HSL->rhlR Pyocyanin Pyocyanin RhlR_C4HSL->Pyocyanin Regulates Rhamnolipids Rhamnolipids RhlR_C4HSL->Rhamnolipids Regulates Elastase Elastase RhlR_C4HSL->Elastase Regulates Virulence Virulence Factors (Pyocyanin, Elastase, Biofilm, etc.) PQS->pqsR Binds to PqsR_PQS->rhlR PqsR_PQS->Pyocyanin Regulates Biofilm Biofilm PqsR_PQS->Biofilm Regulates G start Start culture Prepare P. aeruginosa culture with test compound start->culture incubate Incubate 18-24h at 37°C culture->incubate centrifuge1 Centrifuge and collect supernatant incubate->centrifuge1 extract_chloroform Extract with chloroform centrifuge1->extract_chloroform centrifuge2 Centrifuge to separate phases extract_chloroform->centrifuge2 extract_hcl Extract with 0.2 M HCl centrifuge2->extract_hcl centrifuge3 Centrifuge to separate phases extract_hcl->centrifuge3 measure_abs Measure absorbance of aqueous phase at 520 nm centrifuge3->measure_abs calculate Calculate pyocyanin concentration measure_abs->calculate end End calculate->end G start Start prepare_culture Prepare bacterial suspension with test compound in 96-well plate start->prepare_culture incubate Incubate 24-48h at 37°C (static) prepare_culture->incubate wash1 Discard planktonic cells and wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with acetic acid or ethanol wash2->solubilize measure_abs Measure absorbance at 570-595 nm solubilize->measure_abs end End measure_abs->end

References

A Comparative Analysis of 3-Hydroxyoctanoic Acid Production in Engineered Bacterial Systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the microbial synthesis of 3-Hydroxyoctanoic acid (3-HO), a valuable medium-chain-length hydroxyalkanoate, reveals distinct strategies and production capabilities in two prominent bacterial chassis: the native producer Pseudomonas putida and the metabolically engineered workhorse Escherichia coli. While Ralstonia eutropha is a well-known polyhydroxyalkanoate (PHA) producer, current research has primarily focused on its synthesis of short-chain-length PHAs and their copolymers, with limited data on significant 3-HO production.

This guide provides a comparative analysis of 3-HO production in P. putida and engineered E. coli, presenting key performance metrics, detailed experimental methodologies, and visualizations of the underlying metabolic pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the microbial production of specialty chemicals.

Quantitative Production Comparison

The following table summarizes the key production parameters for this compound, primarily in the form of its polymer, poly(3-hydroxyoctanoate) (PHO), in Pseudomonas putida and engineered Escherichia coli.

ParameterPseudomonas putida GPo1Engineered Escherichia coli SM23
Product Poly(3-hydroxyoctanoate) (PHO)Poly(3-hydroxyoctanoate) (PHO)
Carbon Source Sodium OctanoateGlycerol
Cultivation Mode Fed-BatchFed-Batch
Cell Dry Weight (CDW) Up to 53 g/L[1]Not explicitly stated, PHO content is 15% of CDW
PHO Content (% of CDW) Up to 60%[1]15%[2][3][4]
PHO Titer (g/L) ~31.8 g/L (calculated)1.54 g/L[2][3][4]
Primary Metabolic Pathway β-oxidation of octanoateEngineered fatty acid synthesis and partial β-oxidation

Note: The PHO titer for P. putida GPo1 was calculated by multiplying the maximum reported Cell Dry Weight (53 g/L) by the maximum PHO content (60%).

Metabolic Pathways for this compound Synthesis

The biosynthesis of 3-hydroxyoctanoyl-CoA, the monomer precursor for PHO, follows distinct metabolic routes in P. putida and the engineered E. coli strain.

Pseudomonas putida: The β-Oxidation Pathway

Pseudomonas putida naturally utilizes the β-oxidation pathway to break down fatty acids, such as octanoate, for energy and carbon. Intermediates of this pathway can be channeled into PHA synthesis.

Pseudomonas_putida_pathway Octanoate Octanoate (extracellular) Octanoyl_CoA Octanoyl-CoA Octanoate->Octanoyl_CoA FadD (Acyl-CoA synthetase) trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA FadE S_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA FadB R_3_Hydroxyoctanoyl_CoA (R)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->R_3_Hydroxyoctanoyl_CoA PhaJ Beta_Oxidation Further β-oxidation S_3_Hydroxyoctanoyl_CoA->Beta_Oxidation PHO Poly(3-hydroxyoctanoate) (PHO) R_3_Hydroxyoctanoyl_CoA->PHO PhaC Acyl_CoA_dehydrogenase Acyl-CoA dehydrogenase Enoyl_CoA_hydratase Enoyl-CoA hydratase (PhaJ) PHA_Synthase PHA Synthase (PhaC)

β-Oxidation pathway for PHO synthesis in P. putida.
Engineered Escherichia coli: De Novo Synthesis from Glycerol

In this engineered strain, the metabolic pathway is designed to first synthesize octanoic acid from a simple carbon source like glycerol. This is achieved through the fatty acid synthesis (FAS) pathway. The synthesized octanoyl-CoA is then channeled into a modified β-oxidation pathway to produce the (R)-3-hydroxyoctanoyl-CoA precursor for PHO synthesis.

E_coli_pathway cluster_FAS De Novo Fatty Acid Synthesis Glycerol Glycerol Acetyl_CoA Acetyl-CoA Glycerol->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis (FAS) Malonyl_CoA->Fatty_Acid_Synthesis Octanoyl_ACP Octanoyl-ACP Fatty_Acid_Synthesis->Octanoyl_ACP Octanoic_Acid Octanoic Acid Octanoyl_ACP->Octanoic_Acid Thioesterase (CupTE) Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase (FadD from P. putida) trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase (FadE) R_3_Hydroxyoctanoyl_CoA (R)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->R_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase (PhaJ2 from P. aeruginosa) PHO Poly(3-hydroxyoctanoate) (PHO) R_3_Hydroxyoctanoyl_CoA->PHO PhaC2 PHA_Synthase PHA Synthase (PhaC2 from P. aeruginosa)

Engineered pathway for PHO synthesis from glycerol in E. coli.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the production and quantification of this compound in the discussed bacterial strains.

Fed-Batch Cultivation of Pseudomonas putida GPo1 for PHO Production

This protocol is based on the high-cell-density cultivation of P. putida GPo1 for the production of PHO using octanoate as the carbon source[1][5][6].

1. Media Preparation:

  • Mineral Salts Medium (MSM): Prepare a sterile mineral salts medium containing essential macro and microelements. A typical composition per liter includes: Na₂HPO₄·2H₂O, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution.

  • Initial Carbon Source: Add sodium octanoate to the MSM to an initial concentration of 20 mM.

  • Feeding Solution: Prepare a concentrated feeding solution containing ammonium octanoate.

2. Inoculum Preparation:

  • Inoculate a single colony of P. putida GPo1 into a flask containing MSM with sodium octanoate.

  • Incubate at 30°C with shaking until a desired optical density is reached.

3. Fermenter Setup and Operation:

  • Aseptically transfer the MSM with the initial carbon source to a sterilized bioreactor.

  • Inoculate the bioreactor with the seed culture (e.g., 1-2% v/v).

  • Maintain the temperature at 30°C.

  • Control the pH using additions of NaOH, NH₄OH, or octanoic acid.

  • Maintain dissolved oxygen (DO) levels between 20-40% saturation by controlling the agitation speed and airflow rate.

4. Fed-Batch Strategy:

  • Initiate the feeding of the ammonium octanoate solution after an initial batch phase (e.g., after 6 hours).

  • The feeding rate is controlled to maintain nitrogen-limiting conditions, which promotes the accumulation of PHO as a carbon storage polymer.

5. Harvest and Downstream Processing:

  • Harvest the cells by centrifugation when the desired cell density and PHO content are achieved.

  • Wash the cell pellet with a suitable buffer.

  • Lyophilize the cell pellet to determine the cell dry weight (CDW).

Fed-Batch Cultivation of Engineered E. coli for PHO Production from Glycerol

This protocol is based on the methodology for producing PHO from glycerol in an engineered E. coli strain[2][3][4].

1. Media Preparation:

  • Defined Medium: Prepare a defined medium containing glycerol as the primary carbon source, along with essential salts, nitrogen source (e.g., (NH₄)₂SO₄), and trace metals.

  • Feeding Solution: Prepare a concentrated feed solution containing glycerol.

2. Inoculum Preparation:

  • Grow a pre-culture of the engineered E. coli strain in a suitable medium (e.g., LB or a defined medium) with appropriate antibiotics to maintain the plasmids.

  • Incubate overnight at 37°C with shaking.

3. Fermenter Setup and Operation:

  • Aseptically transfer the defined medium to a sterilized bioreactor.

  • Inoculate with the overnight pre-culture.

  • Maintain the temperature at 37°C for the initial growth phase and then reduce to 30°C for the PHO production phase.

  • Control the pH at a setpoint (e.g., 7.0) using a base like NH₄OH.

  • Maintain DO above a certain threshold (e.g., 20%) by adjusting agitation and airflow.

4. Fed-Batch Strategy:

  • After the initial batch of glycerol is consumed, initiate a fed-batch phase by continuously or intermittently feeding the concentrated glycerol solution.

  • The feeding rate can be controlled to maintain a specific growth rate or to respond to the DO signal (DO-stat).

  • Induce the expression of the PHA synthesis genes (e.g., with IPTG) at an appropriate point during the cultivation, often when a certain cell density is reached.

5. Harvest and Analysis:

  • Collect cell samples periodically to monitor growth (OD₆₀₀) and PHO accumulation.

  • At the end of the fermentation, harvest the cells by centrifugation.

  • Determine the CDW and proceed with PHO quantification.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of PHA content and composition, which can be adapted for the specific quantification of this compound[7][8].

1. Sample Preparation (Methanolysis):

  • Take a known amount of lyophilized cells (e.g., 10-20 mg).

  • Add a solution of 15% (v/v) sulfuric acid in methanol and chloroform to the cells in a sealed tube.

  • Heat the mixture at 100°C for a specified time (e.g., 140 minutes) to simultaneously extract and convert the 3-hydroxyoctanoate monomers into their methyl ester derivatives.

  • An internal standard (e.g., methyl benzoate or a fatty acid methyl ester with an odd number of carbons) should be added for accurate quantification.

2. Phase Separation:

  • After cooling, add deionized water to the mixture to induce phase separation.

  • The lower organic phase, containing the methyl esters of the 3-hydroxyalkanoates, is carefully collected.

3. GC-MS Analysis:

  • Inject a sample of the organic phase into a GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the different methyl esters. For example, start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: A suitable mass-to-charge (m/z) range to detect the characteristic fragments of 3-hydroxyoctanoate methyl ester.

4. Data Analysis:

  • Identify the peak corresponding to 3-hydroxyoctanoate methyl ester based on its retention time and mass spectrum, by comparison with a pure standard.

  • Quantify the amount of 3-hydroxyoctanoate by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-determined response factor.

  • Calculate the PHO content as a percentage of the cell dry weight.

Concluding Remarks

The comparative analysis highlights two distinct and effective strategies for the microbial production of this compound. Pseudomonas putida stands out for its high-titer production from a related fatty acid precursor, leveraging its natural metabolic capabilities. This makes it an attractive host for processes where octanoate is an available and cost-effective feedstock.

Conversely, the engineered Escherichia coli strain demonstrates the power of synthetic biology to create a production pathway from a simple, unrelated carbon source like glycerol. While the current reported titers are lower than those achieved with P. putida, this approach offers greater feedstock flexibility and the potential for further optimization through metabolic engineering.

The choice of the optimal bacterial strain for 3-HO production will ultimately depend on factors such as feedstock availability and cost, desired production scale, and the potential for further strain and process development. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to advance the bio-based production of this important medium-chain-length hydroxyalkanoate.

References

Validating HCAR3 Agonist Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the agonist activity of 3-Hydroxyoctanoic acid and other alternatives on the Hydroxycarboxylic Acid Receptor 3 (HCAR3). Supported by experimental data and detailed protocols, this resource aims to facilitate the validation and characterization of novel HCAR3 agonists.

The Hydroxycarboxylic Acid Receptor 3 (HCAR3), also known as GPR109B, is a Gi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in adipocytes and immune cells like neutrophils and monocytes.[1][2] Its activation by endogenous and synthetic agonists has been shown to play a role in metabolic regulation and immune responses, making it an attractive therapeutic target for dyslipidemia, inflammatory diseases, and potentially cancer.[3][4] The primary endogenous agonist for HCAR3 is this compound, a β-oxidation intermediate.[5] Validating the agonist activity of this and other compounds is a critical step in drug discovery and development.

This guide outlines the key experimental approaches to characterize HCAR3 agonists and provides a comparative analysis of known compounds.

Comparative Agonist Activity at HCAR3

The potency and efficacy of various HCAR3 agonists have been evaluated using several functional assays. The half-maximal effective concentration (EC50) is a common measure of a compound's potency, with lower values indicating higher potency. The maximal effect (Emax) indicates the efficacy of an agonist, distinguishing between full and partial agonists.[6]

Below is a summary of reported EC50 values for this compound and other notable HCAR3 agonists across different experimental platforms.

AgonistAssay TypeCell LineEC50Reference
This compound GTPγS BindingHEK-293T8 µM
2-Hydroxyoctanoic acidGTPγS BindingHEK-293T4 µM
D-PhenylalaninecAMP InhibitionCHO-K19 µM
D-TryptophancAMP InhibitionCHO-K13.7 µM
AcifrancAMP InhibitionCHO-K1515 nM
AcifranERK1/2 PhosphorylationCHO-HCA3470 nM
IBC293cAMP InhibitionCHO-K154 nM
IBC293ERK1/2 PhosphorylationCHO-HCA355 nM
Kynurenic acid---[5]
Niacin-->300 µM (low affinity)[7][8]

Note: Emax values are often not explicitly reported in the literature, making a direct comparison of maximal efficacy challenging. The classification of an agonist as full or partial is context-dependent and requires further investigation.

Experimental Protocols for Agonist Validation

Accurate and reproducible experimental design is paramount for validating agonist activity. The following are detailed methodologies for key assays used to characterize HCAR3 agonists.

GTPγS Binding Assay

This assay directly measures the activation of G proteins upon agonist binding to the receptor. It relies on the principle that agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[9]

Materials:

  • Membranes from cells expressing HCAR3

  • [³⁵S]GTPγS (radiolabeled)

  • Unlabeled GTPγS

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • Scintillation fluid

  • 96-well filter plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing HCAR3.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP (final concentration 10-100 µM), varying concentrations of the test agonist, and cell membranes (5-20 µg of protein per well). For non-specific binding control wells, add a saturating concentration of unlabeled GTPγS.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the logarithm of agonist concentration to determine EC50 and Emax values.

cAMP Inhibition Assay

HCAR3 is coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This assay quantifies the reduction in cAMP production in response to agonist stimulation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing HCAR3

  • Forskolin (an adenylyl cyclase activator)

  • Test agonists

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • 96- or 384-well plates

Procedure:

  • Cell Seeding: Seed HCAR3-expressing cells into 96- or 384-well plates and culture overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with serum-free medium containing varying concentrations of the test agonist. Incubate for a predetermined time (e.g., 30 minutes).

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 15-30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of agonist concentration to determine the EC50 value.

Calcium Mobilization Assay

Activation of HCAR3 can lead to a transient increase in intracellular calcium ([Ca²⁺]i), which can be measured using calcium-sensitive fluorescent dyes.[5][11] This assay is often performed using a Fluorometric Imaging Plate Reader (FLIPR).[1]

Materials:

  • HEK293 or CHO cells expressing HCAR3 (and potentially a promiscuous Gα protein like Gα16 to couple to the calcium pathway)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • 96- or 384-well black-walled, clear-bottom plates

  • FLIPR or other fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Seeding: Seed cells into black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading buffer (containing the dye and probenecid) to each well. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: During the incubation, prepare a separate plate with serial dilutions of the test agonists at a concentration that is 3-5X the final desired concentration.

  • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence, then add the agonist from the compound plate, and continue to record the fluorescence signal over time to capture the transient calcium response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay

HCAR3 activation can also trigger downstream signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[11] This can be measured by various methods, including Western blotting or cell-based immunoassays.

Materials:

  • Cells expressing HCAR3

  • Test agonists

  • Cell lysis buffer

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment and reagents or cell-based ERK assay kit

Procedure (Western Blotting):

  • Cell Treatment: Seed cells and grow to confluence. Starve the cells in serum-free medium for several hours before stimulating with various concentrations of the agonist for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then probe with primary antibodies against p-ERK and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and normalize to the total ERK signal. Plot the normalized p-ERK signal against the logarithm of agonist concentration to determine the EC50.

Signaling Pathways and Experimental Workflow

To aid in the conceptualization of these processes, the following diagrams illustrate the HCAR3 signaling pathway and a general experimental workflow for agonist validation.

HCAR3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist HCAR3 HCAR3 Agonist->HCAR3 Binds G_protein Gαi/o Gβγ HCAR3->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase PLC PLC PKC PKC PLC->PKC Activates Ca_release Ca²⁺ Release from ER PLC->Ca_release via IP3 G_alpha->AC Inhibits G_beta_gamma->PLC Activates ATP ATP cAMP cAMP ATP->cAMP AC Downstream\nEffects Downstream Effects cAMP->Downstream\nEffects ERK_Pathway ERK1/2 Phosphorylation PKC->ERK_Pathway Activates Cellular\nResponses Cellular Responses ERK_Pathway->Cellular\nResponses Ca_release->Cellular\nResponses

Caption: HCAR3 Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Agonist Screening & Characterization cluster_validation Phase 3: Data Analysis & Validation Select_Assay Select Assays (GTPγS, cAMP, Ca²⁺, ERK) Cell_Line Establish Stable HCAR3 Cell Line Select_Assay->Cell_Line Optimize Optimize Assay Conditions Cell_Line->Optimize Primary_Screen Primary Screen of Compounds Optimize->Primary_Screen Dose_Response Dose-Response Curves Primary_Screen->Dose_Response Calculate Calculate EC50 (& Emax if possible) Dose_Response->Calculate Compare Compare Potency & Efficacy Calculate->Compare Validate Validate with Orthogonal Assay Compare->Validate Conclusion Draw Conclusions on Agonist Activity Validate->Conclusion

Caption: Experimental Workflow for Agonist Validation.

References

A Comparative Guide to the Extraction of 3-Hydroxyoctanoic Acid from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxyoctanoic acid, a key bacterial lipid component in soil, is crucial for various research fields, including microbial ecology, climate reconstruction, and potentially drug discovery. The efficiency of any analytical method hinges on the initial extraction of the target molecule from the complex soil matrix. This guide provides an objective comparison of common extraction methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Extraction Method Performance

The selection of an extraction method for this compound from soil is a critical step that influences yield, purity, and analytical turnaround time. Below is a summary of quantitative data comparing three prominent methods: Microwave-Assisted Acid Digestion, Traditional Acid Digestion, and Saponification.

Parameter Microwave-Assisted Acid Digestion Traditional Acid Digestion Saponification
Relative Yield of 3-Hydroxy Fatty Acids ~200% (Twice the yield of traditional method)[1]100% (Baseline for comparison)[1]Significantly lower than acid digestion for 3-OH-FAs[1][2]
Processing Time 55 minutes[1]3 hours[1]~3 hours (heating time)
Reproducibility High[1]ModerateModerate
Selectivity for 3-OH-FAs High[1][2]High[1][2]Low (Co-extracts other fatty acids efficiently)[1][2]
Solvent/Reagent Consumption ModerateHighHigh
Throughput HighLowLow

Experimental Workflows

To visualize the procedural differences between the compared extraction methods, the following diagram outlines the general workflow for the extraction and analysis of this compound from a soil sample.

General Workflow for this compound Extraction and Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification and Derivatization cluster_3 Analysis Soil_Sample Soil Sample Collection Drying Drying (Freeze-drying or oven) Soil_Sample->Drying Grinding Grinding and Sieving Drying->Grinding Extraction_Method Extraction (Microwave, Traditional, or Saponification) Grinding->Extraction_Method Liquid_Liquid_Extraction Liquid-Liquid Extraction Extraction_Method->Liquid_Liquid_Extraction Derivatization Derivatization (e.g., Methylation) Liquid_Liquid_Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS

Caption: Generalized workflow for the extraction and analysis of this compound.

The following diagram illustrates the logical relationship and key differences between the three compared extraction methods.

Comparison of Extraction Methodologies cluster_maad Microwave-Assisted Acid Digestion cluster_tad Traditional Acid Digestion cluster_sap Saponification Start Prepared Soil Sample MAAD_Step1 Add 3M HCl Start->MAAD_Step1 TAD_Step1 Add 3M HCl Start->TAD_Step1 SAP_Step1 Add 0.5N KOH Start->SAP_Step1 MAAD_Step2 Microwave Heating (130°C, 55 min) MAAD_Step1->MAAD_Step2 End Proceed to LLE and Derivatization MAAD_Step2->End TAD_Step2 Conventional Heating (130°C, 3 hours) TAD_Step1->TAD_Step2 TAD_Step2->End SAP_Step2 Heating (70°C, 3 hours) SAP_Step1->SAP_Step2 SAP_Step2->End

Caption: Key steps differentiating the three primary extraction methods.

Detailed Experimental Protocols

Microwave-Assisted Acid Digestion

This novel protocol offers significantly higher yields and a much shorter extraction time.[1]

  • Sample Preparation: Weigh approximately 0.5 g of dried and homogenized soil into a microwave digestion vessel.

  • Acid Digestion: Add 10 mL of 3 mol/L hydrochloric acid (HCl) to the vessel.

  • Microwave Program: Seal the vessels and place them in a microwave digestion system. Heat the samples to 130°C and hold for 55 minutes.[1]

  • Cooling: Allow the vessels to cool to room temperature.

  • Extraction: Transfer the entire content of the vessel to a separatory funnel. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).

  • Purification: Wash the organic phase with deionized water to remove residual acid.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis.

Traditional Acid Digestion

This method serves as a conventional baseline for comparison.

  • Sample Preparation: Weigh approximately 5 g of dried and homogenized soil into a heat-resistant glass tube or flask.[1]

  • Acid Digestion: Add a solution of 3 mol/L hydrochloric acid (HCl).[1]

  • Heating: Place the samples in a heating block or oven at 130°C for 3 hours.[1]

  • Cooling: Allow the samples to cool to room temperature.

  • Extraction: Follow steps 5-8 from the Microwave-Assisted Acid Digestion protocol.

Saponification

Saponification is a classic method for releasing ester-bound fatty acids. However, it is less efficient for extracting 3-hydroxy fatty acids from soil compared to acid digestion.[1][2]

  • Sample Preparation: Weigh the desired amount of dried soil into a reaction vessel.

  • Alkaline Hydrolysis: Add 5 mL of 0.5N potassium hydroxide (KOH) in methanol.

  • Heating: Heat the mixture at 70°C for 3 hours in a heating block.

  • Cooling and Neutralization: Allow the sample to cool. Add 4N HCl dropwise to adjust the pH to between 1 and 3.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE).

  • Purification and Derivatization: Follow steps 6-8 from the Microwave-Assisted Acid Digestion protocol.

Other Potential Extraction Methods

While quantitative data for the extraction of this compound from soil is limited for the following methods, they represent modern, "green" alternatives that warrant consideration.

  • Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is known for its high selectivity, reduced solvent consumption, and the ability to extract thermally labile compounds without degradation.[3] The extraction efficiency can be tuned by modifying pressure and temperature. The addition of a polar co-solvent may be necessary to efficiently extract more polar molecules like this compound.[4]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. It relies on the partitioning of analytes between a solid sorbent and a liquid phase. For acidic compounds like this compound, an anion exchange or a polymeric reversed-phase sorbent could be employed. SPE can offer high recovery and reduce interferences from the sample matrix.[5][6]

Conclusion

For the extraction of this compound from soil samples, Microwave-Assisted Acid Digestion emerges as the superior method in terms of yield, speed, and reproducibility.[1] While Traditional Acid Digestion is a viable, albeit slower, alternative, Saponification is not recommended for maximizing the recovery of 3-hydroxy fatty acids from soil.[1][2] Researchers with access to the necessary equipment should consider adopting the microwave-assisted protocol to enhance the efficiency and accuracy of their analyses. Further research into the application of SFE and SPE for this specific purpose could yield promising, environmentally friendly alternatives.

References

The Virtues of 3-Hydroxyoctanoic Acid as a Bioplastic Precursor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for sustainable alternatives to petroleum-based plastics has led to significant advancements in the field of bioplastics. Among these, polyhydroxyalkanoates (PHAs) — biodegradable polyesters synthesized by microorganisms — stand out for their diverse properties. This guide provides a comparative analysis of 3-Hydroxyoctanoic acid (3HO) as a precursor for the medium-chain-length PHA, poly(3-hydroxyoctanoate) (P(3HO)), evaluating its performance against other common PHA alternatives.

Performance Comparison of P(3HO) and Other PHAs

The choice of precursor significantly influences the physicochemical properties of the resulting PHA polymer. This compound gives rise to P(3HO), a homopolymer known for its elastomeric properties, which distinguish it from the more rigid and brittle short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). A quantitative comparison of key performance indicators is presented in Table 1.

PropertyPoly(3-hydroxyoctanoate) (P(3HO))Poly(3-hydroxybutyrate) (PHB)Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx))
Precursor(s) This compound (or sodium octanoate)Sugars (e.g., glucose), Acetyl-CoAGlucose and Propionic/Valeric acidFatty acids, Plant oils
PHA Type Medium-Chain-Length (mcl-PHA)Short-Chain-Length (scl-PHA)Short-Chain-Length (scl-PHA) copolymerScl-mcl-PHA copolymer
Yield (% of cell dry weight) Up to 31.38%[1][2]Up to 90%Varies with co-monomer contentVaries with co-monomer content
Young's Modulus (MPa) 11.6 - 15[1][2]1000 - 4000500 - 3500100 - 500
Tensile Strength (MPa) ~6[1]20 - 4015 - 3510 - 30
Elongation at Break (%) ~218[1]< 105 - 505 - 850
Glass Transition Temp. (Tg) (°C) -1.0[1]0 - 5-5 - 5-10 - 0
Melting Temperature (Tm) (°C) 43 - 67[1]170 - 18090 - 17054 - 150
Crystallinity (%) ~37.5[1][2]60 - 8040 - 7015 - 50

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the synthesis and characterization of bioplastics.

Protocol 1: Production of P(3HO) in Pseudomonas mendocina

This protocol outlines the cultivation of Pseudomonas mendocina for the production of P(3HO) using sodium octanoate as the precursor.

  • Inoculum Preparation: A single colony of Pseudomonas mendocina is used to inoculate a sterile nutrient broth and incubated overnight at 30°C with shaking at 150 rpm.

  • Fermentation Medium: A mineral salt medium (MSM) is prepared containing (per liter): 6.7 g Na₂HPO₄·7H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, and 1 ml of trace element solution. The medium is autoclaved.

  • Carbon Source: A filter-sterilized solution of sodium octanoate is added to the cooled MSM to a final concentration of 10 g/L.

  • Cultivation: The MSM is inoculated with the overnight culture (5% v/v) and incubated at 30°C with shaking at 200 rpm for 48-72 hours.

  • Cell Harvesting: The bacterial cells are harvested by centrifugation at 8,000 x g for 15 minutes. The cell pellet is washed with distilled water and then lyophilized to determine the dry cell weight.

Protocol 2: Extraction and Purification of P(3HO)

This protocol describes the solvent extraction method for isolating P(3HO) from bacterial biomass.

  • Cell Lysis: The lyophilized cell pellet is suspended in chloroform (20 ml per gram of dry cell weight).

  • Extraction: The suspension is stirred at room temperature for 24 hours to ensure complete extraction of the polymer.

  • Separation of Cell Debris: The mixture is centrifuged at 10,000 x g for 20 minutes to pellet the cell debris. The chloroform supernatant containing the dissolved P(3HO) is carefully collected.

  • Precipitation: The P(3HO) is precipitated from the chloroform solution by adding it dropwise to an excess of cold methanol (10 volumes) with constant stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 3: Characterization of P(3HO)

This protocol outlines key characterization techniques to determine the properties of the extracted P(3HO).

  • Molecular Weight Determination (Gel Permeation Chromatography - GPC):

    • Prepare a solution of the purified P(3HO) in chloroform (1 mg/ml).

    • Filter the solution through a 0.2 µm syringe filter.

    • Inject the sample into a GPC system equipped with a suitable column (e.g., PLgel) and a refractive index detector.

    • Use chloroform as the mobile phase at a flow rate of 1 ml/min.

    • Determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) relative to polystyrene standards.[3][4][5][6][7]

  • Thermal Properties (Differential Scanning Calorimetry - DSC):

    • Accurately weigh 5-10 mg of the purified P(3HO) into an aluminum DSC pan.

    • Heat the sample from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.

    • Cool the sample to -50°C at 10°C/min.

    • Reheat the sample to 200°C at 10°C/min.

    • Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.[8][9][10][11]

  • Mechanical Properties (Tensile Testing):

    • Prepare solvent-cast films of the purified P(3HO).

    • Cut the films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638).

    • Perform tensile testing using a universal testing machine at a constant crosshead speed.

    • Determine the Young's modulus, tensile strength, and elongation at break from the resulting stress-strain curve.[12][13][14][15][16][17]

Visualizing the Pathways and Processes

To better understand the biological and experimental pathways involved in P(3HO) production, the following diagrams are provided.

PHA_Biosynthesis_from_Octanoate Octanoate Octanoate Acyl_CoA_Synthetase Acyl-CoA Synthetase Octanoate->Acyl_CoA_Synthetase Octanoyl_CoA Octanoyl-CoA Acyl_CoA_Synthetase->Octanoyl_CoA Beta_Oxidation β-Oxidation Pathway Octanoyl_CoA->Beta_Oxidation Enoyl_CoA trans-2-Octenoyl-CoA Beta_Oxidation->Enoyl_CoA PhaJ PhaJ (R)-specific enoyl-CoA hydratase Enoyl_CoA->PhaJ R_3HO_CoA (R)-3-Hydroxyoctanoyl-CoA PhaJ->R_3HO_CoA PhaC PhaC (PHA Synthase) R_3HO_CoA->PhaC P3HO Poly(3-hydroxyoctanoate) (P(3HO)) PhaC->P3HO

Caption: Biosynthesis of P(3HO) from octanoate via the β-oxidation pathway.

Experimental_Workflow Start Start Fermentation Bacterial Fermentation (e.g., Pseudomonas mendocina) Start->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction P(3HO) Extraction (Solvent-based) Harvesting->Extraction Purification Polymer Purification (Precipitation) Extraction->Purification Characterization Characterization Purification->Characterization GPC GPC (Molecular Weight) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC Tensile Tensile Testing (Mechanical Properties) Characterization->Tensile End End GPC->End DSC->End Tensile->End

Caption: General experimental workflow for P(3HO) production and characterization.

References

The Influence of Monomer Composition on the Physical Properties of Polyhydroxyalkanoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced physical properties of polyhydroxyalkanoates (PHAs) is paramount for their application in advanced therapeutic and biomedical technologies. The versatility of PHAs stems from the ability to tune their characteristics by altering their monomeric composition. This guide provides a comparative analysis of key physical properties of various PHA copolymers, supported by experimental data and detailed methodologies.

Polyhydroxyalkanoates are a class of biodegradable polyesters synthesized by microorganisms.[1] Their biocompatibility and diverse material properties make them attractive alternatives to conventional synthetic polymers in fields ranging from tissue engineering to drug delivery. The incorporation of different monomer units into the PHA backbone significantly impacts their thermal and mechanical behavior, as well as their degradation kinetics.

Comparative Analysis of Physical Properties

The physical characteristics of PHAs are intrinsically linked to their monomer composition. Generally, the homopolymer poly(3-hydroxybutyrate) (P(3HB)) is a highly crystalline and relatively brittle material.[2] The introduction of comonomers, such as 3-hydroxyvalerate (3HV), 4-hydroxybutyrate (4HB), and 3-hydroxyhexanoate (3HHx), disrupts this crystallinity, leading to more flexible and processable materials.[3][4]

Incorporating monomers like 4HB, 3HV, and 3HHx into the P(3HB) chain leads to a decrease in the degree of crystallinity to between 20-40%.[3] The order of effectiveness in reducing crystallinity is 4HB > 3HHx > 3HV.[3] This reduction in crystallinity, in turn, influences the thermal and mechanical properties of the resulting copolymers. Copolymers generally exhibit lower melting temperatures (Tm) and glass transition temperatures (Tg) compared to P(3HB).[4][5] For instance, increasing the 3HV content in P(3HB-co-3HV) copolymers leads to a decrease in both Tm and Tg.[1][6] Similarly, a higher proportion of 3-hydroxyhexanoate (HHx) in P(3HB-co-3HHx) lowers these thermal transition temperatures.[5] While the incorporation of comonomers can enhance flexibility, it may also lead to a decrease in thermal stability, although the degradation temperature (Tdegr) often remains sufficiently high for processing, with a difference of at least 100–120 °C between Tm and Tdegr.[3]

From a mechanical standpoint, copolymers of short-chain-length and medium-chain-length PHAs tend to be flexible and elastic, with low crystallinity, low tensile strength, and high elongation-to-break ratios.[2] The inclusion of 3HV in P(3HB), for example, results in a less stiff and brittle material.[2] This enhanced elasticity is a desirable trait for many biomedical applications. Furthermore, the monomer composition also affects surface properties, with the introduction of monomers other than 3-hydroxybutyrate enhancing hydrophilicity and elasticity of polymer films.[3]

The biodegradability of PHAs is also influenced by their monomeric makeup. Copolymers like P(3HB-co-3HV) tend to degrade more readily than the P(3HB) homopolymer due to their increased amorphous regions.[7] The rate of degradation often increases with a higher percentage of the comonomer.[7][8]

The following table summarizes the key physical properties of various PHA copolymers based on their monomer composition.

PropertyP(3HB)P(3HB-co-3HV)P(3HB-co-4HB)P(3HB-co-3HHx)
Thermal Properties
Melting Temperature (Tm)High (approx. 175 °C)[4][6]Decreases with increasing 3HV content[1][6]Decreases with increasing 4HB content[5]Decreases with increasing 3HHx content[5]
Glass Transition Temp. (Tg)~5 °CDecreases with increasing 3HV content[1]Varies with 4HB contentDecreases with increasing 3HHx content[5]
Decomposition Temp. (Tdegr)HighGenerally high, with a significant window above Tm[3]Generally highLower thermal stability compared to some conventional plastics[5]
Mechanical Properties
CrystallinityHigh (>50%)[2]Decreases with increasing 3HV content[3]Decreases with increasing 4HB content[3]Decreases with increasing 3HHx content[3]
Tensile StrengthHighGenerally lower than P(3HB)Varies with 4HB contentGenerally lower than P(3HB)
Elongation at BreakLow (brittle)[2]Increases with increasing 3HV content[2]Generally higher than P(3HB)High (elastic)[2]
Biodegradability
Degradation RateSlowerFaster than P(3HB), increases with 3HV content[7]Generally faster than P(3HB)Varies with composition and environment

Experimental Protocols

The characterization of the physical properties of PHAs involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal transition temperatures (Tg, Tc, Tm) and thermal stability (Tdegr) of the PHA samples.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • A small sample of the PHA polymer (typically 3-6 mg) is hermetically sealed in an aluminum pan.[9][10]

    • The sample is subjected to a controlled temperature program in a DSC instrument under a nitrogen atmosphere.[10]

    • A common temperature program involves:

      • An initial heating scan to erase the thermal history of the sample.

      • A controlled cooling scan to observe crystallization behavior (Tc).

      • A second heating scan at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).[9][10]

    • The degree of crystallinity (Xc) can be calculated from the melting enthalpy (ΔHm) of the second heating scan using the following equation: Xc (%) = (ΔHm / ΔHm⁰) x 100, where ΔHm⁰ is the melting enthalpy of a 100% crystalline sample of the respective PHA type.[9][10]

  • Thermogravimetric Analysis (TGA):

    • A small sample of the PHA polymer is placed in a TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The decomposition temperature (Tdegr) is typically determined as the temperature at which a significant weight loss (e.g., 5% or 10%) occurs or the temperature of the maximum rate of decomposition.[9]

Mechanical Testing: Tensile Analysis

Objective: To evaluate the mechanical properties of PHA films, including tensile strength, Young's modulus, and elongation at break.

Methodology:

  • PHA films of uniform thickness are prepared, for instance, by solvent casting or melt pressing.

  • Dumbbell-shaped specimens are cut from the films according to standard specifications (e.g., ASTM D638).

  • The specimens are mounted in a universal testing machine equipped with tensile grips.

  • The specimens are stretched at a constant crosshead speed until they fracture.

  • The load and displacement are recorded throughout the test.

  • From the resulting stress-strain curve, the tensile strength (maximum stress), Young's modulus (slope of the initial linear region), and elongation at break (strain at fracture) are calculated.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the monomer composition and microstructure of the PHA copolymers.

Methodology:

  • A small amount of the PHA sample (approx. 5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl3).[11]

  • The solution is transferred to an NMR tube.

  • ¹H NMR and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.[11]

  • The monomer composition is determined by integrating the characteristic resonance peaks corresponding to the different monomer units in the ¹H NMR spectrum.

Logical Relationship between Monomer Composition and Physical Properties

The following diagram illustrates the fundamental relationship between the monomer composition of PHAs and their resulting physical properties. The introduction of different comonomers into the P(3HB) backbone acts as a primary determinant of the polymer's crystallinity, which in turn dictates its thermal and mechanical characteristics.

PHA_Properties cluster_composition Monomer Composition cluster_properties Physical Properties cluster_crystallinity Crystallinity cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties P3HB P(3HB) Homopolymer High_Cryst High Crystallinity P3HB->High_Cryst Copolymers Copolymers (P(3HB-co-3HV), P(3HB-co-4HB), etc.) Low_Cryst Low Crystallinity Copolymers->Low_Cryst High_Tm High Tm High_Cryst->High_Tm Brittle Brittle / Stiff High_Cryst->Brittle Low_Tm Low Tm Low_Cryst->Low_Tm Flexible Flexible / Elastic Low_Cryst->Flexible

Caption: Monomer composition dictates PHA crystallinity and subsequent properties.

References

A Comparative Guide to the Validation of 3-Hydroxyoctanoic Acid Assays for Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 3-Hydroxyoctanoic acid (3-HOA), a key intermediate in medium-chain fatty acid metabolism. Accurate and precise measurement of 3-HOA in clinical samples is crucial for the diagnosis and monitoring of certain metabolic disorders. This document details the validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the potential application of Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Comparison of Assay Performance

The following tables summarize the typical quantitative performance characteristics for the analysis of 3-HOA using GC-MS and LC-MS/MS. The data presented for LC-MS/MS is adapted from a validation study of the structurally similar compound, 3-hydroxypentanoic acid, and serves as a representative example of the expected performance for 3-HOA analysis[1]. GC-MS data is based on general performance for fatty acid analysis[2][3]. A hypothetical performance for a competitive ELISA is also presented for comparative purposes, based on typical small-molecule immunoassay characteristics.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

Validation ParameterTypical Performance
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 85 - 115%
Precision (%RSD)
   Intra-day< 10%
   Inter-day< 15%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance (Adapted from 3-hydroxypentanoic acid data[1])

Validation ParameterTypical Performance
Linearity Range 0.078 - 5 µg/mL
Correlation Coefficient (r²) > 0.99
Accuracy (%RE) -12.7 to 5.9%
Precision (%RSD)
   Intra-day1.6 - 6.6%
   Inter-day4.0 - 6.2%
Recovery > 88%
Matrix Effect Not significant
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantitation (LOQ) 0.078 µg/mL

Table 3: Hypothetical Competitive ELISA Performance

Validation ParameterExpected Performance
Linearity Range 0.1 - 10 ng/mL
Correlation Coefficient (r²) > 0.98
Accuracy (% Recovery) 80 - 120%
Precision (%RSD)
   Intra-assay< 10%
   Inter-assay< 15%
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantitation (LOQ) ~0.1 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol requires a derivatization step to increase the volatility of 3-HOA.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled 3-HOA).

    • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of 3-HOA.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injection: Splitless injection of 1 µL of the derivatized sample.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Mass Spectrometry: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the 3-HOA-TMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers higher throughput and does not typically require derivatization.

  • Sample Preparation:

    • To 50 µL of plasma or serum, add an internal standard.

    • Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode.

    • Detection: Use multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transition for 3-HOA.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and subsequent cellular responses.

HCA3_Signaling_Pathway 3-HOA 3-Hydroxyoctanoic acid (3-HOA) HCA3 HCA3 Receptor (GPR109B) 3-HOA->HCA3 Binds to G_protein Gi/o Protein HCA3->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., inhibition of lipolysis) PKA->Response

Caption: HCA3 Receptor Signaling Pathway. (Within 100 characters)
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantification of 3-HOA in clinical samples using LC-MS/MS.

LCMS_Workflow start Start: Clinical Sample (Plasma/Serum) sample_prep Sample Preparation: - Add Internal Standard - Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Liquid Chromatography: Reversed-Phase Separation lc_injection->lc_separation ms_detection Tandem Mass Spectrometry: ESI- and MRM Detection lc_separation->ms_detection data_analysis Data Analysis: - Peak Integration - Quantification ms_detection->data_analysis end End: Reported 3-HOA Concentration data_analysis->end

Caption: LC-MS/MS Experimental Workflow. (Within 100 characters)
Logical Relationship of Assay Validation Parameters

The validation of a clinical diagnostic assay involves the assessment of several key performance characteristics to ensure the reliability of the results.

Validation_Parameters cluster_performance Performance Characteristics AssayValidation Assay Validation Accuracy Accuracy (Trueness) AssayValidation->Accuracy Precision Precision (Repeatability & Reproducibility) AssayValidation->Precision Specificity Specificity/ Selectivity AssayValidation->Specificity Sensitivity Sensitivity (LOD & LOQ) AssayValidation->Sensitivity Linearity Linearity & Range AssayValidation->Linearity Robustness Robustness AssayValidation->Robustness Accuracy->Linearity Precision->Sensitivity Specificity->Accuracy

Caption: Assay Validation Parameters. (Within 100 characters)

References

A Comparative Analysis of the Biological Effects of (R)- and (S)-3-Hydroxyoctanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective biological activities of 3-Hydroxyoctanoic acid, focusing on its interactions with the hydroxycarboxylic acid receptor 3 (HCA3) and potential effects on peroxisome proliferator-activated receptors (PPARs).

Introduction

This compound is a naturally occurring beta-hydroxy fatty acid that plays a significant role in various physiological processes. It exists as two stereoisomers, the (R)- and (S)-enantiomers. While often studied as a racemic mixture, emerging evidence suggests that the biological activities of these enantiomers can differ significantly. This guide provides a detailed comparison of the known biological effects of (R)- and (S)-3-Hydroxyoctanoic acid, with a focus on their interaction with the G protein-coupled receptor HCA3 (GPR109B) and potential modulation of PPARs.

HCA3 Receptor Activation: A Stereoselective Interaction

The primary endogenous ligand for the hydroxycarboxylic acid receptor 3 (HCA3) is this compound.[1] HCA3 is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent anti-lipolytic effects.[2]

While many studies have utilized a racemic mixture of this compound, the potency of interaction with HCA3 is expected to be stereoselective. For the closely related HCA2 receptor, the (R)-enantiomer of its ligand, 3-hydroxybutyrate, is twice as potent as the (S)-enantiomer.[3] Although direct comparative studies on the enantiomers of this compound are limited, it is highly probable that a similar stereochemical preference exists for HCA3. One study reported an EC50 value of approximately 8 µM for the activation of GPR109B by this compound (racemic mixture not specified).[2][4]

Table 1: Quantitative Comparison of this compound Enantiomers on HCA3 Activation

CompoundTarget ReceptorAssay TypeMeasured ParameterValue (µM)
(R,S)-3-Hydroxyoctanoic acidHCA3 (GPR109B)GTPγS BindingEC50~8[2][4]
(R)-3-Hydroxyoctanoic acidHCA3 (GPR109B)--Data not available
(S)-3-Hydroxyoctanoic acidHCA3 (GPR109B)--Data not available

Note: The EC50 value is for a likely racemic mixture. Further research is needed to determine the specific activities of the individual enantiomers.

Signaling Pathways Modulated by HCA3 Activation

The activation of HCA3 by this compound initiates a cascade of intracellular signaling events. As a Gi-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase.[2] However, other pathways may also be involved, potentially in an enantiomer-specific manner.

HCA3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 3HOA This compound ((R)- or (S)-enantiomer) HCA3 HCA3 Receptor (GPR109B) 3HOA->HCA3 Binds to Gi Gαi/βγ HCA3->Gi Activates beta_arrestin β-arrestin Recruitment HCA3->beta_arrestin May induce AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Inhibits Lipolysis Lipolysis PKA->Lipolysis Decreases

Figure 1: HCA3 signaling pathway upon activation by this compound.

Potential Effects on Peroxisome Proliferator-Activated Receptors (PPARs)

While the primary target of this compound is HCA3, fatty acids and their derivatives are also known to interact with nuclear receptors such as PPARs. PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism. To date, there is a lack of direct experimental evidence comparing the effects of the (R)- and (S)-enantiomers of this compound on PPAR activation. However, given the structural similarity to other fatty acids that are known PPAR ligands, it is a plausible area for future investigation.

Experimental Protocols

GTPγS Binding Assay for HCA3 Receptor Activation

This protocol is a general guideline for determining the potency of this compound enantiomers at the HCA3 receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human HCA3 receptor.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine protein concentration.

2. GTPγS Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA).

    • GDP (e.g., 10 µM final concentration).

    • Varying concentrations of (R)- or (S)-3-hydroxyoctanoic acid.

    • Cell membranes expressing HCA3 (e.g., 10-20 µg protein per well).

    • [35S]GTPγS (e.g., 0.1 nM final concentration).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine EC50 values.

GTP_gamma_S_Workflow Start Start Membrane_Prep Prepare Membranes from HCA3-expressing cells Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Assay Buffer - GDP - 3-HOA Enantiomers - Membranes Membrane_Prep->Assay_Setup Add_Radioligand Add [35S]GTPγS Assay_Setup->Add_Radioligand Incubation Incubate at 30°C Add_Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (EC50) Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the GTPγS binding assay.

β-Arrestin Recruitment Assay

This assay can be used to investigate potential biased agonism of the this compound enantiomers.

1. Cell Culture:

  • Use a commercially available cell line engineered to co-express the HCA3 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).

  • Plate the cells in a 96-well plate and culture overnight.

2. Assay Procedure:

  • Prepare serial dilutions of (R)- and (S)-3-hydroxyoctanoic acid.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate at 37°C for a specified time (e.g., 90 minutes).

  • Add the detection reagent containing the substrate for the reporter enzyme.

  • Incubate at room temperature for 60 minutes.

  • Measure the luminescence using a plate reader.

  • Analyze the data to determine EC50 values for β-arrestin recruitment.

Conclusion

The biological effects of this compound, particularly its interaction with the HCA3 receptor, are of significant interest for understanding metabolic regulation and for potential therapeutic applications. While current data on the racemic mixture provide a foundational understanding, a thorough investigation into the stereoselective activities of the (R)- and (S)-enantiomers is crucial. The provided experimental frameworks offer a starting point for researchers to elucidate the specific roles of each enantiomer in HCA3 signaling and to explore their potential interactions with other cellular targets such as PPARs. Such studies will be instrumental in advancing our knowledge of this important signaling molecule and its potential for drug development.

References

The Role of 3-Hydroxyoctanoic Acid in Plant-Insect Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 3-Hydroxyoctanoic acid's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction

Plants have evolved sophisticated defense mechanisms to fend off attacks from a myriad of organisms, including insects. A key strategy is the recognition of molecular cues from these aggressors, which triggers a cascade of defensive responses. These molecular triggers, known as elicitors, can be derived from the attacking organism or from the plant itself as a result of damage. This guide delves into the emerging role of this compound (3-HOA), a bacterial-derived fatty acid, as a potential elicitor of plant defenses against insects. We will compare its known functions and signaling pathways with those of well-established elicitors, particularly the phytohormone jasmonic acid (JA), a central player in anti-herbivore defense. This comparison aims to provide a clear perspective on the current understanding of 3-HOA's role and to highlight avenues for future research and application in crop protection.

Comparative Analysis of this compound and Jasmonic Acid

While direct comparative studies on the efficacy of this compound (3-HOA) versus Jasmonic acid (JA) in defending against insect herbivores are not yet available in the scientific literature, a comparison can be drawn based on their known roles in plant immunity. 3-HOA is recognized as a microbe-associated molecular pattern (MAMP) that triggers pattern-triggered immunity (PTI), primarily studied in the context of bacterial pathogens. In contrast, JA is a key hormone whose signaling pathway is strongly associated with defense against chewing insects.

FeatureThis compound (3-HOA)Jasmonic Acid (JA)
Origin Microbial (bacterial) metaboliteEndogenous plant hormone
Perception Cell-surface receptor LORE (Arabidopsis thaliana)[1][2]F-box protein COI1 (part of a co-receptor complex)[3][4]
Primary Defense Role Induces Pattern-Triggered Immunity (PTI) against bacterial pathogens[1]Mediates defense against necrotrophic pathogens and chewing insects[5][6]
Insect Resistance Not yet directly demonstrated experimentally. Hypothesized to contribute to basal defense.Well-established; induces the production of anti-herbivore compounds[6][7]
Key Signaling Events Ca2+ influx, MAPK activation, ROS production[8][9]Degradation of JAZ repressor proteins, activation of MYC transcription factors[3][4]
Induction of Volatiles Not yet determinedInduces emission of volatile organic compounds that attract predators of herbivores[10][11]
Cross-talk Potential for cross-talk with other defense pathways, but specifics are not yet elucidated.Extensive and complex cross-talk with salicylic acid (SA), ethylene (ET), and other hormone pathways[12][13]

Signaling Pathways

The signaling pathways initiated by 3-HOA and JA, while both leading to enhanced plant defense, are distinct in their initial perception and downstream cascades.

This compound (3-HOA) Signaling Pathway

Medium-chain 3-hydroxy fatty acids, such as 3-HOA, are perceived at the cell surface by the LORE receptor kinase in Arabidopsis thaliana. This recognition initiates a typical PTI response.

HOA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3_HOA This compound LORE LORE Receptor 3_HOA->LORE Binding Ca_influx Ca²⁺ Influx LORE->Ca_influx MAPK_cascade MAPK Cascade LORE->MAPK_cascade ROS_production ROS Production Ca_influx->ROS_production PTI_response Pattern-Triggered Immunity (PTI) (e.g., defense gene expression) MAPK_cascade->PTI_response ROS_production->PTI_response JA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insect_feeding Insect Feeding JA_Ile JA-Isoleucine (JA-Ile) (Bioactive JA) Insect_feeding->JA_Ile Biosynthesis COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_genes Defense Gene Expression (e.g., secondary metabolites, proteinase inhibitors) MYC2->Defense_genes Activates Experimental_Workflow cluster_treatment Elicitor Treatment cluster_plant_response Plant Response Analysis cluster_insect_response Insect Response Analysis Plant_treatment Arabidopsis Plants Treated with: - Control (Buffer) - this compound - Jasmonic Acid Gene_expression Defense Gene Expression (RT-qPCR) Plant_treatment->Gene_expression Metabolite_analysis Secondary Metabolite Analysis (e.g., Glucosinolates) Plant_treatment->Metabolite_analysis VOC_analysis Volatile Organic Compound (VOC) Profiling (GC-MS) Plant_treatment->VOC_analysis Feeding_assay Insect Feeding Bioassay (e.g., Spodoptera exigua) Plant_treatment->Feeding_assay Larval_weight Larval Weight Gain Feeding_assay->Larval_weight Leaf_damage Leaf Area Consumed Feeding_assay->Leaf_damage

References

Safety Operating Guide

Proper Disposal of 3-Hydroxyoctanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Hydroxyoctanoic acid, addressing the conflicting safety information to promote best practices in chemical handling.

Immediate Safety and Handling Precautions

Before commencing any disposal protocol, it is crucial to handle this compound with appropriate safety measures. While some sources may indicate minimal hazards, others classify it as a skin and eye irritant.[1][2] Therefore, it is prudent to adopt a cautious approach and adhere to the following safety protocols:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Always wear chemical safety goggles.[1]

    • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

    • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[1]

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

Given the conflicting safety data, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[3][4]

  • Waste Collection and Segregation:

    • Collect all this compound waste, including contaminated items such as gloves, wipes, and weighing paper, in a designated and clearly labeled waste container.

    • Ensure the container is made of a compatible material (e.g., polyethylene) and has a secure, tight-fitting lid.

    • The container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste."

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][6][7]

    • The SAA must be a secure, well-ventilated area away from general laboratory traffic.

    • Segregate the this compound waste from incompatible materials. As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.[7]

  • Request for Waste Pickup:

    • Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or attaching a specific waste tag to the container.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • If the spill is small and you are trained to handle it, wear your full PPE and clean it up using an appropriate absorbent material from a chemical spill kit.

    • All materials used for spill cleanup must be collected and disposed of as hazardous waste.[3][8]

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

For the safe management of hazardous waste in a laboratory setting, it is crucial to adhere to the accumulation limits set by regulatory bodies.

ParameterLimitCitation
Maximum Hazardous Waste Volume in SAA55 gallons[5][6][8]
Maximum Acutely Toxic Waste in SAA1 quart[5][6][8]
Maximum Accumulation Time in SAAUp to 12 months (or as per institutional policy)[6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_contamination Is the waste contaminated with other hazardous chemicals? ppe->assess_contamination collect_solid Collect in a labeled, sealed container for solid chemical waste. assess_contamination->collect_solid No (Solid) collect_liquid Collect in a labeled, sealed container for liquid chemical waste. assess_contamination->collect_liquid Yes (Liquid/Mixed) segregate Segregate from incompatible materials (e.g., bases, oxidizers). collect_solid->segregate collect_liquid->segregate store Store in designated Satellite Accumulation Area (SAA). segregate->store request_pickup Contact Environmental Health & Safety (EHS) for waste pickup. store->request_pickup end Disposal Complete request_pickup->end

Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxyoctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Hydroxyoctanoic acid, designed to ensure the well-being of laboratory personnel and maintain experimental integrity. These guidelines are intended for researchers, scientists, and professionals in drug development.

Disclaimer: Safety Data Sheets (SDS) for this compound can vary between suppliers, with some indicating it as a significant irritant. Therefore, it is imperative to always consult the specific SDS provided by your chemical supplier for the most accurate and detailed safety information. The following recommendations are based on a comprehensive review of available data and represent a cautious approach to handling this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when working with this compound to prevent skin, eye, and respiratory exposure.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a full-face shieldProtects against splashes that could cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact which may cause irritation or burns.[1][2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended, especially when handling the powdered form or if aerosols may be generated, to prevent respiratory tract irritation.[2]
Foot Protection Closed-toe shoesProtects feet from potential spills.

Rigorous Operational and Disposal Plans

Adherence to a strict, procedural workflow is paramount for the safe handling and disposal of this compound.

Operational Plan: From Receipt to Experiment
  • Preparation and Inspection: Before handling, ensure that an eyewash station and safety shower are accessible. Inspect all PPE for integrity. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting: When handling the solid form, perform all weighing and transferring procedures within a chemical fume hood to minimize the risk of inhalation.[2]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Handling and Experimental Use: Always handle the compound with the recommended PPE. Avoid direct contact and inhalation.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, use an absorbent material like sand or diatomite to contain the substance.

  • Collection: Carefully collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be treated as chemical waste.

  • Containerization: Collect all contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in strict accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter sewers or surface water.[3]

Visualizing the Workflow

To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps from preparation to final disposal.

prep Preparation - Verify accessible safety shower/eyewash - Inspect PPE - Prepare clean workspace (fume hood) handling Handling - Weigh and aliquot in fume hood - Prepare solutions carefully - Conduct experiment with full PPE prep->handling spill Spill Response - Evacuate and ventilate - Contain and collect spill - Decontaminate area handling->spill If Spill Occurs post_handling Post-Handling - Wash hands and exposed skin thoroughly handling->post_handling Normal Workflow spill->post_handling disposal Disposal - Segregate contaminated waste - Use labeled, sealed containers - Follow all regulations post_handling->disposal end End of Process disposal->end

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.